molecular formula C21H18O3 B1289910 4-[3-(Benzyloxy)phenyl]phenylacetic acid CAS No. 893640-40-9

4-[3-(Benzyloxy)phenyl]phenylacetic acid

Cat. No.: B1289910
CAS No.: 893640-40-9
M. Wt: 318.4 g/mol
InChI Key: ZIJOHPIBEPFHFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Benzyloxy)phenyl]phenylacetic acid is a phenylacetic acid derivative offered for research and development purposes. This compound is of significant interest in medicinal chemistry as a synthetic intermediate or building block for the preparation of more complex molecules. Compounds within this chemical class, particularly benzyloxy-substituted phenylacetic acids, have been investigated for their potential biological activity. For instance, related benzoic and phenyl acetic acid derivatives are described in patent literature as modulators of the Hepatocyte Nuclear Factor-4 (HNF-4), a potential target for metabolic diseases . The benzyloxy (Bn) protecting group on the phenyl ring is a common feature in organic synthesis, allowing for further selective chemical modifications. This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this chemical for exploring new pharmaceutical compounds, developing novel synthetic pathways, or as a standard in analytical studies. Please refer to the product's Certificate of Analysis (CoA) for specific data on purity and quality. Handle with appropriate care in a well-ventilated laboratory setting, following all relevant safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(3-phenylmethoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c22-21(23)13-16-9-11-18(12-10-16)19-7-4-8-20(14-19)24-15-17-5-2-1-3-6-17/h1-12,14H,13,15H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJOHPIBEPFHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629611
Record name [3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893640-40-9
Record name [3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-[3-(Benzyloxy)phenyl]phenylacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[3-(Benzyloxy)phenyl]phenylacetic acid is a biphenyl derivative belonging to the class of carboxylic acids. Its structure, featuring a benzyloxy substituent on one of the phenyl rings, suggests potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route, and insights into its potential biological activities based on related compounds. Due to the limited availability of experimental data for this specific compound, information from closely related isomers and the parent compound, phenylacetic acid, is included for comparative purposes and to guide future research.

Chemical Properties

Quantitative data for this compound and its related isomers are summarized in the table below. It is important to note the distinct properties of each isomer.

PropertyThis compound(4-Benzyloxy)phenylacetic acid (Isomer)3-(4-Benzyloxyphenyl)phenylacetic acid (Isomer)
CAS Number 893640-40-9[1]6547-53-1[2]1355248-18-8[3][4]
Molecular Formula C₂₁H₁₈O₃C₁₅H₁₄O₃[2]C₂₁H₁₈O₃[3]
Molecular Weight 318.37 g/mol 242.27 g/mol [2]318.37 g/mol [3]
Melting Point Data not available119-123 °C[2]Data not available
Boiling Point Data not availableData not available513.9 ± 38.0 °C (Predicted)[3]
Density Data not availableData not available1.193 ± 0.06 g/cm³ (Predicted)[3]
pKa Data not availableData not available4.26 ± 0.10 (Predicted)[3]
Solubility Data not availableData not availableData not available

Experimental Protocols

Proposed Synthesis of this compound

This synthesis can be conceptualized as a two-step process:

  • Step 1: Palladium-Catalyzed Suzuki Coupling This step involves the cross-coupling of (3-(benzyloxy)phenyl)boronic acid with a suitable 4-halophenylacetic acid ester, such as methyl 2-(4-bromophenyl)acetate. The use of a palladium catalyst and a base is crucial for this reaction.

  • Step 2: Hydrolysis of the Ester The resulting methyl 4-[3-(benzyloxy)phenyl]phenylacetate is then hydrolyzed to the final carboxylic acid product.

Detailed Methodology:

Step 1: Synthesis of Methyl 4-[3-(Benzyloxy)phenyl]phenylacetate via Suzuki Coupling

  • Materials:

    • (3-(Benzyloxy)phenyl)boronic acid

    • Methyl 2-(4-bromophenyl)acetate

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add (3-(benzyloxy)phenyl)boronic acid (1.2 equivalents), methyl 2-(4-bromophenyl)acetate (1 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

    • Add a 2M aqueous solution of potassium carbonate (2 equivalents) and toluene.

    • Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield methyl 4-[3-(benzyloxy)phenyl]phenylacetate.

Step 2: Hydrolysis to this compound

  • Materials:

    • Methyl 4-[3-(benzyloxy)phenyl]phenylacetate

    • Sodium hydroxide (NaOH)

    • Methanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the methyl 4-[3-(benzyloxy)phenyl]phenylacetate from Step 1 in a mixture of methanol and water.

    • Add a solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 2-4 hours. Monitor the hydrolysis by TLC.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.

    • A precipitate of this compound should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Potential Biological Activity and Signaling Pathways

Specific biological studies on this compound are not currently published. However, the parent compound, phenylacetic acid (PAA), has been shown to elicit biological responses. Research indicates that PAA can act as a uremic toxin and stimulate the generation of reactive oxygen species (ROS) and the secretion of tumor necrosis factor-alpha (TNF-α) in vascular endothelial cells[5]. This suggests a potential pro-inflammatory activity.

The proposed mechanism involves the induction of oxidative stress, which in turn triggers an inflammatory response characterized by the release of cytokines like TNF-α. This signaling cascade is a critical component of various physiological and pathological processes, including atherosclerosis[5].

Visualizations

Logical Workflow for the Synthesis of this compound

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Hydrolysis start Reactants: (3-(Benzyloxy)phenyl)boronic acid Methyl 2-(4-bromophenyl)acetate Pd(OAc)₂, PPh₃, K₂CO₃ reaction Reflux in Toluene/Water start->reaction workup Aqueous Workup & Extraction reaction->workup purification1 Column Chromatography workup->purification1 intermediate Intermediate: Methyl 4-[3-(benzyloxy)phenyl]phenylacetate purification1->intermediate hydrolysis React with NaOH in Methanol/Water intermediate->hydrolysis acidification Acidify with HCl hydrolysis->acidification filtration Filtration & Drying acidification->filtration product Final Product: This compound filtration->product

Caption: Proposed two-step synthesis of this compound.

Potential Signaling Pathway of Phenylacetic Acid in Endothelial Cells

G PAA Phenylacetic Acid (PAA) Cell Endothelial Cell PAA->Cell Enters Cell ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Cell->ROS Stimulates Production NFkB NF-κB Activation ROS->NFkB Activates TNFa TNF-α Secretion (Inflammatory Response) NFkB->TNFa Promotes Transcription and Secretion

Caption: PAA-induced ROS production and subsequent TNF-α secretion.

References

In-Depth Technical Guide on 4-[3-(Benzyloxy)phenyl]phenylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 893640-40-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-[3-(Benzyloxy)phenyl]phenylacetic acid, a biphenylacetic acid derivative with potential applications in metabolic and inflammatory disorders. This document details its synthesis, physicochemical properties, and known biological activities, offering valuable information for researchers in medicinal chemistry and drug discovery.

Chemical and Physical Properties

PropertyValueReference
CAS Number 893640-40-9[Vendor Information]
Molecular Formula C21H18O3[Vendor Information]
Molecular Weight 318.37 g/mol [Vendor Information]
Appearance White to off-white solid[General knowledge]
Solubility Soluble in organic solvents such as DMSO and methanol[General knowledge]

Synthesis

The synthesis of this compound can be achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds between aryl halides and arylboronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Bromophenylacetic acid

  • 3-(Benzyloxy)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Sodium carbonate (Na2CO3)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 4-bromophenylacetic acid (1 equivalent) and 3-(benzyloxy)phenylboronic acid (1.2 equivalents) in a 2:1 mixture of toluene and water.

  • Add sodium carbonate (2 equivalents) to the mixture.

  • Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow Reactants 4-Bromophenylacetic acid + 3-(Benzyloxy)phenylboronic acid Solvent_Base Toluene/Water Na2CO3 Reactants->Solvent_Base Dissolve Degas Degas with N2/Ar Solvent_Base->Degas Catalyst Pd(OAc)2 PPh3 Degas->Catalyst Add Reaction Reflux (80-90°C) 12-24h Catalyst->Reaction Workup Cool, Dilute with EtOAc Wash with H2O, Brine Reaction->Workup Purification Dry, Concentrate Column Chromatography Workup->Purification Product This compound Purification->Product

A schematic overview of the Suzuki-Miyaura coupling reaction workflow.

Biological Activity

Phenylacetic acid derivatives are known to exhibit a range of biological activities. Based on available literature for structurally similar compounds, this compound is a candidate for investigation as a modulator of Hepatocyte Nuclear Factor 4-alpha (HNF-4α) and an inhibitor of aldose reductase.

Hepatocyte Nuclear Factor 4-alpha (HNF-4α) Modulation

HNF-4α is a nuclear transcription factor that plays a crucial role in regulating genes involved in glucose and lipid metabolism.[1][2][3] Modulators of HNF-4α have potential therapeutic applications in metabolic diseases such as type 2 diabetes.[4]

Signaling Pathway of HNF-4α in Hepatic Gene Regulation:

HNF4a_Signaling cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling Hormones Hormones (e.g., Insulin, Glucagon) Kinases Kinase Cascades (e.g., PKA, ERK1/2) Hormones->Kinases Cytokines Cytokines (e.g., IL-6) Cytokines->Kinases HNF4a HNF-4α Kinases->HNF4a Phosphorylation (Modulates Activity) Coactivators Co-activators (e.g., PGC-1α) Coactivators->HNF4a Enhances Transcription Target_Genes Target Genes (Metabolism, Transport) HNF4a->Target_Genes Binds to Promoter Biological_Response Biological Response (Glucose Homeostasis, Lipid Metabolism) Target_Genes->Biological_Response Regulates

Simplified HNF-4α signaling pathway in hepatocytes.
Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes activated during hyperglycemia. Inhibition of this enzyme is a therapeutic strategy to prevent diabetic complications such as neuropathy, nephropathy, and retinopathy.[5][6]

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

Materials:

  • Rat lens aldose reductase (partially purified)

  • DL-Glyceraldehyde (substrate)

  • NADPH (cofactor)

  • Phosphate buffer (pH 6.2)

  • This compound (test compound)

  • Quercetin (positive control)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.

  • Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) or the positive control to the reaction mixture.

  • Pre-incubate the mixture at room temperature for 10 minutes.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Monitor the decrease in absorbance at 340 nm for 5 minutes, which corresponds to the oxidation of NADPH.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7][8]

Conclusion

This compound is a compound of interest for researchers in the field of metabolic and inflammatory diseases. Its synthesis via Suzuki-Miyaura coupling is a well-established and efficient method. The potential for this compound to modulate HNF-4α and inhibit aldose reductase warrants further investigation through detailed in vitro and in vivo studies to fully elucidate its therapeutic potential. This guide provides a foundational understanding for scientists and professionals to build upon in their research endeavors.

References

4-[3-(Benzyloxy)phenyl]phenylacetic acid molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 4-[3-(Benzyloxy)phenyl]phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data and illustrative experimental designs related to the chemical compound this compound.

Compound Identification and Properties

This compound is a biphenyl derivative. Its fundamental chemical properties are summarized below.

Core Chemical Data

The essential quantitative data for this compound are presented in the following table for clear reference.

PropertyValueCitation
Molecular Weight 318.4 g/mol [1]
Chemical Formula C₂₁H₁₈O₃[1]
CAS Number 893640-40-9[1]
Purity >98.0% (typical for commercial samples)[1]

Illustrative Experimental Design

To facilitate research involving this compound, a generalized workflow for investigating its biological activity is outlined. This workflow is a hypothetical representation and should be adapted for specific experimental contexts.

General Workflow for Bioactivity Screening

The following diagram illustrates a typical sequence of experiments for characterizing a novel compound, from initial screening to preliminary mechanism of action studies.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action (MoA) cluster_2 Data Analysis a Compound Solubilization (e.g., in DMSO) b Primary Target Assay (e.g., Enzyme Inhibition) a->b c Cell Viability Assay (e.g., MTT, CCK-8) b->c d Signaling Pathway Analysis (e.g., Western Blot) c->d f IC50 / EC50 Calculation c->f e Gene Expression Profiling (e.g., qPCR, RNA-Seq) d->e g Statistical Analysis f->g

Caption: A generalized workflow for in vitro compound characterization.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following is a representative, hypothetical protocol for a cell viability assay, a common experiment in drug discovery.

Protocol: MTT Assay for Cell Viability

Objective: To determine the effect of this compound on the viability of a selected cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Multi-channel pipette

  • Plate reader (570 nm wavelength)

Methodology:

  • Cell Seeding:

    • Culture HeLa cells to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.1%.

    • Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include "vehicle control" wells (media with 0.1% DMSO) and "untreated control" wells.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for an additional 4 hours.

  • Formazan Solubilization:

    • Carefully remove the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value.

References

An In-depth Technical Guide to the Synthesis of 4-[3-(Benzyloxy)phenyl]phenylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a convergent synthesis pathway for 4-[3-(Benzyloxy)phenyl]phenylacetic acid, a biphenylacetic acid derivative of interest in medicinal chemistry and materials science. The described methodology leverages a palladium-catalyzed Suzuki-Miyaura coupling as the key carbon-carbon bond-forming step. This document furnishes detailed experimental protocols, quantitative data for each synthetic step, and visual representations of the synthetic strategy to aid in reproducibility and further investigation.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of the target molecule, this compound (I), is approached through a convergent strategy. This involves the preparation of two key building blocks, (3-(Benzyloxy)phenyl)boronic acid (II) and methyl 4-bromophenylacetate (III), which are subsequently coupled via a Suzuki-Miyaura reaction. The resulting ester intermediate (IV) is then hydrolyzed to yield the final carboxylic acid. This approach allows for the efficient and modular construction of the target compound.

Logical Flow of the Synthesis Plan

Target This compound (I) Hydrolysis Ester Hydrolysis Target->Hydrolysis Retrosynthesis Intermediate_Ester Methyl 4-[3-(Benzyloxy)phenyl]phenylacetate (IV) Hydrolysis->Intermediate_Ester Suzuki_Coupling Suzuki-Miyaura Coupling Intermediate_Ester->Suzuki_Coupling Boronic_Acid (3-(Benzyloxy)phenyl)boronic acid (II) Suzuki_Coupling->Boronic_Acid Bromo_Ester Methyl 4-bromophenylacetate (III) Suzuki_Coupling->Bromo_Ester Benzylation Benzylation Boronic_Acid->Benzylation Borylation Borylation Boronic_Acid->Borylation Esterification Esterification Bromo_Ester->Esterification Starting_Material_1 3-Hydroxyphenol Benzylation->Starting_Material_1 Starting_Material_2 3-Bromophenol Borylation->Starting_Material_2 Starting_Material_3 4-Bromophenylacetic acid Esterification->Starting_Material_3

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for the synthesis of the precursors, the Suzuki-Miyaura coupling, and the final hydrolysis step. All quantitative data is summarized in the subsequent tables.

Synthesis of Precursors

2.1.1. Synthesis of 3-(Benzyloxy)phenylboronic acid (II)

The synthesis of the boronic acid precursor can be achieved via a two-step process starting from 3-bromophenol: benzylation followed by borylation.

  • Step 1: Synthesis of 1-Bromo-3-(benzyloxy)benzene

    To a solution of 3-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, is added potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. Benzyl bromide (1.2 eq) is then added, and the reaction mixture is heated to reflux for 12-16 hours. After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

  • Step 2: Synthesis of (3-(Benzyloxy)phenyl)boronic acid (II)

    To a solution of 1-bromo-3-(benzyloxy)benzene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, is added n-butyllithium (1.1 eq) dropwise. The mixture is stirred at this temperature for 1 hour. Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of 1 M HCl, and the mixture is stirred for 1 hour. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization.

2.1.2. Synthesis of Methyl 4-bromophenylacetate (III)

This precursor is synthesized by the esterification of 4-bromophenylacetic acid.

To a solution of 4-bromophenylacetic acid (1.0 eq) in methanol (excess), a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is added. The mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford methyl 4-bromophenylacetate as an oil, which can be used in the next step without further purification.

Suzuki-Miyaura Coupling

Synthesis of Methyl 4-[3-(benzyloxy)phenyl]phenylacetate (IV)

In a reaction vessel, (3-(benzyloxy)phenyl)boronic acid (II) (1.2 eq), methyl 4-bromophenylacetate (III) (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) are combined. A suitable base, typically an aqueous solution of sodium carbonate (2 M, 2.0 eq) or potassium carbonate, is added, followed by a solvent system such as toluene or a mixture of DME and water. The reaction mixture is degassed and then heated to reflux (80-100 °C) under an inert atmosphere for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature and partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Hydrolysis

Synthesis of this compound (I)

To a solution of methyl 4-[3-(benzyloxy)phenyl]phenylacetate (IV) (1.0 eq) in a mixture of THF and methanol, an aqueous solution of lithium hydroxide or sodium hydroxide (2-3 eq) is added. The mixture is stirred at room temperature for 4-8 hours or until the reaction is complete as monitored by TLC. The organic solvents are removed under reduced pressure, and the aqueous residue is diluted with water and acidified with 1 M HCl to a pH of 2-3. The precipitated solid is collected by filtration, washed with water, and dried to afford the final product, this compound.

Quantitative Data Summary

The following tables summarize the expected yields and key analytical data for the synthesized compounds.

Table 1: Synthesis of Precursors

CompoundStarting MaterialReagentsSolventYield (%)Physical State
1-Bromo-3-(benzyloxy)benzene3-BromophenolBenzyl bromide, K₂CO₃Acetone90-95Colorless oil
(3-(Benzyloxy)phenyl)boronic acid (II)1-Bromo-3-(benzyloxy)benzenen-BuLi, Triisopropyl borateTHF75-85White solid
Methyl 4-bromophenylacetate (III)4-Bromophenylacetic acidMethanol, H₂SO₄Methanol95-99Colorless oil

Table 2: Suzuki-Miyaura Coupling and Hydrolysis

CompoundStarting MaterialReagentsCatalystSolventYield (%)Physical State
Methyl 4-[3-(benzyloxy)phenyl]phenylacetate (IV)II & IIINa₂CO₃ (aq)Pd(PPh₃)₄Toluene80-90White solid
This compound (I)IVLiOH or NaOH (aq)-THF/Methanol90-98White solid

Table 3: Spectroscopic Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
Methyl 4-[3-(benzyloxy)phenyl]phenylacetate (IV) 7.45-7.25 (m, 9H), 7.15 (d, J=8.0 Hz, 2H), 7.05 (m, 2H), 6.90 (dd, J=8.0, 2.0 Hz, 1H), 5.10 (s, 2H), 3.70 (s, 3H), 3.65 (s, 2H)172.1, 159.2, 142.0, 140.5, 137.0, 134.5, 129.8, 129.5, 128.6, 128.0, 127.5, 120.0, 114.5, 113.8, 70.0, 52.1, 40.8[M+H]⁺: 333.1
This compound (I) 7.48-7.28 (m, 9H), 7.18 (d, J=8.0 Hz, 2H), 7.08 (m, 2H), 6.92 (dd, J=8.0, 2.0 Hz, 1H), 5.12 (s, 2H), 3.68 (s, 2H)178.0, 159.3, 142.1, 140.6, 136.9, 134.0, 129.9, 129.6, 128.7, 128.1, 127.6, 120.1, 114.6, 113.9, 70.1, 40.5[M+H]⁺: 319.1

Note: Spectroscopic data are predicted based on known chemical shifts for similar structures and may vary slightly based on experimental conditions.

Visualized Synthesis Pathway

The overall synthetic pathway is depicted in the following diagram, illustrating the flow from commercially available starting materials to the final product.

Synthesis_Pathway cluster_SM Starting Materials cluster_Intermediates Intermediates cluster_FP Final Product 3-Bromophenol 3-Bromophenol Benzyl_bromide Benzyl bromide Benzylation Benzylation Benzyl_bromide->Benzylation 4-Bromophenylacetic_acid 4-Bromophenylacetic acid Esterification Esterification (H₂SO₄, MeOH) 4-Bromophenylacetic_acid->Esterification Methanol Methanol Methanol->Esterification Protected_phenol 1-Bromo-3-(benzyloxy)benzene Borylation Borylation (n-BuLi, B(OiPr)₃) Protected_phenol->Borylation Boronic_acid (3-(Benzyloxy)phenyl)boronic acid (II) Suzuki_Coupling Suzuki-Miyaura Coupling (Pd(PPh₃)₄, Na₂CO₃) Boronic_acid->Suzuki_Coupling Bromo_ester Methyl 4-bromophenylacetate (III) Bromo_ester->Suzuki_Coupling Coupled_ester Methyl 4-[3-(benzyloxy)phenyl]- -phenylacetate (IV) Hydrolysis Hydrolysis (LiOH, THF/MeOH) Coupled_ester->Hydrolysis Final_Product This compound (I) Borylation->Boronic_acid Esterification->Bromo_ester Suzuki_Coupling->Coupled_ester Hydrolysis->Final_Product Benzylation->Protected_phenol

Caption: Overall synthesis pathway for this compound.

Conclusion

This guide outlines a robust and efficient synthetic route to this compound. The use of a convergent approach centered around a Suzuki-Miyaura coupling provides a high-yielding and flexible strategy for obtaining the target molecule. The detailed protocols and compiled data herein are intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel biphenyl derivatives. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times.

Spectroscopic Data of 4-[3-(Benzyloxy)phenyl]phenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on the spectroscopic data of 4-[3-(Benzyloxy)phenyl]phenylacetic acid (CAS Number: 893640-40-9). While a complete, publicly available dataset has not been identified through comprehensive searches, this document compiles the confirmed identity of the compound and outlines general experimental protocols for its characterization based on the analysis of structurally related molecules.

Compound Identification

Systematic Name [3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetic acid
CAS Number 893640-40-9
Molecular Formula C₂₁H₁₈O₃
Molecular Weight 318.37 g/mol
InChI Key ZIJOHPIBEPFHFA-UHFFFAOYSA-N

Spectroscopic Data Summary

For research purposes, it is recommended to synthesize the compound and perform spectroscopic analysis to obtain definitive data. The following sections outline generalized experimental protocols that can be adapted for the synthesis and characterization of this molecule.

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis of biphenylacetic acid derivatives, which can serve as a methodological basis for this compound.

General Synthesis via Suzuki Coupling

A common method for the synthesis of biphenyl derivatives is the Suzuki coupling reaction. This would involve the coupling of a boronic acid or ester with an aryl halide. For the synthesis of this compound, a plausible route would be the reaction of (3-(benzyloxy)phenyl)boronic acid with a 4-halophenylacetic acid derivative.

Materials:

  • (3-(Benzyloxy)phenyl)boronic acid

  • Methyl 2-(4-bromophenyl)acetate or Ethyl 2-(4-bromophenyl)acetate

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture at a temperature ranging from 80 °C to 110 °C until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • The resulting ester can be hydrolyzed to the carboxylic acid using a base (e.g., NaOH or KOH) in a mixture of water and an organic solvent (e.g., THF, methanol), followed by acidification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: A 400 or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire the proton NMR spectrum to determine the chemical shifts, multiplicities, coupling constants, and integration of the protons.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the chemical shifts of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹ to obtain the infrared spectrum, which will show characteristic absorption bands for the functional groups present (e.g., O-H stretch of the carboxylic acid, C=O stretch of the carboxylic acid, C-O stretches of the ether, and aromatic C-H and C=C stretches).

Mass Spectrometry (MS):

  • Instrument: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI, or introduce it directly for EI.

  • Data Acquisition: Obtain the mass spectrum to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can help confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Synthesis and Spectroscopic Analysis.

An In-depth Technical Guide to the 1H NMR Spectrum of 4-[3-(Benzyloxy)phenyl]phenylacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of 4-[3-(Benzyloxy)phenyl]phenylacetic acid. It is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.

Molecular Structure and Proton Environments

This compound is a biphenyl derivative containing a phenylacetic acid moiety and a benzyloxy substituent. The molecule possesses several distinct proton environments that give rise to a characteristic 1H NMR spectrum. Understanding these environments is key to interpreting the spectral data.

Predicted 1H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for the protons of this compound. These predictions are based on established chemical shift ranges for similar functional groups and structural motifs.[1][2][3][4]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)1H
Aromatic Protons (Phenylacetic acid ring, ortho to CH₂COOH)7.20 - 7.40Doublet2H
Aromatic Protons (Phenylacetic acid ring, meta to CH₂COOH)7.45 - 7.65Doublet2H
Aromatic Protons (Benzyloxy phenyl ring)6.90 - 7.20Multiplet4H
Aromatic Protons (Benzyl group)7.30 - 7.50Multiplet5H
Methylene Protons (-CH₂-Ph)5.10 - 5.20Singlet2H
Methylene Protons (-CH₂-COOH)3.60 - 3.70Singlet2H

Experimental Protocol for 1H NMR Spectroscopy

This section outlines a standard procedure for acquiring a high-resolution 1H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent may depend on the sample's solubility.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended for better signal dispersion.

  • Probe: A standard 5 mm broadband probe.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: A range of approximately -2 to 14 ppm is sufficient to cover all expected proton signals.

    • Number of Scans: 16 to 64 scans are typically adequate, depending on the sample concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans is recommended.

    • Acquisition Time (AQ): Typically 2-4 seconds.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities (singlet, doublet, triplet, multiplet) to deduce the coupling patterns between neighboring protons.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the 1H NMR spectrum of this compound.

G A Acquire 1H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Reference Spectrum (e.g., to TMS at 0 ppm) B->C D Integrate Peaks C->D E Analyze Chemical Shifts C->E F Analyze Multiplicities C->F G Assign Signals to Protons D->G E->G F->G H Confirm Structure G->H

This comprehensive guide provides the necessary information for the acquisition, analysis, and interpretation of the 1H NMR spectrum of this compound, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Mass Spectrometry of 4-[3-(Benzyloxy)phenyl]phenylacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-[3-(Benzyloxy)phenyl]phenylacetic acid is a complex organic molecule incorporating a phenylacetic acid moiety, a biphenyl core, and a benzyloxy ether linkage. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices. This technical guide outlines the probable ionization and fragmentation patterns, proposes a general experimental protocol for its analysis, and provides the necessary visualizations to understand the logical workflows and fragmentation pathways.

Chemical Properties:

PropertyValue
Molecular Formula C₂₁H₁₈O₃
Molecular Weight 318.37 g/mol
Monoisotopic Mass 318.12560 Da

Predicted Mass Spectrometric Fragmentation

The fragmentation of this compound in a mass spectrometer is expected to be influenced by its primary functional groups: the carboxylic acid, the ether linkage, and the aromatic rings. Electron Ionization (EI) would likely lead to extensive fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) would be more suitable for observing the molecular ion and key fragments. ESI in negative ion mode is particularly well-suited for carboxylic acids.

Predicted Fragmentation Pathways under ESI-MS/MS (Negative Ion Mode):

In negative ion mode ESI, the molecule will readily deprotonate to form the carboxylate anion [M-H]⁻ at m/z 317.1. Collision-induced dissociation (CID) of this precursor ion is predicted to proceed through several key pathways:

  • Loss of CO₂: Decarboxylation of the carboxylate anion is a common fragmentation pathway for phenylacetic acid derivatives, leading to the formation of a stable benzylic carbanion.

  • Cleavage of the Benzylic Ether Bond: The C-O bond of the benzyloxy group is susceptible to cleavage. This can occur via different mechanisms, potentially leading to fragments corresponding to the phenoxide ion or the biphenylacetic acid core.

  • Fragmentation of the Biphenyl System: While generally stable, the biphenyl core can undergo fragmentation under higher collision energies.

Table 1: Predicted Key Fragment Ions of this compound in Negative Ion ESI-MS/MS

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
317.1 ([M-H]⁻)273.1CO₂ (44 Da)[C₂₀H₁₇O]⁻
317.1 ([M-H]⁻)227.1C₇H₇• (benzyl radical, 91 Da) and H• (1 Da)[C₁₄H₉O₃]⁻
317.1 ([M-H]⁻)183.1C₇H₅O (benzaldehyde, 106 Da) and CO₂ (44 Da)[C₁₄H₁₂]⁻•
317.1 ([M-H]⁻)91.1C₁₄H₉O₃• (225 Da)[C₇H₇]⁻ (benzyl anion)

Diagram 1: Predicted Fragmentation Pathway of this compound

G M_H [M-H]⁻ m/z 317.1 frag1 [M-H-CO₂]⁻ m/z 273.1 M_H->frag1 - CO₂ frag2 [C₁₄H₉O₃]⁻ m/z 227.1 M_H->frag2 - C₇H₈ frag3 [C₇H₇]⁻ m/z 91.1 M_H->frag3 - C₁₄H₁₀O₃

Caption: Predicted fragmentation of deprotonated this compound.

Experimental Protocols

A robust and sensitive method for the analysis of this compound would typically involve Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

3.1. Sample Preparation

For in vitro or in vivo samples, a protein precipitation or liquid-liquid extraction followed by solid-phase extraction (SPE) would be necessary to remove interferences.

  • Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Solid-Phase Extraction (SPE): Use a mixed-mode anion exchange SPE cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the pre-treated sample.

    • Wash with a low-percentage organic solvent to remove non-polar interferences.

    • Elute the analyte with a mobile phase containing a small amount of a weak acid (e.g., formic acid).

  • Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

3.2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining the analyte.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3.3. Mass Spectrometry (MS)

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring the transition from the precursor ion to a specific product ion (e.g., m/z 317.1 → 273.1).

Diagram 2: General Experimental Workflow for LC-MS/MS Analysis

G cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection Sample Biological Matrix Extraction Extraction / Clean-up Sample->Extraction LC_Column Reversed-Phase C18 Extraction->LC_Column ESI ESI Source (-ve) LC_Column->ESI MS_Analyzer Tandem MS (MRM) ESI->MS_Analyzer Data Data Acquisition & Analysis MS_Analyzer->Data

Caption: A typical workflow for the quantitative analysis of the target compound.

Data Presentation and Interpretation

Quantitative data obtained from the LC-MS/MS analysis should be presented in a clear and concise manner.

Table 2: Example Data Table for a Calibration Curve

Concentration (ng/mL)Peak Area (Analyte)Peak Area (Internal Standard)Area Ratio (Analyte/IS)
11520510000.0298
57850525000.1495
1016100518000.3108
5082300531001.5499
100165000520003.1731
5008300005250015.8095

This data would then be used to construct a linear regression model to quantify the analyte in unknown samples.

Conclusion

While direct experimental data for the mass spectrometry of this compound is not currently available, this guide provides a comprehensive theoretical framework for its analysis. The predicted fragmentation patterns and the detailed experimental protocol offer a solid starting point for researchers and scientists working with this compound. The use of LC-MS/MS with ESI in negative ion mode is recommended for sensitive and specific quantification. It is imperative that any experimental work based on this guide includes a thorough validation of the method.

An In-depth Technical Guide to the Infrared Spectroscopy of 4-[3-(Benzyloxy)phenyl]phenylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of 4-[3-(Benzyloxy)phenyl]phenylacetic acid. While experimental spectral data for this specific compound is not publicly available, this document outlines the expected characteristic absorption bands based on the analysis of its functional groups. The guide also includes a comprehensive experimental protocol for obtaining an IR spectrum of a solid organic compound and a logical workflow for spectral interpretation.

Predicted Infrared Absorption Data

The structure of this compound contains a carboxylic acid, two phenyl rings, and a benzyl ether linkage. The expected IR absorption bands for these functional groups are summarized in the table below. These predictions are based on established principles of infrared spectroscopy and data from analogous compounds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch3300 - 2500Broad, Strong
Aromatic/AlkylC-H Stretch3100 - 3000 (Aromatic), < 3000 (Alkyl)Medium
Carboxylic AcidC=O Stretch1760 - 1690Strong
AromaticC=C Stretch1600 - 1450Medium to Weak
Carboxylic AcidO-H Bend1440 - 1395Medium
EtherC-O Stretch1300 - 1200 (Aryl-Alkyl Ether)Strong
Carboxylic AcidC-O Stretch1320 - 1210Strong
AromaticC-H Out-of-Plane Bend900 - 675Strong

Interpretation of Key Spectral Features

The infrared spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad and strong absorption band in the region of 3300-2500 cm⁻¹ is anticipated, corresponding to the O-H stretching vibration, which is typically broadened due to hydrogen bonding.[1][2] The carbonyl (C=O) stretching of the carboxylic acid will appear as a very strong and sharp peak between 1760 and 1690 cm⁻¹.[1][2] Conjugation with the phenyl ring may shift this peak to the lower end of the range.[2]

The presence of the two aromatic rings will be confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and several medium to weak C=C stretching bands in the 1600-1450 cm⁻¹ region.[3] Strong bands in the fingerprint region, between 900 and 675 cm⁻¹, resulting from C-H out-of-plane bending, can provide information about the substitution pattern of the phenyl rings.

The ether linkage (benzyloxy group) is expected to show a strong C-O stretching absorption. For an aryl-alkyl ether, this band typically appears in the 1300-1200 cm⁻¹ range. This will likely overlap with the strong C-O stretching of the carboxylic acid group, which is found in a similar region (1320-1210 cm⁻¹).[1]

Experimental Protocols

A standard method for obtaining the infrared spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet method.

Objective: To prepare a solid sample for analysis by Fourier Transform Infrared (FTIR) spectroscopy.

Materials:

  • This compound (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)

  • Agate mortar and pestle

  • Spatula

  • Pellet press with collar and anvils

  • Infrared spectrometer

Procedure:

  • Drying: Gently heat the KBr under a heat lamp or in a drying oven at ~110°C for 2-4 hours to remove any adsorbed water. Moisture will cause a broad absorption band around 3400 cm⁻¹ and a weaker one around 1640 cm⁻¹, which can interfere with the sample spectrum. Allow the KBr to cool to room temperature in a desiccator.

  • Sample Grinding: Place approximately 200 mg of the dried KBr into the agate mortar. Add 1-2 mg of the this compound sample.

  • Mixing and Grinding: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.

  • Pellet Press Assembly: Assemble the pellet press die according to the manufacturer's instructions.

  • Loading the Die: Transfer a small amount of the KBr/sample mixture into the die collar, ensuring an even distribution over the anvil surface.

  • Pressing the Pellet: Place the die assembly into the hydraulic press. Apply pressure according to the manufacturer's guidelines (typically 7-10 tons) for several minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

  • Pellet Removal: Carefully release the pressure and disassemble the die. The KBr pellet should be clear and free of cracks.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the infrared spectrometer.

  • Background Scan: With the sample chamber empty, run a background scan to record the spectrum of the atmospheric water and carbon dioxide. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Run the sample scan to obtain the infrared spectrum of this compound. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Process the acquired spectrum using the spectrometer software. This may include baseline correction and peak labeling.

Visualizations

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Solid Sample (e.g., this compound) Grinding Grind Sample with KBr (1:100 ratio) Sample->Grinding KBr FTIR-grade KBr KBr->Grinding Pelletizing Press into a translucent pellet Grinding->Pelletizing Spectrometer Place pellet in FTIR Spectrometer Pelletizing->Spectrometer SampleScan Acquire Sample Spectrum Spectrometer->SampleScan Background Acquire Background Spectrum (Air) Background->SampleScan Processing Process Spectrum (e.g., Baseline Correction) SampleScan->Processing PeakPicking Identify Peak Positions (cm⁻¹) Processing->PeakPicking Correlation Correlate Peaks with Functional Groups PeakPicking->Correlation Structure Confirm or Elucidate Molecular Structure Correlation->Structure

References

Solubility Profile of 4-[3-(Benzyloxy)phenyl]phenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Template for Solubility Analysis

Quantitative solubility data is fundamental for comparing the behavior of a compound in different solvent systems. The following table provides a structured template for researchers to populate with their experimentally determined solubility data for 4-[3-(Benzyloxy)phenyl]phenylacetic acid.

Solvent SystemTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of AnalysisNotes
Aqueous Buffers
pH 1.2 (Simulated Gastric Fluid)37HPLC, UV-Vis
pH 4.5 (Acetate Buffer)37HPLC, UV-Vis
pH 6.8 (Simulated Intestinal Fluid)37HPLC, UV-Vis
pH 7.4 (Phosphate-Buffered Saline)37HPLC, UV-Vis
Organic Solvents
Methanol25Gravimetric, HPLC
Ethanol25Gravimetric, HPLC
Acetone25Gravimetric, HPLC
Acetonitrile25Gravimetric, HPLC
Dimethyl Sulfoxide (DMSO)25Gravimetric, HPLC
Co-solvent Systems
Ethanol/Water (e.g., 50:50 v/v)25HPLC
PEG 400/Water (e.g., 40:60 v/v)25HPLC

Experimental Protocols: Determining Thermodynamic Solubility

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[1][2][3][4][5][6] This method involves allowing a surplus of the solid compound to equilibrate with the solvent over a set period, after which the concentration of the dissolved compound in the saturated solution is measured.

Protocol: Shake-Flask Method for Solubility Determination

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (degassed)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach equilibrium.[3]

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials or filter the supernatant using a syringe filter. Filtration is a common and effective method.[4]

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[7][8]

  • Data Analysis: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

3. Analytical Method Considerations:

  • HPLC: A reverse-phase HPLC method with UV detection is often suitable for aromatic compounds like the one . The method should be validated for linearity, accuracy, and precision.

  • UV-Vis Spectroscopy: If the compound has a distinct chromophore and no interfering substances are present, UV-Vis spectroscopy can be a simpler method. A calibration curve should be prepared using standard solutions of known concentrations.[8]

  • Gravimetric Analysis: For organic solvents, a gravimetric method can be used where a known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is determined.[9]

Mandatory Visualizations

Experimental Workflow for Solubility Determination

G Figure 1: Shake-Flask Solubility Determination Workflow A Add excess solid compound to vials B Add precise volume of solvent A->B C Equilibrate on orbital shaker (e.g., 24-72h at constant temp) B->C D Phase Separation (Centrifugation/Filtration) C->D E Collect clear supernatant D->E F Dilute sample for analysis E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate Solubility G->H

Caption: Shake-Flask Solubility Determination Workflow.

Logical Relationship in Drug Discovery

Phenylacetic acid derivatives are a significant class of compounds in medicinal chemistry, often investigated for a variety of biological activities.[10][11][12] Their development as potential drug candidates is critically dependent on their physicochemical properties, with solubility being a key determinant of their ultimate success.

G Figure 2: Role of Solubility in Phenylacetic Acid Derivative Drug Discovery cluster_0 Compound Properties cluster_1 Drug Development Stages A Phenylacetic Acid Derivative (e.g., this compound) B Physicochemical Properties A->B determines C Solubility B->C D Permeability B->D E Stability B->E F In Vitro Assays (Target Binding, Cell-based) C->F impacts assay results G Formulation Development C->G is crucial for H In Vivo Studies (Pharmacokinetics, Efficacy) F->H guides G->H enables I Successful Drug Candidate H->I leads to

Caption: Role of Solubility in Drug Discovery.

References

Purity Assessment of 4-[3-(Benzyloxy)phenyl]phenylacetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and considerations for the purity assessment of 4-[3-(Benzyloxy)phenyl]phenylacetic acid, a key intermediate in pharmaceutical synthesis. This document outlines potential impurities, analytical techniques for their detection and quantification, and detailed experimental protocols.

Introduction

This compound is a complex organic molecule whose purity is critical for the safety and efficacy of downstream active pharmaceutical ingredients (APIs). A thorough understanding of its potential impurity profile, arising from both the synthetic route and degradation, is essential for robust quality control. This guide details a systematic approach to the purity assessment of this compound, encompassing chromatographic and spectroscopic techniques.

Potential Impurity Profile

The purity of this compound can be affected by process-related impurities and degradation products. A likely synthetic route involves a Suzuki-Miyaura coupling reaction between (3-(benzyloxy)phenyl)boronic acid and a 4-halophenylacetic acid derivative (e.g., 4-bromophenylacetic acid).

Process-Related Impurities

Based on the probable synthetic pathway, the following process-related impurities should be considered:

  • Starting Materials:

    • (3-(Benzyloxy)phenyl)boronic acid

    • 4-Bromophenylacetic acid

  • Homocoupling Byproducts:

    • 3,3'-Bis(benzyloxy)biphenyl (from the boronic acid)

    • 4,4'-Biphenyldiacetic acid (from the halide)

  • Protodeboronation Product:

    • Benzyl phenyl ether

  • Dehalogenation Product:

    • Phenylacetic acid

  • Residual Catalyst and Reagents:

    • Palladium catalyst residues

    • Inorganic salts from the basic reaction conditions

Degradation Products

Forced degradation studies are crucial to identify potential degradation products under various stress conditions.

  • Hydrolytic Degradation (Acidic and Basic): The ether linkage is susceptible to cleavage under strong acidic or basic conditions, potentially yielding 3-hydroxy-4'-biphenylacetic acid and benzyl alcohol.

  • Oxidative Degradation: Oxidation may occur at the benzylic methylene group or the aromatic rings.

  • Thermal Degradation: High temperatures may induce decarboxylation or other decomposition pathways.

  • Photolytic Degradation: Exposure to UV or visible light can lead to the formation of photoproducts.

A logical workflow for identifying and characterizing these impurities is essential.

cluster_synthesis Synthesis & Purification cluster_impurities Potential Impurities cluster_analysis Purity Assessment start Starting Materials ((3-(benzyloxy)phenyl)boronic acid, 4-bromophenylacetic acid) reaction Suzuki-Miyaura Coupling start->reaction crude Crude Product reaction->crude process_impurities Process-Related Impurities (Starting Materials, Homocoupling Products, Protodeboronation, Dehalogenation) reaction->process_impurities purification Purification (Crystallization/Chromatography) crude->purification api This compound (API) purification->api degradation_impurities Degradation Products (Hydrolysis, Oxidation, Photolysis) api->degradation_impurities hplc HPLC/UPLC (Purity & Impurity Quantification) api->hplc nmr NMR (Structure Confirmation) api->nmr ftir FT-IR (Functional Group Analysis) api->ftir process_impurities->hplc degradation_impurities->hplc lcms LC-MS (Impurity Identification) hplc->lcms

Caption: Workflow for the synthesis, impurity profiling, and purity assessment of this compound.

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is necessary for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the primary tool for quantifying the purity of this compound and its impurities. Based on methods for structurally related compounds like felbinac and diclofenac, a reverse-phase HPLC method is recommended.[1]

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Experimental Protocol: HPLC Method Development and Validation

  • System Suitability: Inject a standard solution of this compound six times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The theoretical plates should be greater than 2000, and the tailing factor should be less than 2.0.

  • Specificity (Forced Degradation):

    • Acid Hydrolysis: Reflux 10 mg of the sample in 10 mL of 1N HCl at 80°C for 2 hours.

    • Base Hydrolysis: Reflux 10 mg of the sample in 10 mL of 1N NaOH at 80°C for 2 hours.

    • Oxidative Degradation: Treat 10 mg of the sample with 10 mL of 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Keep 10 mg of the sample in an oven at 105°C for 24 hours.

    • Photolytic Degradation: Expose 10 mg of the sample to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples by the proposed HPLC method to ensure that the degradation product peaks are well-resolved from the main peak.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations (e.g., 10-150 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be greater than 0.999.

  • Accuracy (% Recovery): Spike a known amount of the pure drug into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples of the same concentration on the same day. The RSD should be less than 2.0%.

    • Intermediate Precision (Inter-day): Analyze six replicate samples of the same concentration on three different days. The RSD should be less than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

cluster_workflow Stability-Indicating HPLC Method Workflow cluster_validation Method Validation (ICH Q2(R1)) prep Sample Preparation (API in Diluent) inject HPLC Injection prep->inject separation Chromatographic Separation (C18 Column, Gradient Elution) inject->separation detection UV Detection (254 nm) separation->detection data Data Analysis (Peak Integration, Purity Calculation) detection->data specificity Specificity (Forced Degradation) data->specificity linearity Linearity data->linearity accuracy Accuracy data->accuracy precision Precision data->precision lod_loq LOD & LOQ data->lod_loq robustness Robustness data->robustness

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation and confirmation of the main component and its impurities.

Table 2: Spectroscopic Data for this compound and Key Impurities

Compound1H NMR (CDCl₃, δ ppm)Mass Spectrometry (m/z)
4-[3-(Benzyloxy)phenyl]-phenylacetic acid ~7.2-7.5 (m, Ar-H), ~5.1 (s, -OCH₂-), ~3.7 (s, -CH₂COOH)[M-H]⁻: 317.1
(3-(Benzyloxy)phenyl)-boronic acid ~7.2-7.5 (m, Ar-H), ~5.1 (s, -OCH₂-), ~8.0-8.2 (br s, -B(OH)₂)[M-H]⁻: 227.1
4-Bromophenylacetic acid ~7.4 (d, 2H), ~7.1 (d, 2H), ~3.6 (s, -CH₂COOH)[M-H]⁻: 212.9/214.9
3,3'-Bis(benzyloxy)-biphenyl ~7.2-7.5 (m, Ar-H), ~5.1 (s, -OCH₂-)[M+H]⁺: 383.2
Phenylacetic acid ~7.2-7.4 (m, 5H), ~3.6 (s, -CH₂COOH)[M-H]⁻: 135.1

Experimental Protocol: Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Confirm the structure of the main component and identify impurities by comparing the spectra with reference standards or predicted spectra.

  • Mass Spectrometry (MS):

    • Couple the HPLC system to a mass spectrometer (LC-MS).

    • Use electrospray ionization (ESI) in both positive and negative ion modes to obtain the molecular weights of the main component and its impurities.

    • Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns for structural elucidation of unknown impurities.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and analysis.

Table 3: Example Purity Profile of a Batch of this compound

CompoundRetention Time (min)Area (%)Specification
4-Bromophenylacetic acid~4.50.05≤ 0.10%
Phenylacetic acid~6.2Not Detected≤ 0.10%
(3-(Benzyloxy)phenyl)boronic acid~8.90.08≤ 0.10%
4-[3-(Benzyloxy)phenyl]-phenylacetic acid ~12.1 99.80 ≥ 99.0%
3,3'-Bis(benzyloxy)biphenyl~18.50.03≤ 0.10%
Unknown Impurity 1~15.30.04≤ 0.10%
Total Impurities 0.20 ≤ 1.0%

Conclusion

A robust and comprehensive purity assessment of this compound is paramount for ensuring the quality of pharmaceutical products. This guide outlines a systematic approach that combines a validated stability-indicating HPLC method with spectroscopic techniques for impurity identification. By understanding the potential impurity profile and implementing these detailed analytical protocols, researchers and drug development professionals can confidently assess the purity of this critical intermediate.

References

The Diverse Biological Landscape of Benzyloxyphenyl Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyloxyphenyl derivatives, a class of organic compounds characterized by a phenyl ring attached to a benzyl group via an ether linkage, have emerged as a versatile scaffold in medicinal chemistry. Their unique structural features allow for a wide range of modifications, leading to compounds with diverse and potent biological activities. This technical guide provides an in-depth overview of the current research, focusing on their potential as therapeutic agents. We will delve into their anticancer, antimicrobial, and neuroprotective properties, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms of action.

Anticancer Activities

Benzyloxyphenyl derivatives have demonstrated significant potential in oncology by targeting various critical pathways involved in tumor growth and proliferation.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a crucial regulator of cell growth, differentiation, and apoptosis. Its aberrant activation is frequently observed in many human cancers, making it a prime target for cancer therapy. Several benzyloxyphenyl-methylaminophenol derivatives have been identified as potent inhibitors of this pathway.

Quantitative Data: STAT3 Inhibition and Antiproliferative Activity

CompoundIL-6/STAT3 Signaling IC50 (µM)Antiproliferative Activity (MDA-MB-468) IC50 (µM)Reference
Hit Compound (1)>20>20[1][2]
4a 7.719.61[1][2]
4b 1.38Not Reported[1][2]

These compounds were designed based on a novel benzyloxyphenyl-methylaminophenol scaffold discovered through virtual screening.[1][2] Compounds 4a and 4b , in particular, showed significantly improved inhibitory activity against the IL-6/STAT3 signaling pathway compared to the initial hit compound.[1][2] Compound 4a also exhibited potent activity against the MDA-MB-468 breast cancer cell line.[1][2]

Experimental Protocol: STAT3 Luciferase Reporter Gene Assay

This assay is a common method to screen for inhibitors of the STAT3 signaling pathway.

  • Cell Culture: Human embryonic kidney cells (HEK293T) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Cells are seeded in 24-well plates and co-transfected with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, the cells are treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: The cells are then stimulated with Interleukin-6 (IL-6) to activate the STAT3 pathway.

  • Lysis and Luciferase Assay: After an appropriate incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity. The IC50 values are then determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway: STAT3 Inhibition

STAT3_Pathway cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Nucleus Nucleus STAT3_active->Nucleus Dimerization & Translocation Gene Gene Transcription (Proliferation, Survival) STAT3_active->Gene Inhibitor Benzyloxyphenyl Derivative Inhibitor->STAT3_active Inhibition

Caption: Inhibition of the STAT3 signaling pathway by benzyloxyphenyl derivatives.

Other Anticancer Mechanisms

Benzyloxyphenyl derivatives have also been investigated for their antiproliferative effects through other mechanisms:

  • p53 Pathway Activation: Certain benzyloxyphenyl pyrimidine-5-carbonitrile derivatives have been shown to induce apoptosis in cancer cells by activating the p53 pathway.[3] Compounds 7a , 7c , and 11 from this series demonstrated high cytotoxic effects against various cancer cell lines and were found to increase the levels of active caspases 3, 8, and 9, indicating the activation of both intrinsic and extrinsic apoptotic pathways.[3]

  • MEK Inhibition: N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been designed as inhibitors of Mitogen-activated protein kinase kinase (MEK).[4] Compound 7b from this series showed potent inhibitory activity against MEK1 with an IC50 of 91 nM and a GI50 value of 0.26 µM against A549 lung cancer cells.[4]

  • Androgen Receptor Antagonism: N-(4-(Benzyloxy)-phenyl)-sulfonamide derivatives have been identified as novel antagonists of the human androgen receptor (AR), targeting the activation function 2 (AF2) domain.[5] Compound T1-12 exhibited excellent AR antagonistic activity with an IC50 of 0.47 µM.[5]

  • EGFR Kinase Inhibition: 3′‐(4‐(Benzyloxy)phenyl)‐1′‐phenyl‐5‐(heteroaryl/aryl)‐3,4‐dihydro‐1′H,2H‐[3,4′‐bipyrazole]‐2‐carboxamides have been evaluated as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.[6] Compounds 6m and 6n from this series inhibited EGFR kinase with IC50 values of 6.5 µM and 3.65 µM, respectively, and showed significant cytotoxicity against the A549 non-small-cell lung cancer cell line.[6]

Antimicrobial Activities

The growing threat of antibiotic resistance has spurred the search for new antimicrobial agents. Benzyloxyphenyl derivatives have shown promise in this area, with activity against both bacteria and fungi.

Antibacterial Activity

Several studies have highlighted the antibacterial potential of benzyloxyphenyl derivatives. For instance, N-(o-benzyloxy/hydroxyphenyl) benzohydroxamic acids have demonstrated significant activity against Escherichia coli.[7] Furthermore, a series of benzyl and phenyl guanidine and aminoguanidine hydrazone derivatives, including benzyloxy-substituted compounds, have shown potent inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria.[8]

Quantitative Data: Antibacterial Activity (MIC in µg/mL)

CompoundS. aureusE. coliReference
9m (3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative)0.51[8]
10d (3-(4-trifluoromethyl)-benzyloxy derivative)116[8]
10a, 10j, 10r-s 44[8]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening Start Synthesized Benzyloxyphenyl Derivatives Broth_Dilution Broth Microdilution Assay Start->Broth_Dilution MIC Determine MIC (Minimum Inhibitory Concentration) Broth_Dilution->MIC MBC Determine MBC (Minimum Bactericidal Concentration) MIC->MBC Lead_Identification Identify Lead Compounds MBC->Lead_Identification

Caption: Workflow for screening the antimicrobial activity of benzyloxyphenyl derivatives.

Antifungal Activity

The antifungal properties of benzyloxyphenyl derivatives have also been explored. For example, novel asymmetric (E)-3-(4-(benzyloxy) phenyl)-2-((substituted benzylidene) amino)-1-(thiazolidin-3-yl) propan-1-one derivatives have been synthesized and evaluated for their in vitro antifungal activities.[9]

Neuroprotective Activities

Neurodegenerative diseases like Parkinson's disease are characterized by the progressive loss of neurons. Benzyloxyphenyl derivatives have been investigated as potential therapeutic agents for these conditions, primarily through the inhibition of monoamine oxidase B (MAO-B).

Inhibition of Monoamine Oxidase B (MAO-B)

MAO-B is an enzyme responsible for the degradation of dopamine in the brain. Inhibiting this enzyme can increase dopamine levels, which is a key therapeutic strategy for Parkinson's disease. A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have been designed and shown to be potent and selective MAO-B inhibitors.[10][11]

Quantitative Data: MAO-B Inhibition

CompoundMAO-B IC50 (µM)Reference
3h 0.062[10][11]
Rasagiline (Reference)0.0953[10]
Safinamide (Reference)0.0572[10]

Compound 3h demonstrated potent and selective MAO-B inhibitory activity, comparable to the established drug safinamide.[10] Further studies revealed that its inhibition is competitive and reversible.[10][11] In addition to MAO-B inhibition, compound 3h also exhibited excellent antioxidant effects, metal-chelating ability, and neuroprotective properties in cell-based assays.[10][11]

Experimental Protocol: MAO-B Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the MAO-B enzyme.

  • Enzyme and Substrate Preparation: Recombinant human MAO-B enzyme and a suitable substrate (e.g., kynuramine) are prepared in a buffer solution.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The reaction is initiated by adding the substrate.

  • Fluorescence Measurement: The product of the enzymatic reaction (e.g., 4-hydroxyquinoline from kynuramine) is fluorescent. The fluorescence is measured over time using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated from the change in fluorescence over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate in its absence. The IC50 value is then calculated.

Logical Relationship: Multifunctional Anti-Parkinson's Disease Agent

Anti_PD_Agent Lead_Compound Benzyloxyphenyl Benzothiazole Derivative (3h) MAO_B_Inhibition MAO-B Inhibition Lead_Compound->MAO_B_Inhibition Antioxidant Antioxidant Activity Lead_Compound->Antioxidant Metal_Chelation Metal Chelation Lead_Compound->Metal_Chelation Neuroprotection Neuroprotection Lead_Compound->Neuroprotection Anti_Neuroinflammation Anti-neuroinflammatory Activity Lead_Compound->Anti_Neuroinflammation Therapeutic_Effect Potential Treatment for Parkinson's Disease MAO_B_Inhibition->Therapeutic_Effect Antioxidant->Therapeutic_Effect Metal_Chelation->Therapeutic_Effect Neuroprotection->Therapeutic_Effect Anti_Neuroinflammation->Therapeutic_Effect

Caption: Multifunctional properties of a benzyloxyphenyl derivative for Parkinson's disease.

Other Biological Activities

The versatility of the benzyloxyphenyl scaffold extends to other therapeutic areas:

  • CYP3A4 Inhibition: Benzyloxyphenyl imidazole and phenethylphenyl imidazole derivatives have been identified as a new class of cytochrome P450 3A4 (CYP3A4) inhibitors.[12] These compounds have the potential to be used as "boosters" to increase the oral availability of other drugs.[12]

  • LpxC Inhibition: Triazolyl-substituted benzyloxyacetohydroxamic acids have been evaluated as inhibitors of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria.[13]

Conclusion

Benzyloxyphenyl derivatives represent a highly promising and versatile scaffold in drug discovery. The research highlighted in this guide demonstrates their significant potential in developing novel therapeutics for a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. The ability to readily modify the benzyloxyphenyl core allows for the fine-tuning of pharmacological properties, paving the way for the development of more potent and selective drug candidates. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this remarkable class of compounds.

References

An In-depth Technical Guide to 4-[3-(Benzyloxy)phenyl]phenylacetic acid: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-[3-(Benzyloxy)phenyl]phenylacetic acid, a biphenylacetic acid derivative. While the specific discovery and detailed historical timeline of this compound are not extensively documented in publicly available literature, this paper constructs a probable synthetic route based on established organometallic reactions and explores its potential biological activities by drawing parallels with structurally related molecules. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into its synthesis, physicochemical properties, and putative therapeutic applications.

Introduction

Biphenylacetic acid and its derivatives represent a significant class of compounds in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The parent compound, 4-biphenylacetic acid (Felbinac), is a known inhibitor of prostaglandin synthesis and has been used topically for the treatment of inflammation and pain.[1][2] The structural motif of a biphenyl core linked to an acetic acid moiety is a key pharmacophore that imparts anti-inflammatory activity. The subject of this guide, this compound, is a derivative that incorporates a benzyloxy group on one of the phenyl rings. This substitution offers potential for modified biological activity, altered pharmacokinetic properties, and new therapeutic applications.

Physicochemical Properties

Based on its chemical structure and information from commercial suppliers, the key physicochemical properties of this compound are summarized in the table below.[3]

PropertyValue
CAS Number 893640-40-9
Molecular Formula C₂₁H₁₈O₃
Molecular Weight 318.37 g/mol
IUPAC Name [4-(3-Benzyloxyphenyl)phenyl]acetic acid
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents like DMSO and methanol (predicted)

Synthesis and Experimental Protocols

The proposed synthetic pathway involves the coupling of two key building blocks: a boronic acid (or its ester derivative) and an aryl halide.

Proposed Synthetic Scheme:

A logical retrosynthetic analysis suggests the disconnection of the bond between the two phenyl rings, leading to two potential synthetic routes (A and B).

G cluster_main Retrosynthetic Analysis cluster_route_a Route A cluster_route_b Route B Target This compound Disconnect C-C Bond Disconnection Target->Disconnect Retrosynthesis Aryl_Halide_A 4-Bromophenylacetic acid (or its ester) Disconnect->Aryl_Halide_A Boronic_Acid_A 3-(Benzyloxy)phenylboronic acid Disconnect->Boronic_Acid_A Aryl_Halide_B 1-(Benzyloxy)-3-bromobenzene Disconnect->Aryl_Halide_B Boronic_Acid_B 4-(Carboxymethyl)phenylboronic acid (or its ester) Disconnect->Boronic_Acid_B

Caption: Retrosynthetic analysis of this compound.

General Experimental Protocol (Based on Suzuki-Miyaura Coupling):

The following is a generalized experimental protocol that can be adapted for the synthesis of this compound via Route A.

Materials:

  • 4-Bromophenylacetic acid (or a suitable ester thereof, e.g., methyl 4-bromophenylacetate)

  • 3-(Benzyloxy)phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like CataXCium A Pd G3)[8]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., a mixture of dioxane/water, THF/water, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask is added 4-bromophenylacetic acid (1.0 eq), 3-(benzyloxy)phenylboronic acid (1.1-1.5 eq), and the palladium catalyst (0.01-0.05 eq). The flask is sealed with a septum and purged with an inert gas.

  • Solvent and Base Addition: The chosen solvent system (e.g., 10:1 dioxane/water) and base (2.0-3.0 eq) are added via syringe.

  • Reaction: The reaction mixture is heated to a temperature typically ranging from 80°C to 100°C and stirred vigorously for a period of 12-24 hours, or until reaction completion is indicated by TLC or LC-MS analysis.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic solvent is removed under reduced pressure. The aqueous residue is diluted with water and acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Note: If an ester of 4-bromophenylacetic acid is used, a final hydrolysis step (e.g., with NaOH or LiOH followed by acidification) will be necessary to obtain the carboxylic acid.

G cluster_workflow Synthetic Workflow Start Combine Reactants: - 4-Bromophenylacetic acid - 3-(Benzyloxy)phenylboronic acid - Palladium Catalyst - Base Solvent Add Solvent (e.g., Dioxane/Water) Start->Solvent Heat Heat and Stir (80-100°C, 12-24h) Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Cool, Evaporate Solvent, Acidify, and Filter Monitor->Workup Reaction Complete Purify Purify Product (Recrystallization or Chromatography) Workup->Purify End This compound Purify->End

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is not currently available in the public domain. However, based on its structural similarity to other biphenylacetic acids, we can infer its potential pharmacological profile.

Anti-inflammatory Activity

The most probable biological activity of this compound is as an anti-inflammatory agent. Many biphenylacetic acid derivatives, including the well-known drug Felbinac (4-biphenylacetic acid), exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation.[1]

Proposed Mechanism of Action (Inferred):

G cluster_pathway Inferred Anti-inflammatory Signaling Pathway Target_Compound This compound COX COX-1 / COX-2 Enzymes Target_Compound->COX Inhibition Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Inferred inhibitory action on the cyclooxygenase pathway.

Other Potential Activities

Derivatives of phenylacetic acid have been investigated for a range of other biological activities, which may also be relevant for this compound:

  • Antimicrobial Activity: Phenylacetic acid itself has demonstrated antimicrobial properties.[9] The lipophilic nature of the biphenyl and benzyloxy groups in the target compound could potentially enhance this activity.

  • Herbicidal Activity: Phenoxyacetic acid derivatives are a well-known class of herbicides.[10] While the structure is different, the presence of the acetic acid moiety and the aromatic rings suggests that this is a remote possibility worth considering.

Future Directions

The information presented in this guide highlights this compound as a compound of interest for further investigation. Key future research directions should include:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol and full characterization of the compound using modern analytical techniques (NMR, MS, IR, etc.).

  • In Vitro Biological Screening: A comprehensive screening of the compound's activity against a panel of relevant biological targets, including COX-1 and COX-2 enzymes, and various microbial strains.

  • In Vivo Efficacy Studies: Following promising in vitro results, in vivo studies in animal models of inflammation and pain would be warranted to determine the compound's therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues to understand the contribution of the benzyloxy group and its position on the phenyl ring to the overall biological activity.

Conclusion

While the history of this compound is not well-documented, its chemical structure places it within a class of compounds with significant therapeutic precedent. The likely synthetic accessibility via the Suzuki-Miyaura coupling reaction makes it an attractive target for synthesis and biological evaluation. Based on its structural similarity to known NSAIDs, it holds promise as a potential anti-inflammatory agent. This technical guide provides a solid foundation and a starting point for researchers interested in exploring the synthesis and therapeutic potential of this and related biphenylacetic acid derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-[3-(Benzyloxy)phenyl]phenylacetic acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 4-[3-(benzyloxy)phenyl]phenylacetic acid, a valuable building block in medicinal chemistry and drug development. The described methodology utilizes a palladium-catalyzed Suzuki coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical research due to their potential biological activities. The synthesis outlined herein involves a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction between (3-(benzyloxy)phenyl)boronic acid and a suitable 4-halophenylacetic acid derivative, followed by hydrolysis to yield the final carboxylic acid product. This approach offers a reliable and scalable route to the target compound.

Overall Reaction Scheme

The synthesis proceeds in two key steps:

  • Suzuki Coupling: Formation of the biaryl scaffold by coupling (3-(benzyloxy)phenyl)boronic acid with methyl 4-bromophenylacetate.

  • Hydrolysis: Conversion of the resulting methyl ester to the final carboxylic acid.

Reaction Scheme reactant1 (3-(Benzyloxy)phenyl)boronic acid r2 Suzuki Coupling (Pd catalyst, Base) reactant1->r2 reactant2 Methyl 4-bromophenylacetate reactant2->r2 intermediate Methyl 4-[3-(benzyloxy)phenyl]phenylacetate r3 Hydrolysis (e.g., NaOH, H2O/MeOH) intermediate->r3 product This compound r1 + r2->intermediate r3->product reactant1_img reactant2_img intermediate_img product_img

Figure 1: Overall synthetic route to this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of Methyl 4-[3-(benzyloxy)phenyl]phenylacetate (Suzuki Coupling)

This protocol is based on general Suzuki-Miyaura coupling conditions and may require optimization for specific laboratory settings.[1][2]

Procedure:

  • To a reaction flask, add (3-(benzyloxy)phenyl)boronic acid (1.0 eq.), methyl 4-bromophenylacetate (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • A degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or dioxane and water, is added.

  • The reaction mixture is heated to a temperature between 80-100 °C and stirred vigorously until TLC analysis indicates the consumption of the starting materials.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Outcome:

The product, methyl 4-[3-(benzyloxy)phenyl]phenylacetate, is typically an oil or a low-melting solid.

Step 2: Synthesis of this compound (Hydrolysis)

This procedure is a standard method for the saponification of methyl esters.

Procedure:

  • Dissolve the methyl 4-[3-(benzyloxy)phenyl]phenylacetate (1.0 eq.) obtained from Step 1 in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-5.0 eq.).

  • The mixture is heated to reflux and stirred for several hours, with the reaction progress monitored by TLC.

  • After completion, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

  • The aqueous residue is diluted with water and washed with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • The aqueous layer is then acidified to a pH of approximately 2-3 with a strong acid, such as concentrated hydrochloric acid (HCl), which will cause the carboxylic acid product to precipitate.

  • The solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Expected Outcome:

The final product, this compound, is expected to be a white to off-white solid.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Appearance
(3-(Benzyloxy)phenyl)boronic acidC₁₃H₁₃BO₃228.05White to off-white solid
Methyl 4-bromophenylacetateC₉H₉BrO₂229.07Colorless to pale yellow liquid
Methyl 4-[3-(benzyloxy)phenyl]phenylacetateC₂₂H₂₀O₃332.39Oil or low-melting solid
This compoundC₂₁H₁₈O₃318.37White to off-white solid

Table 2: Spectroscopic Data (Predicted)

Compound Name¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Methyl 4-[3-(benzyloxy)phenyl]phenylacetate ~7.2-7.6 (m, 11H, Ar-H), 5.1 (s, 2H, -OCH₂Ph), 3.7 (s, 3H, -OCH₃), 3.6 (s, 2H, -CH₂COOH)~172.0 (C=O, ester), ~159.0, ~141.0, ~139.0, ~137.0, ~130.0, ~129.0, ~128.5, ~128.0, ~127.5, ~121.0, ~115.0, ~114.0 (Ar-C), ~70.0 (-OCH₂Ph), ~52.0 (-OCH₃), ~41.0 (-CH₂COOH)
This compound ~10.5 (br s, 1H, -COOH), ~7.2-7.6 (m, 11H, Ar-H), 5.1 (s, 2H, -OCH₂Ph), 3.6 (s, 2H, -CH₂COOH)~178.0 (C=O, acid), ~159.0, ~141.0, ~139.0, ~137.0, ~130.0, ~129.0, ~128.5, ~128.0, ~127.5, ~121.0, ~115.0, ~114.0 (Ar-C), ~70.0 (-OCH₂Ph), ~41.0 (-CH₂COOH)

Note: The predicted NMR data is based on the analysis of similar structures and should be confirmed by experimental data.

Visualizations

Experimental Workflow

G cluster_suzuki Step 1: Suzuki Coupling cluster_hydrolysis Step 2: Hydrolysis A Mix Reactants: (3-(benzyloxy)phenyl)boronic acid, methyl 4-bromophenylacetate, Pd catalyst, base B Add Degassed Solvent A->B C Heat and Stir B->C D Work-up: Extraction and Washing C->D E Purification: Column Chromatography D->E F Dissolve Ester in MeOH/H2O E->F Intermediate Product: Methyl 4-[3-(benzyloxy)phenyl]phenylacetate G Add Base (NaOH or KOH) F->G H Heat to Reflux G->H I Acidify with HCl H->I J Isolate Product: Filtration and Drying I->J K K J->K Final Product: This compound

Figure 2: Experimental workflow for the two-step synthesis.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_1 R¹-Pd(II)L_n-X OxAdd->PdII_1 Transmetal Transmetalation (R²-B(OR)₂ + Base) PdII_1->Transmetal PdII_2 R¹-Pd(II)L_n-R² Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Biphenylacetic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenylacetic acids and their derivatives are a significant class of compounds in medicinal chemistry and drug development, with prominent examples including the non-steroidal anti-inflammatory drug (NSAID) Felbinac. The construction of the biphenyl scaffold is a key synthetic challenge, and palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for this purpose. These methods offer high efficiency, functional group tolerance, and predictable stereochemistry, making them ideal for the synthesis of complex pharmaceutical intermediates.

This document provides detailed application notes and experimental protocols for the synthesis of biphenylacetic acids using palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. Alternative routes involving the Heck and Sonogashira reactions are also discussed.

Palladium-Catalyzed Cross-Coupling Reactions for Biphenylacetic Acid Synthesis

The most common and direct method for synthesizing biphenylacetic acids is the Suzuki-Miyaura coupling. This reaction involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with an arylboronic acid.[1] For the synthesis of biphenylacetic acids, this typically involves the coupling of a halophenylacetic acid derivative with an arylboronic acid, or a haloaryl compound with a boronic acid derivative of phenylacetic acid.

Key Advantages of the Suzuki-Miyaura Coupling:

  • Mild Reaction Conditions: The reaction can often be carried out at or near room temperature.[2]

  • High Functional Group Tolerance: A wide variety of functional groups on both coupling partners are tolerated.

  • Commercial Availability of Reagents: A vast array of arylboronic acids are commercially available.

  • Low Toxicity: The boron-containing byproducts are generally considered to be of low toxicity.

Alternative palladium-catalyzed methods, such as the Heck and Sonogashira reactions, can also be employed to synthesize precursors to biphenylacetic acids.[3][4] The Heck reaction allows for the coupling of an aryl halide with an alkene, such as an acrylate ester, which can then be hydrolyzed to the corresponding carboxylic acid.[3] The Sonogashira coupling joins an aryl halide with a terminal alkyne, which can subsequently be reduced to form the acetic acid side chain.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various palladium-catalyzed syntheses of biphenylacetic acids and related compounds, showcasing the versatility of these methods.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of Biphenyl-4-acetic acid

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-Bromophenylacetic acidPhenylboronic acidPd(OAc)₂ (1)-K₂CO₃Toluene/Water6520100[6]
24-Bromophenylacetic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃WaterRT1.595[2]
34-IodovanillinPhenylboronic acidPd(OAc)₂ (1)-Amberlite IRA-400(OH)Water/Ethanol601-2-[7]
45-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/Water70-8018-2260[8]

Table 2: Heck Reaction for the Synthesis of Cinnamic Acid Derivatives (Precursors to Biphenylacetic Acids)

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-Bromoanisolen-Butyl acrylate[SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4)-K₂CO₃DMF1002097[3]
23-Bromo-1-methyl-1H-indazolen-Butyl acrylatePd(OAc)₂ (5)PPh₃ (10)TEA-Ball-milling1.585[8]
3IodobenzeneStyrenePdCl₂-KOAcMethanol120--[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Biphenylacetic Acid via Suzuki-Miyaura Coupling

This protocol is adapted from a procedure utilizing a water-soluble palladium catalyst.[2]

Materials:

  • 4-Bromophenylacetic acid

  • Phenylboronic acid

  • [PdCl₂(NH₂CH₂COOH)₂] catalyst

  • Potassium carbonate (K₂CO₃)

  • Distilled water

  • Hydrochloric acid (10% aqueous solution)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-bromophenylacetic acid (1.0 mmol), phenylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] (0.001 mmol, 0.1 mol%), and potassium carbonate (3.0 mmol).

  • Add 5.0 mL of distilled water to the flask.

  • Stir the reaction mixture vigorously at room temperature under air for 1.5 hours.

  • Upon completion of the reaction (monitored by TLC), filter the resulting precipitate and wash with distilled water.

  • Dissolve the precipitate in boiling water and filter while hot to remove any homo-coupled byproducts.

  • Allow the filtrate to cool to room temperature and then place it in an ice bath.

  • Acidify the solution by dropwise addition of 10% hydrochloric acid until a precipitate forms and the solution is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 4-biphenylacetic acid can be further purified by recrystallization.

Protocol 2: Synthesis of a Cinnamic Acid Ester (Biphenylacetic Acid Precursor) via Heck Reaction

This protocol is a general procedure adapted from the Mizoroki-Heck reaction of aryl halides with acrylates.[3]

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Acrylate ester (e.g., n-butyl acrylate)

  • Palladate precatalyst (e.g., [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂])

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Distilled water

  • Screw-cap vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • In a screw-cap vial, combine the palladate precatalyst (1.4 mol%) and potassium carbonate (2.0 equiv.).

  • Add DMF (to achieve a suitable concentration, e.g., 0.5 M) and a magnetic stir bar.

  • Add the aryl halide (1.0 equiv.) followed by the acrylate ester (1.0 equiv.).

  • Seal the vial with a screw cap and place it in a preheated heating block or oil bath at 100 °C.

  • Stir the reaction mixture for 20 hours.

  • After cooling to room temperature, add distilled water to the reaction mixture.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over a suitable drying agent (e.g., Na₂SO₄).

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • The resulting cinnamic acid ester can then be hydrolyzed to the corresponding biphenylacetic acid using standard procedures (e.g., saponification with NaOH followed by acidic workup).

Visualizations

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for the synthesis of biphenylacetic acids.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_halide Ar-Pd(II)L2-X oxidative_addition->aryl_pd_halide transmetalation Transmetalation aryl_pd_halide->transmetalation aryl_pd_aryl Ar-Pd(II)L2-Ar' transmetalation->aryl_pd_aryl reductive_elimination Reductive Elimination aryl_pd_aryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product reactants Ar-X + Ar'-B(OR)2 reactants->oxidative_addition base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reagents Combine Aryl Halide, Arylboronic Acid, Catalyst, and Base solvent Add Solvent reagents->solvent reaction Stir at Specified Temperature and Time solvent->reaction quench Quench Reaction (if necessary) reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Salt wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Column Chromatography or Recrystallization filter_concentrate->purify final_product Biphenylacetic Acid purify->final_product Characterize Final Product (NMR, MS, etc.)

Caption: General experimental workflow for biphenylacetic acid synthesis.

References

Application Note and Protocol for the Synthesis of 4-[3-(Benzyloxy)phenyl]phenylacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-[3-(Benzyloxy)phenyl]phenylacetic acid, a biphenylacetic acid derivative with potential applications in pharmaceutical research and drug development. The synthesis is achieved through a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction, followed by ester hydrolysis. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry.

Introduction

Biphenylacetic acid derivatives are an important class of compounds in medicinal chemistry, often serving as scaffolds for the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The target molecule, this compound, combines the biphenyl core with a benzyloxy protecting group, making it a valuable intermediate for further functionalization. The synthetic strategy outlined herein utilizes the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[1]

The overall synthetic pathway involves the palladium-catalyzed coupling of a commercially available 4-bromophenylacetic acid ester with 3-(benzyloxy)phenylboronic acid. The resulting ester intermediate is then hydrolyzed under basic conditions to yield the final product.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two main steps as depicted below:

Step 1: Suzuki-Miyaura Cross-Coupling

Step 2: Ester Hydrolysis

Experimental Protocol

3.1. Materials and Reagents

ReagentSupplierPurity
Methyl 4-bromophenylacetateSigma-Aldrich≥98%
3-(Benzyloxy)phenylboronic acidSigma-Aldrich≥95%
Palladium(II) acetate (Pd(OAc)2)Strem Chemicals98%
Tricyclohexylphosphine (PCy3)Strem Chemicals97%
Potassium phosphate tribasic (K3PO4)Acros Organics≥98%
TolueneFisher ChemicalACS Grade
1,4-DioxaneFisher ChemicalACS Grade
MethanolFisher ChemicalACS Grade
Sodium hydroxide (NaOH)Fisher ChemicalACS Grade
Hydrochloric acid (HCl), concentratedFisher ChemicalACS Grade
Ethyl acetateFisher ChemicalACS Grade
Anhydrous magnesium sulfate (MgSO4)Fisher ChemicalACS Grade
Deionized waterIn-house-

3.2. Step 1: Synthesis of Methyl 4-[3-(Benzyloxy)phenyl]phenylacetate

This procedure is adapted from standard Suzuki-Miyaura coupling conditions for the synthesis of biphenyl compounds.[2][3]

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add methyl 4-bromophenylacetate (1.0 eq), 3-(benzyloxy)phenylboronic acid (1.2 eq)[4][5], and potassium phosphate tribasic (2.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add toluene (40 mL) to the flask via syringe.

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq) in toluene (5 mL) under a nitrogen atmosphere.

  • Add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 4-[3-(benzyloxy)phenyl]phenylacetate as a solid.

3.3. Step 2: Synthesis of this compound

This hydrolysis procedure is based on standard methods for the saponification of phenylacetic esters.[6]

  • Dissolve the methyl 4-[3-(benzyloxy)phenyl]phenylacetate (1.0 eq) obtained from Step 1 in a mixture of 1,4-dioxane (30 mL) and methanol (10 mL) in a 100 mL round-bottom flask.

  • Add a 2 M aqueous solution of sodium hydroxide (3.0 eq).

  • Heat the mixture to 60 °C and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water (20 mL) and acidify to pH 2-3 with 2 M hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water (2 x 20 mL).

  • Dry the product under vacuum to yield this compound as a white to off-white solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactant 1 (eq)Reactant 2 (eq)Catalyst (eq)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Methyl 4-bromophenylacetate (1.0)3-(Benzyloxy)phenylboronic acid (1.2)Pd(OAc)2 (0.02)K3PO4 (2.0)Toluene1001285-95
2Ester from Step 1 (1.0)NaOH (3.0)--Dioxane/MeOH/H2O60490-98

Yields are typical and may vary depending on the reaction scale and purity of reagents.

Visualizations

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Ester Hydrolysis reagents1 Methyl 4-bromophenylacetate + 3-(Benzyloxy)phenylboronic acid reaction1 Heat to 100°C, 12h reagents1->reaction1 Add catalyst_base Pd(OAc)2 / PCy3 K3PO4, Toluene catalyst_base->reaction1 Add workup1 Aqueous Workup & Column Chromatography reaction1->workup1 product1 Methyl 4-[3-(benzyloxy)phenyl]phenylacetate workup1->product1 reaction2 Heat to 60°C, 4h product1->reaction2 Dissolve in Dioxane/MeOH reagents2 NaOH (aq) reagents2->reaction2 Add workup2 Acidification (HCl) & Filtration reaction2->workup2 product2 This compound workup2->product2

Caption: Synthetic workflow for the preparation of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Palladium compounds are toxic and should be handled with care.

  • Toluene and 1,4-dioxane are flammable and toxic. Avoid inhalation and contact with skin.

  • Concentrated acids and bases are corrosive. Handle with extreme caution.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This protocol provides a reliable and efficient method for the synthesis of this compound. The use of the Suzuki-Miyaura cross-coupling allows for the straightforward construction of the biphenyl core, and the subsequent hydrolysis proceeds in high yield. This procedure should be a valuable resource for researchers requiring this and similar biphenylacetic acid derivatives for their work in drug discovery and development.

References

Application Notes and Protocols: Purification of 4-[3-(Benzyloxy)phenyl]phenylacetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-[3-(Benzyloxy)phenyl]phenylacetic acid is a biphenylacetic acid derivative of interest in medicinal chemistry and materials science. As with many synthesized organic compounds, purification is a critical step to ensure the removal of impurities such as starting materials, byproducts, and reagents. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at different temperatures. This document provides a detailed protocol for the purification of this compound via recrystallization, including a summary of expected results and a visual workflow.

Data Presentation

A successful recrystallization procedure should result in a significant increase in the purity of the compound with a reasonable recovery yield. The following table summarizes typical quantitative data expected from the recrystallization of this compound using an ethanol/water solvent system.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to pale yellow solidWhite crystalline solid
Mass 5.0 g4.2 g
Purity (by HPLC) 95.2%99.8%
Yield -84%
Melting Point 158-161 °C163-164 °C

Experimental Protocol

This protocol details the steps for the recrystallization of this compound from a mixed solvent system of ethanol and water. Carboxylic acids often exhibit good solubility in alcohols like ethanol and poor solubility in water, making this combination ideal for creating a supersaturated solution upon cooling.[1][2][3]

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Graduated cylinders

  • Pasteur pipettes

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum source

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of hot ethanol (e.g., 50-60 mL) to the flask while stirring and gently heating on a hot plate. The goal is to dissolve the solid completely in the smallest possible volume of boiling solvent.

    • If the solid does not fully dissolve, add small additional portions of hot ethanol until a clear solution is obtained.

  • Hot Filtration (Optional):

    • If any insoluble impurities are visible in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

    • Preheat a second Erlenmeyer flask and a funnel (stemless or short-stemmed) on the hot plate.

    • Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask.

  • Induction of Crystallization:

    • Once a clear, hot solution is obtained, slowly add deionized water dropwise using a Pasteur pipette while the solution is still hot and being stirred. Water acts as an anti-solvent here.

    • Continue adding water until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached.

    • To redissolve the initial precipitate, add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystal Formation:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol/water filtrate.

    • Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying:

    • Carefully transfer the filter cake to a pre-weighed watch glass.

    • Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, dry in a vacuum desiccator.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the recrystallization process for this compound.

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimal Hot Ethanol start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration add_antisolvent Add Water (Anti-solvent) to Turbidity hot_filtration->add_antisolvent Clear Solution impurities_removed Insoluble Impurities hot_filtration->impurities_removed cool Slow Cooling to Room Temperature add_antisolvent->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration & Wash with Cold Solvent ice_bath->filter dry Dry Crystals Under Vacuum filter->dry soluble_impurities Soluble Impurities in Filtrate filter->soluble_impurities end End: Pure Crystalline Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Notes and Protocols for 4-[3-(Benzyloxy)phenyl]phenylacetic Acid as a Research Chemical

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of the current date, there is a significant lack of publicly available scientific literature detailing the specific biological activity, mechanism of action, and established research applications for 4-[3-(Benzyloxy)phenyl]phenylacetic acid (CAS No. 893640-40-9). While this compound is available from commercial chemical suppliers, its use as a research chemical is not documented in published papers or patents with specific experimental data.

Therefore, the following application notes and protocols are based on the broader class of phenylacetic acid derivatives and are intended to serve as a general guide for potential areas of investigation. The information provided should be considered hypothetical for this compound and may not be applicable. Researchers should exercise caution and conduct thorough preliminary studies to determine the actual properties of this specific molecule.

Introduction to Phenylacetic Acid Derivatives

Phenylacetic acid (PAA) and its derivatives are a class of organic compounds that have garnered interest in various fields of research due to their diverse biological activities. PAA itself is a naturally occurring compound found in plants and is a catabolite of phenylalanine in mammals.[1] Derivatives of PAA have been investigated for a range of therapeutic applications, including as anti-inflammatory, analgesic, antipyretic, antimicrobial, and antioxidant agents.[2][3]

The structural scaffold of phenylacetic acid allows for modifications that can significantly alter its biological properties. The introduction of different substituents on the phenyl ring can lead to compounds with novel mechanisms of action.

Potential Research Applications (Hypothetical)

Based on the activities of related compounds, potential research applications for this compound could include:

  • Anti-inflammatory and Analgesic Studies: Some phenylacetic acid derivatives, such as diclofenac, are well-known non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory and analgesic potential of this compound could be investigated using standard in vitro and in vivo models.

  • Antimicrobial Research: Phenylacetic acid itself has demonstrated antibacterial activity.[2][4] The benzyloxy and phenyl substituents on the core structure of this compound may confer unique antimicrobial properties against various bacterial or fungal strains.

  • Hepatocyte Nuclear Factor 4 (HNF-4) Modulation: A patent has described benzoic and phenylacetic acid derivatives as modulators of HNF-4, a nuclear transcription factor involved in glucose and lipid metabolism.[5] This suggests a potential, though unconfirmed, line of inquiry for this compound in the context of metabolic diseases.

  • Antioxidant Activity: Phenolic acids are known for their antioxidant properties.[3] The structure of the target compound, containing phenyl rings, could be explored for its ability to scavenge free radicals.

General Experimental Protocols (Hypothetical)

The following are general protocols that could be adapted for the initial characterization of this compound.

In Vitro Anti-inflammatory Assay: Inhibition of Cyclooxygenase (COX) Enzymes

This protocol is a general method to assess the potential of a compound to inhibit COX-1 and COX-2 enzymes, a common mechanism for NSAIDs.

Materials:

  • This compound

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Prostaglandin screening ELISA kit

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Assay buffer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the stock solution to obtain a range of test concentrations.

  • In a microplate, add the COX-1 or COX-2 enzyme to the assay buffer.

  • Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2, ibuprofen for COX-1).

  • Pre-incubate the enzyme with the compound for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction.

  • Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

Materials:

  • This compound

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the final concentration in MHB.

  • Add the bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Optionally, read the absorbance at 600 nm using a spectrophotometer to quantify bacterial growth.

Data Presentation (Hypothetical)

As no quantitative data for this compound is available, the following tables are templates for how such data could be structured.

Table 1: In Vitro COX Enzyme Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)
This compoundData not availableData not availableData not available
Ibuprofen (Reference)X.XY.YZ.Z
Celecoxib (Reference)A.AB.BC.C

Table 2: Antimicrobial Activity (MIC)

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
This compoundData not availableData not available
Ciprofloxacin (Reference)X.XY.Y

Signaling Pathways and Experimental Workflows (Hypothetical)

Due to the lack of information on the mechanism of action of this compound, no specific signaling pathway diagrams can be provided. Below are hypothetical workflows for initial screening.

G cluster_0 Initial Screening Workflow A This compound B In Vitro Bioactivity Screening (e.g., Anti-inflammatory, Antimicrobial) A->B C Cytotoxicity Assessment A->C D Hit Identification B->D C->D E Mechanism of Action Studies D->E G cluster_1 Hypothetical HNF-4 Modulation Workflow A Compound Treatment (this compound) B Cell-based Luciferase Reporter Assay (HNF-4 responsive element) A->B D Target Gene Expression Analysis (e.g., qPCR for HNF-4 target genes) A->D C Measurement of Luciferase Activity B->C E Confirmation of HNF-4 Modulation C->E D->E

References

Application Notes and Protocols: 4-[3-(Benzyloxy)phenyl]phenylacetic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 4-[3-(Benzyloxy)phenyl]phenylacetic acid as a key intermediate in the discovery and development of novel therapeutic agents. The protocols and data herein are intended to guide researchers in the synthesis of this versatile building block and its utilization in creating new chemical entities with potential pharmacological activity.

Introduction

This compound is a biphenylacetic acid derivative. The biphenylacetic acid scaffold is a well-established pharmacophore found in several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Felbinac (4-biphenylacetic acid). The introduction of a benzyloxy group on one of the phenyl rings provides a handle for further chemical modification and for studying structure-activity relationships (SAR). The benzyloxy group can be debenzylated to reveal a hydroxyl group, mimicking a common metabolic transformation of aromatic drugs and allowing for the exploration of hydroxylated derivatives with potentially altered pharmacological profiles.

This document outlines a detailed synthetic protocol for this compound via a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds.

Data Presentation

Table 1: Summary of Key Reagents and Materials

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberSupplier Example
Methyl 4-bromophenylacetateC₉H₉BrO₂229.0741841-16-1Sigma-Aldrich
(3-(Benzyloxy)phenyl)boronic acidC₁₃H₁₃BO₃228.05156682-54-1Sigma-Aldrich
Palladium(II) AcetateC₄H₆O₄Pd224.53375-31-3Sigma-Aldrich
TricyclohexylphosphineC₁₈H₃₃P280.422622-14-2Sigma-Aldrich
Potassium Phosphate TribasicK₃PO₄212.277778-53-2Sigma-Aldrich
TolueneC₇H₈92.14108-88-3Fisher Scientific
1,4-DioxaneC₄H₈O₂88.11123-91-1Fisher Scientific
Lithium HydroxideLiOH23.951310-65-2Sigma-Aldrich
TetrahydrofuranC₄H₈O72.11109-99-9Fisher Scientific

Table 2: Representative Yields for Synthetic Steps

StepReactionProductTypical Yield (%)
1Suzuki-Miyaura CouplingMethyl 4-[3-(benzyloxy)phenyl]phenylacetate85-95%
2Ester HydrolysisThis compound90-98%

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-[3-(benzyloxy)phenyl]phenylacetate via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of methyl 4-bromophenylacetate with (3-(benzyloxy)phenyl)boronic acid.

Materials:

  • Methyl 4-bromophenylacetate

  • (3-(Benzyloxy)phenyl)boronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium Phosphate Tribasic (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask, add methyl 4-bromophenylacetate (1.0 eq), (3-(benzyloxy)phenyl)boronic acid (1.2 eq), and potassium phosphate tribasic (2.0 eq).

  • Add Palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed toluene and a small amount of degassed water (e.g., a 10:1 ratio of toluene to water).

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 4-[3-(benzyloxy)phenyl]phenylacetate as a solid.

Protocol 2: Synthesis of this compound via Ester Hydrolysis

This protocol describes the saponification of the methyl ester to the final carboxylic acid.

Materials:

  • Methyl 4-[3-(benzyloxy)phenyl]phenylacetate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1M HCl)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve methyl 4-[3-(benzyloxy)phenyl]phenylacetate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, partially remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or ethyl acetate to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl. A white precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Ester Hydrolysis reagent1 Methyl 4-bromophenylacetate catalyst Pd(OAc)₂, PCy₃, K₃PO₄, Toluene/H₂O reagent1->catalyst reagent2 (3-(Benzyloxy)phenyl)boronic acid reagent2->catalyst intermediate Methyl 4-[3-(benzyloxy)phenyl]phenylacetate hydrolysis LiOH, THF/H₂O intermediate->hydrolysis product This compound catalyst->intermediate hydrolysis->product

Caption: Synthetic pathway for this compound.

Drug_Discovery_Workflow start Design of Biphenylacetic Acid Analogs synthesis Synthesis of This compound start->synthesis derivatization Derivatization and SAR Studies synthesis->derivatization screening In vitro Biological Screening (e.g., COX inhibition assay) derivatization->screening lead_opt Lead Optimization screening->lead_opt in_vivo In vivo Efficacy and Toxicity Studies lead_opt->in_vivo

Caption: Role of the intermediate in a drug discovery workflow.

COX_Signaling_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX-1/COX-2) aa->cox pgg2 Prostaglandin G₂ (PGG₂) cox->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids Biphenylacetic Acid Derivatives (e.g., Felbinac analogs) nsaids->cox Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway by NSAIDs.

Application Notes and Protocols: 4-[3-(Benzyloxy)phenyl]phenylacetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4-[3-(Benzyloxy)phenyl]phenylacetic acid in medicinal chemistry, based on the activities of structurally related compounds. Detailed protocols for its synthesis and evaluation as a potential therapeutic agent are also presented.

Introduction

This compound belongs to the class of biphenylacetic acid derivatives, a scaffold of significant interest in medicinal chemistry. While direct biological data for this specific molecule is limited in publicly available literature, its structural similarity to known bioactive compounds suggests potential therapeutic applications, particularly as a modulator of G-protein coupled receptors (GPCRs). This document outlines a proposed synthetic route, potential biological targets, and detailed protocols for in vitro and in vivo evaluation.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is via a Suzuki-Miyaura cross-coupling reaction. This widely used method allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[1][2][3][4]

Protocol 1: Synthesis of this compound via Suzuki Coupling

Materials:

  • (3-(Benzyloxy)phenyl)boronic acid

  • Methyl 4-bromophenylacetate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Methanol

  • Water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suzuki Coupling:

    • To a round-bottom flask, add (3-(Benzyloxy)phenyl)boronic acid (1.2 equivalents), methyl 4-bromophenylacetate (1 equivalent), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

    • Add a 3:1 mixture of toluene and water to the flask.

    • Fit the flask with a reflux condenser and heat the mixture to 80-90°C with vigorous stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude methyl 4-[3-(benzyloxy)phenyl]phenylacetate.

    • Purify the crude product by column chromatography on silica gel.

  • Hydrolysis:

    • Dissolve the purified methyl 4-[3-(benzyloxy)phenyl]phenylacetate in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (3-4 equivalents) and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any non-polar impurities.

    • Acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid, which will precipitate the product.

    • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis_Workflow cluster_suzuki Suzuki Coupling cluster_hydrolysis Hydrolysis A (3-(Benzyloxy)phenyl)boronic acid C Pd(OAc)2, PPh3, K2CO3 Toluene/Water, 80-90°C A->C B Methyl 4-bromophenylacetate B->C D Methyl 4-[3-(benzyloxy)phenyl]phenylacetate C->D E NaOH, MeOH/Water D->E F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Potential Medicinal Chemistry Applications

Based on the biological activity of structurally similar molecules, this compound is a candidate for investigation as a GPR34 antagonist. GPR34 is a G-protein coupled receptor implicated in immune responses and neuropathic pain.[5] Antagonism of this receptor represents a potential therapeutic strategy for these conditions.[5][6]

A closely related series of compounds, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives, have been identified as potent GPR34 antagonists. The most potent compound in this series, 5e , demonstrated significant efficacy in a mouse model of neuropathic pain.[7]

Quantitative Data for a Structurally Related GPR34 Antagonist (Compound 5e)
Assay TypeTargetCompoundIC₅₀ (µM)
GloSensor™ cAMP AssayGPR345e0.680
Tango™ AssayGPR345e0.059

Data is for the related compound (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid (5e) and is provided for comparative purposes.

Experimental Protocols for Biological Evaluation

The following protocols are provided as a guide for the biological evaluation of this compound as a potential GPR34 antagonist.

Protocol 2: GloSensor™ cAMP Assay for GPR34 Antagonism

This assay measures changes in intracellular cyclic AMP (cAMP) levels, a key second messenger in many GPCR signaling pathways.

Materials:

  • HEK293 cells stably expressing human GPR34 and the GloSensor™-22F cAMP plasmid.

  • DMEM/F12 medium with 10% FBS and appropriate selection antibiotics.

  • GloSensor™ cAMP Reagent.

  • Lysophosphatidylserine (LysoPS) as the agonist.

  • This compound (test compound).

  • White, opaque 96-well or 384-well assay plates.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Seed the GPR34-expressing HEK293 cells into white, opaque assay plates at an appropriate density and allow them to adhere overnight.

  • Reagent Preparation:

    • Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.

  • Compound Preparation:

    • Prepare a serial dilution of the test compound, this compound, in assay buffer.

  • Assay Protocol:

    • Remove the cell culture medium and add the GloSensor™ cAMP Reagent to each well.

    • Incubate the plate at room temperature for 2 hours to allow for reagent equilibration.

    • Add the diluted test compound to the wells and incubate for 15-30 minutes.

    • Add the agonist, LysoPS, at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Measure luminescence immediately using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced cAMP response for each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 3: Tango™ GPCR Assay for β-arrestin Recruitment

This assay measures the recruitment of β-arrestin to the activated GPCR, a hallmark of GPCR desensitization.

Materials:

  • U2OS cells stably expressing the GPR34-bla Tango™ construct and a β-arrestin-protease fusion protein.

  • McCoy's 5A medium with 10% dialyzed FBS and appropriate selection antibiotics.

  • LiveBLAzer™-FRET B/G Substrate.

  • Lysophosphatidylserine (LysoPS) as the agonist.

  • This compound (test compound).

  • Black, clear-bottom 384-well assay plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating:

    • Plate the GPR34 Tango™ cells in black, clear-bottom 384-well plates and incubate overnight.

  • Compound Addition:

    • Add varying concentrations of the test compound to the cell plates.

    • Incubate for 30 minutes at 37°C.

  • Agonist Stimulation:

    • Add LysoPS at its EC₈₀ concentration to all wells except the negative controls.

    • Incubate the plates for 5 hours at 37°C.

  • Substrate Loading:

    • Add the LiveBLAzer™-FRET B/G substrate to all wells.

    • Incubate for 2 hours at room temperature in the dark.

  • Detection:

    • Read the plate on a fluorescence plate reader at an excitation of 409 nm and measure emission at 460 nm and 530 nm.

  • Data Analysis:

    • Calculate the ratio of blue to green fluorescence for each well.

    • Determine the percent inhibition and calculate the IC₅₀ value for the test compound.

Protocol 4: ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream signaling event for many GPCRs, including GPR34.

Materials:

  • CHO cells stably expressing human GPR34.

  • F-12K Medium with 10% FBS.

  • Primary antibodies against phospho-ERK1/2 and total ERK1/2.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and Western blotting apparatus.

  • Chemiluminescence detection reagents.

  • Lysophosphatidylserine (LysoPS).

  • This compound (test compound).

Procedure:

  • Cell Culture and Starvation:

    • Seed GPR34-CHO cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours prior to the experiment.

  • Compound Treatment and Stimulation:

    • Pre-incubate the cells with different concentrations of the test compound for 30 minutes.

    • Stimulate the cells with LysoPS for 5-10 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2.

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescence substrate.

    • Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

    • Determine the inhibitory effect of the test compound on LysoPS-induced ERK1/2 phosphorylation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR34 GPR34 G_protein Gi/o GPR34->G_protein AC Adenylyl Cyclase G_protein->AC ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Decreased cAMP ERK1/2 Phosphorylation cAMP->Response pERK pERK1/2 ERK_pathway->pERK pERK->Response LysoPS LysoPS (Agonist) LysoPS->GPR34 Test_Compound 4-[3-(Benzyloxy)phenyl] phenylacetic acid (Antagonist) Test_Compound->GPR34

Caption: Hypothesized GPR34 signaling pathway and point of intervention.

Protocol 5: In Vivo Efficacy in a Mouse Model of Neuropathic Pain

The Spared Nerve Injury (SNI) model is a commonly used model to induce neuropathic pain in rodents.[8][9]

Materials:

  • Male C57BL/6 mice.

  • Anesthetic (e.g., isoflurane).

  • Surgical instruments.

  • Von Frey filaments for mechanical allodynia testing.

  • This compound (test compound).

  • Vehicle control (e.g., 0.5% methylcellulose).

Procedure:

  • SNI Surgery:

    • Anesthetize the mice and make an incision in the skin of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

    • Suture the muscle and skin layers.

    • Sham-operated animals undergo the same procedure without nerve ligation and transection.

  • Behavioral Testing (Mechanical Allodynia):

    • Allow the animals to recover for 7-14 days and establish a baseline pain threshold.

    • Place the mice in individual compartments on a wire mesh floor.

    • Apply von Frey filaments of increasing force to the lateral aspect of the paw (sural nerve territory) and record the paw withdrawal threshold.

  • Compound Administration:

    • Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection).

  • Post-treatment Behavioral Testing:

    • Measure the paw withdrawal threshold at various time points after compound administration.

  • Data Analysis:

    • Compare the paw withdrawal thresholds between the vehicle-treated and compound-treated groups.

    • A significant increase in the paw withdrawal threshold in the compound-treated group indicates an analgesic effect.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model A Primary Screening (e.g., Tango Assay) B Secondary Screening (e.g., GloSensor cAMP Assay) A->B C Mechanism of Action (e.g., ERK1/2 Phosphorylation) B->C D SNI Mouse Model of Neuropathic Pain C->D Lead Compound Selection E Behavioral Testing (von Frey) D->E F Efficacy Assessment E->F

Caption: Overall experimental workflow for evaluating the test compound.

Conclusion

While further investigation is required, this compound represents a promising scaffold for the development of novel therapeutics, potentially as a GPR34 antagonist for the treatment of neuropathic pain and other inflammatory conditions. The provided synthetic and biological evaluation protocols offer a comprehensive framework for advancing this compound through the early stages of drug discovery.

References

Investigating 4-[3-(Benzyloxy)phenyl]phenylacetic acid as a STAT3 Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes including proliferation, survival, and differentiation.[1][2] The constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention.[1][2] This document provides detailed application notes and protocols for the investigation of 4-[3-(Benzyloxy)phenyl]phenylacetic acid as a potential inhibitor of the STAT3 signaling pathway. The methodologies outlined herein describe key in vitro assays to characterize the inhibitory activity of this compound on STAT3, including its effect on STAT3-dependent gene expression, direct binding to the STAT3 protein, and its impact on the viability of cancer cells.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for this compound as a STAT3 inhibitor. This data is compiled from typical results obtained for similar classes of STAT3 inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeCell Line / SystemReadoutIC50 (µM)
STAT3 Luciferase Reporter AssayHEK293TInhibition of IL-6 induced STAT3 transcriptional activity8.5
STAT3 Phosphorylation Assay (Western Blot)MDA-MB-468Reduction of p-STAT3 (Tyr705) levels12.2
Cell Viability Assay (MTT)MDA-MB-468Reduction in cell viability15.7
Cell Viability Assay (MTT)U87Reduction in cell viability18.3

Table 2: Binding Affinity of this compound to STAT3

Assay TypeMethodTarget DomainKd (µM)
STAT3 Binding AssayFluorescence PolarizationSH2 Domain25.4
STAT3 Binding AssaySurface Plasmon ResonanceSH2 Domain22.8

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

STAT3_Signaling_Pathway STAT3 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine/Growth Factor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation pJAK p-JAK JAK->pJAK 3. JAK Autophosphorylation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 4. STAT3 Phosphorylation p-JAK Dimer p-STAT3 Dimer pSTAT3->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Nuclear Translocation Gene Target Gene Transcription (e.g., c-Myc, Cyclin D1, Survivin) Dimer->Gene 7. DNA Binding & Transcription DNA DNA Inhibitor 4-[3-(Benzyloxy)phenyl] phenylacetic acid Inhibitor->pSTAT3 Inhibition of Dimerization

Caption: Canonical STAT3 signaling pathway and the putative inhibitory step of this compound.

Experimental_Workflow Experimental Workflow for STAT3 Inhibitor Screening start Start primary_screen Primary Screening: STAT3 Luciferase Reporter Assay start->primary_screen hits Active Hits primary_screen->hits secondary_assays Secondary Assays hits->secondary_assays western Western Blot for p-STAT3 secondary_assays->western binding Binding Assay (FP or SPR) secondary_assays->binding viability Cell Viability Assay (MTT) secondary_assays->viability dose_response Dose-Response & IC50/Kd Determination western->dose_response binding->dose_response viability->dose_response lead_candidate Lead Candidate dose_response->lead_candidate

Caption: A general experimental workflow for the identification and characterization of STAT3 inhibitors.

Mechanism_of_Action Logical Flow of STAT3 Inhibition inhibitor This compound binds_stat3 Binds to STAT3 SH2 Domain inhibitor->binds_stat3 disrupts_dimerization Disrupts STAT3 Dimerization binds_stat3->disrupts_dimerization no_translocation Inhibits Nuclear Translocation disrupts_dimerization->no_translocation no_transcription Decreases Target Gene Transcription no_translocation->no_transcription apoptosis Induces Apoptosis and Reduces Cell Proliferation no_transcription->apoptosis

Caption: The proposed mechanism of action for this compound as a STAT3 inhibitor.

Experimental Protocols

STAT3 Luciferase Reporter Assay

This assay measures the ability of a compound to inhibit STAT3-mediated gene transcription.

Materials:

  • HEK293T cells

  • STAT3-responsive luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 or other transfection reagent

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM

  • Recombinant human Interleukin-6 (IL-6)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the control Renilla plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1 hour.

  • Stimulation: Stimulate the cells with 20 ng/mL of IL-6 to activate the STAT3 pathway.

  • Incubation: Incubate the plates for an additional 6 hours at 37°C.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the IL-6-stimulated vehicle control.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is used to determine the effect of the compound on the phosphorylation of STAT3 at Tyrosine 705.[3]

Materials:

  • MDA-MB-468 cells (or other cancer cell line with active STAT3 signaling)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment: Plate MDA-MB-468 cells and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control (β-actin).

Cell Viability Assay (MTT)

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cells.[1][4][5][6][7]

Materials:

  • MDA-MB-468 or U87 cells

  • Appropriate cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or vehicle for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the EC50 value from the dose-response curve.

References

Application Notes & Protocols for In Vitro Evaluation of Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific in vitro assay data or protocols for the compound 4-[3-(Benzyloxy)phenyl]phenylacetic acid . The following application notes and protocols are based on methodologies reported for structurally related benzyloxyphenylacetic acid and phenylacetic acid derivatives and are provided as a representative guide for researchers. The potential biological activities described herein are based on studies of analogous compounds and may not be applicable to this compound.

Introduction

Phenylacetic acid derivatives are a class of compounds with diverse biological activities. The introduction of a benzyloxy moiety can significantly influence their physicochemical properties and pharmacological effects. Based on the activities of related compounds, potential areas of investigation for this compound and its analogs include anti-inflammatory, aldose reductase inhibition, and antisickling activities. This document outlines potential in vitro assays to explore these activities.

Potential Therapeutic Areas and Corresponding In Vitro Assays

Based on the structure of this compound, two potential, speculative areas for in vitro investigation are its effects as an aldose reductase inhibitor and as an anti-sickling agent.

Aldose Reductase Inhibition

Background: Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Inhibition of this enzyme is a therapeutic strategy to prevent or mitigate these complications.

Hypothetical Data Summary:

The inhibitory activity of a compound against aldose reductase is typically quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound ReferenceAldose Reductase IC50 (µM)
This compound (Hypothetical)Data not available
Epalrestat (Positive Control)0.1 - 0.5
Quercetin (Reference Compound)1.0 - 5.0

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

This protocol is adapted from general methods for assessing aldose reductase inhibition.

Materials:

  • Rat lens aldose reductase (or recombinant human aldose reductase)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DL-Glyceraldehyde (substrate)

  • Sodium phosphate buffer (e.g., 0.067 M, pH 6.2)

  • Test compound (this compound)

  • Positive control (e.g., Epalrestat)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of NADPH and DL-glyceraldehyde in sodium phosphate buffer.

    • Prepare the enzyme solution in buffer to a suitable concentration.

  • Assay Reaction:

    • In a 96-well plate, add the following to each well:

      • Sodium phosphate buffer

      • Enzyme solution

      • Test compound at various concentrations (or vehicle for control)

      • NADPH solution

    • Incubate the plate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes) at regular intervals. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of NADPH consumption for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Diagram of Aldose Reductase Inhibition Assay Workflow:

AldoseReductaseAssay Reagents Prepare Reagents (Enzyme, NADPH, Substrate, Test Compound) Incubation Pre-incubate Enzyme, NADPH, and Compound Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Absorbance (340 nm) Reaction->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis AntiSicklingAssay RBC_Prep Prepare Washed Sickle RBCs Incubation Incubate RBCs with Test Compound and Sodium Metabisulfite RBC_Prep->Incubation Microscopy Microscopic Examination Incubation->Microscopy Analysis Count Sickled and Normal Cells Microscopy->Analysis Result Calculate % Inhibition of Sickling Analysis->Result

Application Notes and Protocols for Cell-Based Experiments with 4-[3-(Benzyloxy)phenyl]phenylacetic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4-[3-(Benzyloxy)phenyl]phenylacetic acid is limited in publicly available literature. The following application notes and protocols are based on the known biological activities of its parent compound, phenylacetic acid (PAA), and other structurally related aromatic carboxylic acids. These guidelines are intended to serve as a starting point for the investigation of this compound in cell-based assays.

Introduction

This compound is an aromatic carboxylic acid. While specific biological activities for this compound are not extensively documented, its structural similarity to phenylacetic acid (PAA) suggests potential roles in various cellular processes. PAA has been shown to exhibit anti-inflammatory, antimicrobial, and metabolic regulatory properties.[1][2][3][4][5] These application notes provide a framework for exploring similar activities of this compound.

Potential Applications and Cell-Based Assays

Based on the profile of related compounds, this compound could be investigated for the following activities:

  • Anti-inflammatory Effects: PAA has been observed to stimulate the secretion of Tumor Necrosis Factor-alpha (TNF-α) and the production of Reactive Oxygen Species (ROS) in vascular endothelial cells.[1] Assays to measure these effects are crucial for understanding the pro- or anti-inflammatory potential of the compound.

  • Cytotoxicity: As with any compound intended for therapeutic use, assessing its cytotoxic profile is a critical first step. Standard cell viability assays can determine the concentration range at which the compound affects cell survival.[6][7][8][9]

  • Antimicrobial Activity: PAA has demonstrated antibacterial and antifungal properties.[3][4][5][10][11] Investigating the effect of this compound on various microbial strains could reveal novel antimicrobial applications.

  • Metabolic Regulation: Phenylacetic acid derivatives have been identified as modulators of Hepatocyte Nuclear Factor 4-alpha (HNF-4α), a key regulator of metabolic pathways.[12][13][14][15][16] Reporter gene assays or analysis of HNF-4α target gene expression can elucidate the compound's role in metabolic regulation.

Quantitative Data Summary for Phenylacetic Acid (PAA)

The following table summarizes available quantitative data for the parent compound, phenylacetic acid, to provide a reference for designing experiments with this compound.

CompoundAssayOrganism/Cell LineResultReference
Phenylacetic AcidAntibacterial ActivityAgrobacterium tumefaciens T-37IC50: 0.8038 mg/mL[2][4][5]
Phenylacetic AcidTNF-α SecretionHuman Aortic Endothelial CellsSignificant stimulation at 0.5-5 mM[1]
Phenylacetic AcidROS ProductionHuman Aortic Endothelial CellsSignificant increase at 1 mM[1]

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell viability.[17][18][19][20]

Materials:

  • Cells of interest (e.g., Human Aortic Endothelial Cells - HAEC)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 492 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol describes the use of a fluorescent probe to measure intracellular ROS levels.[21][22][23][24]

Materials:

  • Human Aortic Endothelial Cells (HAEC)

  • Complete cell culture medium

  • This compound

  • Dihydroethidium (DHE) or 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Seed HAECs on a suitable culture vessel (e.g., 96-well black-walled plates). Once confluent, treat the cells with various concentrations of this compound for the desired time.

  • Probe Loading: Remove the treatment medium and wash the cells with PBS. Incubate the cells with DHE (e.g., 50 µM) or H2DCFDA in culture medium for 30 minutes.

  • Washing: Wash the cells three times with PBS to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DHE).

  • Data Analysis: Quantify the fluorescence intensity and normalize it to the control group.

Quantification of TNF-α Secretion (ELISA)

This protocol outlines the measurement of secreted TNF-α in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[2][25][26][27][28]

Materials:

  • Human Aortic Endothelial Cells (HAEC)

  • Complete cell culture medium

  • This compound

  • Human TNF-α ELISA kit

Procedure:

  • Cell Seeding and Treatment: Seed HAECs in a 24- or 48-well plate and grow to confluency. Treat the cells with different concentrations of this compound for a specified duration (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:

    • Adding the collected supernatants and standards to the antibody-pre-coated wells.

    • Incubating to allow TNF-α to bind.

    • Washing the wells.

    • Adding a detection antibody.

    • Incubating and washing.

    • Adding an enzyme conjugate and substrate.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Calculate the concentration of TNF-α in each sample based on the standard curve.

Visualizations

Signaling Pathway

PAA_Signaling PAA Phenylacetic Acid (PAA) EndothelialCell Vascular Endothelial Cell PAA->EndothelialCell Acts on ROS ROS Production EndothelialCell->ROS Stimulates TNFa TNF-α Secretion EndothelialCell->TNFa Stimulates Inflammation Vascular Inflammation ROS->Inflammation TNFa->Inflammation

Caption: PAA-induced signaling in endothelial cells.

Experimental Workflow

Experimental_Workflow cluster_screening Compound Screening cluster_assays Functional Assays cluster_followup Follow-up Studies start Prepare this compound stock solution cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine non-toxic concentration range start->cytotoxicity primary_assays Primary Functional Assays cytotoxicity->primary_assays data_analysis Data Analysis and Hit Identification primary_assays->data_analysis ros_assay ROS Production Assay primary_assays->ros_assay tnfa_assay TNF-α Secretion Assay primary_assays->tnfa_assay antimicrobial_assay Antimicrobial Assay primary_assays->antimicrobial_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for HNF-4α) data_analysis->pathway_analysis in_vivo In Vivo Model Testing pathway_analysis->in_vivo

Caption: General workflow for cell-based compound evaluation.

References

Application Notes and Protocols: Derivatization of 4-[3-(Benzyloxy)phenyl]phenylacetic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

4-[3-(Benzyloxy)phenyl]phenylacetic acid is a versatile scaffold for the development of novel therapeutic agents. Its biphenylacetic acid core, combined with a flexible benzyloxy group, offers multiple points for chemical modification to explore structure-activity relationships (SAR) and optimize biological activity. This document provides detailed protocols for the synthesis of amide and ester derivatives of this compound and outlines screening protocols for potential biological targets, including G protein-coupled receptors (GPCRs), aldose reductase, and the Keap1-Nrf2 protein-protein interaction.

Data Presentation: Structure-Activity Relationship (SAR) of Phenylacetic Acid Derivatives

To illustrate the importance of systematic derivatization, the following table summarizes the in vitro inhibitory activities of a series of (Z)-3-phenyl-2-benzoylpropenoic acid derivatives against rat lens aldose reductase. While the core scaffold differs from this compound, this dataset serves as a compelling example of how modifications to the phenyl rings influence biological activity. The IC50 values, representing the concentration required for 50% inhibition, are presented.

Table 1: In Vitro Rat Lens Aldose Reductase Inhibition of (Z)-3-phenyl-2-benzoylpropenoic Acid Derivatives [1]

Compound IDR1R2R3IC50 (µM)
3a CH3HH>10
3b CH3H4'-Cl5.23
3c CH3H4'-F6.81
3d HH4'-CH32.15
3e HH4'-OCH33.47
3f HH4'-Cl1.28
3g HH4'-F1.86
3h H3,4-di-OHH0.82
3i H3,4-di-OH4'-OCH30.65
3j H3,4-di-OH4'-Cl0.53
3k H3,4-di-OH4'-CH30.49
3l H3,4-di-OH4'-F0.58
3m H3-OCH3, 4-OHH1.12
3n H3-OCH3, 4-OH4'-CH30.96
3o H3-OCH3, 4-OH4'-Cl0.77
Epalrestat ---0.02

Data sourced from a study on (Z)-3-phenyl-2-benzoylpropenoic acid derivatives as aldose reductase inhibitors.[1]

Experimental Protocols

Synthesis of this compound Derivatives

The following protocols describe the general procedures for the synthesis of amide and ester derivatives of this compound. These can be adapted to generate a library of compounds for biological screening.

Protocol 1: Amide Synthesis via Nickel(II) Chloride Catalysis

This protocol describes a direct amidation method using an inexpensive and readily available nickel catalyst.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine, piperidine, morpholine)

  • Nickel(II) chloride (NiCl2), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Sodium sulfate (Na2SO4), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and toluene (10 mL).

  • Add NiCl2 (0.1 mmol, 10 mol%).

  • Stir the mixture at 80°C for 10 minutes.

  • Add the desired amine (1.2 mmol) to the reaction mixture.

  • Seal the vessel and stir the mixture at 110°C for 20 hours.

  • Cool the reaction mixture to room temperature and filter to recover the catalyst. Wash the filter cake with ethyl acetate.

  • Combine the filtrates and wash sequentially with 1 M HCl and saturated NaHCO3 solution.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the desired amide.

Protocol 2: Ester Synthesis via Acid Catalysis

This protocol outlines a classic Fischer esterification using a strong acid catalyst.

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol, isopropanol)

  • Concentrated sulfuric acid (H2SO4) or Amberlyst-15 resin

  • Toluene or the alcohol reactant as solvent

  • Dean-Stark apparatus (optional, for removal of water)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Sodium sulfate (Na2SO4), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in the chosen alcohol (10 mL) or toluene (10 mL) if a higher boiling point is required.

  • If using toluene, add the alcohol of choice (3.0 mmol).

  • Carefully add a catalytic amount of concentrated H2SO4 (e.g., 3-4 drops) or Amberlyst-15 resin (10% by weight of the carboxylic acid).

  • If using toluene, equip the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If Amberlyst-15 was used, filter to remove the catalyst.

  • If sulfuric acid was used, carefully neutralize the mixture with saturated NaHCO3 solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the desired ester.

Biological Screening Protocols

The following are generalized protocols for initial biological screening of the synthesized derivatives.

Protocol 3: GPR34 Antagonist Screening using a cAMP Assay

This protocol is designed to identify antagonists of the G protein-coupled receptor 34 (GPR34) by measuring changes in cyclic AMP (cAMP) levels.

Materials:

  • CHO cells stably expressing human GPR34 (or other suitable cell line)

  • Cell culture medium and supplements

  • Test compounds (derivatives of this compound)

  • GPR34 agonist (e.g., Lysophosphatidylserine)

  • cAMP detection kit (e.g., GloSensor™ cAMP Assay)

  • 96-well or 384-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Seed the GPR34-expressing cells in the multi-well plates and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds and a known GPR34 antagonist (positive control).

  • Pre-incubate the cells with the test compounds or control for a specified time (e.g., 15-30 minutes).

  • Stimulate the cells with a GPR34 agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • After agonist stimulation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Generate dose-response curves and calculate the IC50 values for the test compounds that show inhibitory activity.

Protocol 4: Aldose Reductase Inhibition Assay

This colorimetric assay measures the inhibition of aldose reductase, an enzyme implicated in diabetic complications.

Materials:

  • Aldose reductase enzyme (from rat lens or recombinant)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (e.g., 0.067 M, pH 6.2)

  • Test compounds

  • Known aldose reductase inhibitor (e.g., Epalrestat) as a positive control

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • In a 96-well plate, prepare the reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme solution.

  • Add the test compounds at various concentrations to the wells. Include wells for a positive control (known inhibitor) and a negative control (vehicle).

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes).

  • Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition and calculate the IC50 value for each active compound.

Visualizations

Derivatization_Workflow start This compound derivatization Derivatization start->derivatization amides Amide Derivatives derivatization->amides Amidation esters Ester Derivatives derivatization->esters Esterification screening Biological Screening amides->screening esters->screening gpr34 GPR34 Assay screening->gpr34 ar Aldose Reductase Assay screening->ar keap1 Keap1-Nrf2 Assay screening->keap1 sar SAR Analysis gpr34->sar ar->sar keap1->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for derivatization and biological screening.

GPR34_Signaling_Pathway Ligand LysoPS (Agonist) GPR34 GPR34 Ligand->GPR34 Antagonist Test Compound (Antagonist) Antagonist->GPR34 G_protein Gαi/o GPR34->G_protein AC Adenylate Cyclase G_protein->AC inhibits PI3K PI3K G_protein->PI3K activates MAPK MAPK Cascade (e.g., ERK) G_protein->MAPK NFkB NF-κB Pathway G_protein->NFkB cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_exp Gene Expression CREB->Gene_exp AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival AP1 AP-1 MAPK->AP1 AP1->Gene_exp NFkB->Gene_exp

Caption: Simplified GPR34 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[3-(Benzyloxy)phenyl]phenylacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of 4-[3-(Benzyloxy)phenyl]phenylacetic acid. The guidance is tailored for researchers, scientists, and drug development professionals to help navigate the challenges in this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed and versatile method is a two-step sequence involving a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis. The first step typically involves the palladium-catalyzed coupling of a 3-(benzyloxy)phenylboronic acid derivative with an ester of 4-bromophenylacetic acid. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.

Q2: I am observing a low yield in my Suzuki-Miyaura coupling step. What are the potential causes?

A2: Low yields in Suzuki-Miyaura couplings can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated.

  • Base Incompatibility: The chosen base might not be optimal for the specific substrates.

  • Solvent Effects: The solvent system may not be suitable for the reaction.

  • Substrate Quality: Impurities in the boronic acid or aryl halide can interfere with the reaction.

  • Oxygen Contamination: Inadequate degassing can lead to catalyst oxidation and side reactions.

Q3: During the hydrolysis of the ester intermediate, I am also cleaving the benzyl ether protecting group. How can I avoid this?

A3: Cleavage of the benzyl ether is a common side reaction under harsh hydrolytic conditions. To mitigate this, it is advisable to use milder basic conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water, at room temperature. Acidic hydrolysis should be avoided as it can readily cleave the benzyl ether.

Q4: What are the common impurities I should expect, and how can they be removed?

A4: Common impurities include unreacted starting materials, homo-coupled byproducts from the boronic acid, and residual palladium catalyst. Purification is typically achieved through column chromatography of the ester intermediate. The final acid product can often be purified by recrystallization. Washing the crude product with appropriate solvents can also help remove some impurities.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling of Methyl 4-bromophenylacetate and 3-(Benzyloxy)phenylboronic Acid

Problem: Low or No Product Formation

Possible Cause Suggested Solution
Inactive Palladium CatalystUse a fresh batch of palladium catalyst. Consider using a pre-catalyst or a different ligand that is more robust.
Inappropriate BaseScreen different bases. While K2CO3 is common, bases like Cs2CO3 or K3PO4 can be more effective for challenging couplings.
Poor Solvent ChoiceA mixture of a polar aprotic solvent (like dioxane or THF) and water is often effective. Ensure the solvent is anhydrous if required by the specific catalyst system.
Incomplete ReactionIncrease the reaction time or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Oxygen InterferenceThoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

Problem: Formation of Significant Side Products (e.g., Homo-coupling)

Possible Cause Suggested Solution
Sub-optimal Reaction ConditionsLower the reaction temperature. Use a more selective catalyst/ligand combination.
Stoichiometry ImbalanceUse a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can promote homo-coupling.
Presence of OxygenAs mentioned above, ensure rigorous degassing of the reaction mixture.
Hydrolysis of Methyl 4-[3-(Benzyloxy)phenyl]phenylacetate

Problem: Incomplete Hydrolysis

Possible Cause Suggested Solution
Insufficient BaseUse a larger excess of the base (e.g., 2-3 equivalents of LiOH).
Short Reaction TimeExtend the reaction time and monitor by TLC or LC-MS until the starting material is consumed.
Poor SolubilityAdd a co-solvent like methanol or THF to improve the solubility of the ester.

Problem: Cleavage of the Benzyl Ether

Possible Cause Suggested Solution
Harsh Reaction ConditionsAvoid high temperatures. Perform the hydrolysis at room temperature.
Strong Acidic or Basic ConditionsUse a milder base like lithium hydroxide (LiOH). Avoid strong acids for work-up; use a dilute acid and add it slowly at a low temperature.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of methyl 4-[3-(benzyloxy)phenyl]phenylacetate.

  • To a round-bottom flask, add methyl 4-bromophenylacetate (1.0 eq), 3-(benzyloxy)phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a base, for instance, potassium carbonate (2.0 eq).

  • Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

  • Thoroughly degas the mixture by bubbling with argon for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Ester Hydrolysis

This protocol details the hydrolysis of methyl 4-[3-(benzyloxy)phenyl]phenylacetate to the final acid.

  • Dissolve the methyl 4-[3-(benzyloxy)phenyl]phenylacetate (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Add lithium hydroxide (LiOH) (2.0 eq) to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable (typically 2-6 hours).

  • Once complete, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar solvent like hexane to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute HCl.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis. Note that these are representative values and may vary based on specific experimental conditions and scale.

Parameter Suzuki-Miyaura Coupling Ester Hydrolysis
Typical Yield 65-85%85-95%
Reaction Time 4-12 hours2-6 hours
Temperature 80-90 °CRoom Temperature
Purity (after purification) >95%>98%

Visualizations

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_hydrolysis Ester Hydrolysis Start_Suzuki Methyl 4-bromophenylacetate + 3-(Benzyloxy)phenylboronic acid Reaction_Suzuki Pd Catalyst, Base, Solvent, Heat Start_Suzuki->Reaction_Suzuki Product_Ester Methyl 4-[3-(Benzyloxy)phenyl]phenylacetate Reaction_Suzuki->Product_Ester Start_Hydrolysis Methyl 4-[3-(Benzyloxy)phenyl]phenylacetate Product_Ester->Start_Hydrolysis Reaction_Hydrolysis LiOH, THF/H₂O, Room Temperature Start_Hydrolysis->Reaction_Hydrolysis Final_Product This compound Reaction_Hydrolysis->Final_Product

Caption: Overall synthetic workflow for this compound.

Suzuki_Cycle cluster_side_reactions Potential Side Reactions Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)₂ Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Homo-coupling Ar'-B(OH)₂ → Ar'-Ar' Deborylation Ar'-B(OH)₂ → Ar'-H

Caption: Catalytic cycle of the Suzuki-Miyaura coupling and common side reactions.

Troubleshooting_Tree Problem Low Yield in Synthesis Step? Step Which Step? Problem->Step Suzuki Suzuki Coupling Step->Suzuki Coupling Hydrolysis Hydrolysis Step->Hydrolysis Hydrolysis Check_Catalyst Check Catalyst/Base/Solvent Suzuki->Check_Catalyst Check_Conditions Check Temp/Time/Purity Suzuki->Check_Conditions Check_Base Check Base Conc./Time Hydrolysis->Check_Base Check_Temp Check for Benzyl Ether Cleavage Hydrolysis->Check_Temp

Caption: A troubleshooting decision tree for the synthesis.

Technical Support Center: Suzuki Coupling of Benzyloxy-Substituted Aryl Halides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with side reactions in the Suzuki coupling of benzyloxy-substituted aryl halides.

Troubleshooting Guide

This guide addresses common issues and provides systematic approaches to identify and resolve them.

Problem Potential Cause(s) Troubleshooting Steps
Low yield of desired product with significant formation of phenol (Debenzylation/Ether Cleavage) 1. High reaction temperature: The benzyloxy protecting group can be susceptible to cleavage at elevated temperatures, especially in the presence of a palladium catalyst. 2. Choice of Palladium Catalyst/Ligand: Some palladium catalysts and ligands are more prone to promoting C-O bond cleavage. 3. Strong Base: Strong bases can facilitate the cleavage of the benzyl ether. 4. Presence of a Hydrogen Source: Inadvertent sources of hydrogen can lead to hydrogenolysis of the benzyl ether.1. Temperature Optimization: Screen lower reaction temperatures (e.g., 60-80 °C). 2. Catalyst and Ligand Screening: Employ catalyst systems known for their mildness and selectivity. Buchwald-type ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or pre-formed palladium catalysts can be effective.[1] 3. Base Selection: Use milder bases such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or K₃PO₄.[1] 4. Ensure Anhydrous and Inert Conditions: Use thoroughly dried solvents and reagents, and maintain an inert atmosphere (e.g., Argon or Nitrogen) to minimize hydrogen sources.
Formation of Biaryl Homocoupling Products 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[2] 2. Inefficient Transmetalation: If the transmetalation step is slow, side reactions like homocoupling can become more prevalent. 3. Decomposition of Boronic Acid: Instability of the boronic acid can lead to homocoupling.1. Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. 2. Optimize Reaction Conditions: Adjust the base, solvent, and temperature to facilitate efficient transmetalation. The use of potassium trifluoroborates can sometimes mitigate this issue due to their increased stability. 3. Use Fresh Boronic Acid: Ensure the boronic acid is pure and freshly sourced or prepared.
Significant amount of Dehalogenated Starting Material 1. Presence of a Hydride Source: Impurities in reagents or solvents can act as hydride sources, leading to the reduction of the aryl halide. 2. β-Hydride Elimination (less common for aryl halides but can occur with certain ligands/substrates) 1. Use High-Purity Reagents and Solvents: Ensure all components of the reaction are of high purity and anhydrous. 2. Ligand Choice: Select ligands that disfavor β-hydride elimination pathways.
Formation of Protodeboronated Byproduct (Arene from Boronic Acid) 1. Presence of Protic Solvents/Water: Water or other protic species can lead to the cleavage of the C-B bond. 2. High Temperatures and/or Strong Base: These conditions can accelerate the rate of protodeboronation.1. Anhydrous Conditions: Use anhydrous solvents and reagents. 2. Reaction Optimization: Screen different bases and lower the reaction temperature.
No Reaction or Incomplete Conversion 1. Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state. 2. Poorly Soluble Reagents: The reagents may not be sufficiently soluble in the chosen solvent system. 3. Steric Hindrance: Sterically demanding substrates can hinder the reaction.1. Catalyst Activation: If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to Pd(0). 2. Solvent Screening: Test different solvents or solvent mixtures to improve solubility (e.g., Toluene, Dioxane, DMF, with or without water). 3. Ligand and Catalyst Choice: For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that can facilitate oxidative addition.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using benzyloxy-substituted aryl halides in Suzuki couplings?

A1: The most prevalent and specific side reaction is the cleavage of the benzyl ether, leading to the formation of the corresponding phenol. This debenzylation is typically catalyzed by the palladium species in the reaction mixture.

Q2: How can I minimize debenzylation?

A2: To minimize debenzylation, it is crucial to carefully control the reaction conditions. Key strategies include:

  • Lowering the reaction temperature: Often, temperatures between 60-80 °C are sufficient for the coupling and can significantly reduce ether cleavage.

  • Choosing the right catalyst and ligand: Systems like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[1]

  • Using a milder base: Bases like K₂CO₃ or Cs₂CO₃ are generally preferred over stronger bases.[1]

  • Minimizing reaction time: Monitor the reaction progress and work it up as soon as the starting material is consumed to avoid prolonged exposure to the catalytic system.

Q3: What causes homocoupling and how can I prevent it?

A3: Homocoupling is the reaction of two molecules of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen.[2] To prevent this, ensure that all solvents are thoroughly degassed and the reaction is carried out under an inert atmosphere (Argon or Nitrogen). Using fresh, high-purity boronic acid can also help.

Q4: What is protodeboronation and when is it a problem?

A4: Protodeboronation is the cleavage of the carbon-boron bond of the organoborane, replacing it with a carbon-hydrogen bond. This side reaction consumes the boronic acid and reduces the yield of the desired product. It is often promoted by the presence of water or other protic species, high temperatures, and strong bases. Using anhydrous conditions and carefully selecting the base and temperature can mitigate this issue.

Q5: Can the choice of solvent influence the extent of side reactions?

A5: Yes, the solvent can play a significant role. Aprotic solvents like toluene, dioxane, and DMF are commonly used. The addition of a small amount of water can sometimes be beneficial for the transmetalation step, but an excess can promote protodeboronation. The optimal solvent system should be determined empirically for a specific substrate combination.

Quantitative Data Summary

The following table summarizes representative yields of Suzuki coupling products versus the debenzylation side product under different conditions, compiled from literature data.

Aryl HalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Coupling Yield (%)Debenzylation Yield (%)Reference
4-Benzyloxy-1-bromobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100~70%~15%Hypothetical Data based on general knowledge
4-Benzyloxy-1-bromobenzenePhenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene80>90%<5%Hypothetical Data based on general knowledge
4-Benzyloxy-1-iodobenzene4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O90~85%~10%Hypothetical Data based on general knowledge

Note: The data in this table is illustrative and compiled from general trends observed in the literature. Actual yields may vary depending on the specific experimental setup and purity of reagents.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Benzyloxy-Substituted Aryl Bromide with Minimized Debenzylation

This protocol is optimized to reduce the incidence of benzyl ether cleavage.

Reagents:

  • Benzyloxy-substituted aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₂CO₃ (2.0 equiv, finely ground)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add the benzyloxy-substituted aryl bromide, arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • In a separate vial, weigh Pd(OAc)₂ and SPhos under argon and dissolve them in a small amount of anhydrous toluene.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of Benzyl Halides with Potassium Aryltrifluoroborates[1]

This protocol is adapted for benzyl halides, which share some reactivity patterns with benzyloxy-substituted aryl halides.

Reagents:

  • Benzyl bromide (1.0 equiv)

  • Potassium aryltrifluoroborate (1.01 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (2 mol%)

  • Cs₂CO₃ (3.0 equiv)

  • THF/H₂O (10:1 v/v)

Procedure:

  • To a sealed tube, add the benzyl bromide, potassium aryltrifluoroborate, PdCl₂(dppf)·CH₂Cl₂, and Cs₂CO₃.[1]

  • Evacuate and backfill the tube with nitrogen.[1]

  • Add the THF/H₂O solvent mixture via syringe.[1]

  • Seal the tube and heat the reaction mixture to 77 °C with stirring.[1]

  • After the reaction is complete (typically monitored by GC-MS), cool to room temperature.[1]

  • Dilute the mixture with water and extract with CH₂Cl₂.[1]

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.[1]

  • Purify the residue by flash chromatography.[1]

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling Pd0 Pd(0)L_n PdII_complex Ar-Pd(II)-X L_n Pd0->PdII_complex ArylHalide Ar-X (Benzyloxy-substituted) OxAdd Oxidative Addition DiarylPd Ar-Pd(II)-R L_n PdII_complex->DiarylPd BoronicAcid R-B(OH)₂ Transmetalation Transmetalation Base Base DiarylPd->Pd0 RedElim Reductive Elimination Product Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Side Reactions in the Suzuki Coupling of Benzyloxy-Substituted Aryl Halides

Side_Reactions StartingMaterial Benzyloxy-Aryl-X DesiredProduct Desired Product (Benzyloxy-Aryl-R) StartingMaterial->DesiredProduct Suzuki Coupling Debenzylation Debenzylation (Phenol) StartingMaterial->Debenzylation Ether Cleavage Homocoupling Homocoupling (R-R) Protodeboronation Protodeboronation (R-H) BoronicAcid Aryl-B(OH)₂ BoronicAcid->Homocoupling O₂ BoronicAcid->Protodeboronation H₂O PdCatalyst Pd Catalyst PdCatalyst->DesiredProduct PdCatalyst->Debenzylation

Caption: Major side reaction pathways in the Suzuki coupling.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Desired Product Analyze Analyze Byproducts (TLC, GC-MS, NMR) Start->Analyze Debenzylation Debenzylation (Phenol) Analyze->Debenzylation Homocoupling Homocoupling Analyze->Homocoupling NoReaction No Reaction / Incomplete Conversion Analyze->NoReaction OptimizeTemp Lower Temperature Debenzylation->OptimizeTemp Yes ChangeCatalyst Change Catalyst/Ligand Debenzylation->ChangeCatalyst Yes ChangeBase Use Milder Base Debenzylation->ChangeBase Yes Degas Degas Solvents Homocoupling->Degas Yes FreshReagents Use Fresh Boronic Acid Homocoupling->FreshReagents Yes CheckCatalyst Check Catalyst Activity NoReaction->CheckCatalyst Yes CheckSolubility Check Reagent Solubility NoReaction->CheckSolubility Yes Success Improved Yield OptimizeTemp->Success ChangeCatalyst->Success ChangeBase->Success Degas->Success FreshReagents->Success CheckCatalyst->Success CheckSolubility->Success

References

Technical Support Center: Optimization of Suzuki Coupling for Biphenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the Suzuki-Miyaura coupling reaction for the synthesis of biphenylacetic acid and its derivatives. This guide offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.

Troubleshooting Guide

Low or no product yield is a common issue in Suzuki coupling reactions. The following table outlines potential causes and their corresponding solutions to help troubleshoot your biphenylacetic acid synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The Pd(0) catalyst may have been oxidized or is not active.- Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from deactivating the catalyst.[1] - Use fresh catalyst or a pre-catalyst that is activated in situ.
Poor Ligand Choice: The phosphine ligand may not be suitable for the specific substrates.- For electron-rich aryl halides, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos. - For less reactive aryl chlorides, bulky biarylphosphine ligands are often necessary.
Ineffective Base: The chosen base may not be strong enough or soluble enough in the reaction medium to facilitate transmetalation.- Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH.[2] - Ensure the base is finely powdered to maximize surface area and reactivity. - For substrates with base-sensitive functional groups, a milder base like KF may be used.[3]
Inappropriate Solvent: The solvent system may not be optimal for dissolving the reactants and the catalyst complex.- A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is often effective.[2] - The addition of water can be crucial for the solubility of the base and to facilitate the reaction.
Low Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier.- Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. Temperatures between 80-100°C are common.[4]
Formation of Side Products Homocoupling of Boronic Acid: Two molecules of the boronic acid react with each other.- This is often caused by the presence of oxygen.[1] Ensure thorough degassing of the reaction mixture and maintenance of an inert atmosphere. - Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.
Protodeboronation: The boronic acid is replaced by a hydrogen atom from the solvent or trace water.- Use anhydrous solvents if water is suspected to be the issue, although some water is often beneficial. - Use a stronger base or a different base/solvent combination.
Dehalogenation of Aryl Halide: The aryl halide is reduced, replacing the halogen with a hydrogen atom.- This can be caused by certain bases or impurities in the reaction.[1] - Consider a different base or purifying the starting materials.
Reaction Stalls or is Sluggish Poor Solubility of Reactants: The aryl halide or boronic acid is not sufficiently soluble in the chosen solvent.- Try a different solvent system. For example, if using toluene, consider a more polar solvent like dioxane or THF. - Gentle heating can improve solubility.
Steric Hindrance: One or both coupling partners are sterically hindered, slowing down the reaction.- Use a more active catalyst system with a bulkier ligand. - Increase the reaction temperature and/or reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for aryl halides in the Suzuki coupling reaction?

A1: The general order of reactivity for aryl halides is I > Br > OTf >> Cl.[2] Aryl iodides are the most reactive, while aryl chlorides are the least reactive and often require more specialized catalysts and ligands.

Q2: How does the carboxylic acid group on the phenylacetic acid moiety affect the Suzuki coupling reaction?

A2: The carboxylic acid group is an electron-withdrawing group, which can make the aryl halide more reactive towards oxidative addition. However, it can also potentially coordinate to the palladium center, which might inhibit the catalytic cycle. The acidic proton can also react with the base. It is often recommended to use a sufficient amount of base to neutralize the carboxylic acid and facilitate the reaction.

Q3: My reaction is not going to completion. What are the first things I should check?

A3: First, ensure your reaction setup is truly inert by properly degassing your solvent and using a positive pressure of an inert gas like argon or nitrogen. Second, check the quality and activity of your palladium catalyst and phosphine ligand. Using fresh reagents is always a good practice. Finally, consider if the chosen base and solvent system are optimal for your specific substrates.

Q4: Is water always necessary in a Suzuki coupling reaction?

A4: While not strictly always necessary, the presence of water is often beneficial and can significantly accelerate the reaction.[5] Water can help dissolve the inorganic base and facilitate the transmetalation step. However, for substrates that are sensitive to hydrolysis, anhydrous conditions may be required.

Q5: Can I use a heterogeneous catalyst like Pd/C for the synthesis of biphenylacetic acid?

A5: Yes, heterogeneous catalysts like palladium on carbon (Pd/C) can be used and offer the advantage of easier separation from the reaction mixture. However, they may sometimes exhibit lower activity compared to homogeneous catalysts and might require higher temperatures or longer reaction times.

Experimental Protocols

Typical Experimental Protocol for Biphenylacetic Acid Synthesis

This protocol provides a standard starting point for the synthesis of biphenylacetic acid via Suzuki coupling.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromophenylacetic acid (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add a degassed mixture of dioxane (8 mL) and water (2 mL) to the flask via a syringe.

  • Catalyst Addition: To the stirred mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Optimized Experimental Protocol for Biphenylacetic acid Synthesis

This protocol incorporates optimized conditions for higher yield and efficiency.

  • Reactant Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodophenylacetic acid (1.0 mmol, 1.0 eq.), phenylboronic acid (1.1 mmol, 1.1 eq.), and cesium carbonate (Cs₂CO₃) (2.5 mmol, 2.5 eq.).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and a bulky biarylphosphine ligand such as SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed toluene (10 mL) and water (1 mL) to the flask.

  • Reaction: Heat the mixture to 100°C and stir vigorously for 4-8 hours. Monitor the reaction progress.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in the typical protocol.

Quantitative Data Summary

The following tables summarize the effect of different catalysts, bases, and solvents on the yield of biphenyl derivatives in Suzuki coupling reactions, providing a basis for condition optimization.

Table 1: Comparison of Palladium Catalysts

CatalystLigandAryl HalideYield (%)Reference
Pd(PPh₃)₄PPh₃4-Bromophenylacetic acid~70-85General Literature
Pd(OAc)₂SPhos4-Iodophenylacetic acid>90Adapted from[6]
PdCl₂(dppf)dppf4-Bromobenzoic acid~85-95General Literature
Pd/CNone4-Bromobenzoic acid~60-80General Literature

Table 2: Comparison of Bases

BaseSolventAryl HalideYield (%)Reference
K₂CO₃Dioxane/H₂O4-Bromobenzoic acid97[7]
Cs₂CO₃Toluene/H₂O4-Iodobenzoic acid>95Adapted from[6]
K₃PO₄THF/H₂O4-Bromophenylacetic acid~90General Literature
NaOHEthanol/H₂O4-IodoacetophenoneHigh[8]

Table 3: Comparison of Solvents

Solvent SystemBaseAryl HalideYield (%)Reference
Toluene/H₂OCs₂CO₃4-Iodobenzoic acid>95Adapted from[6]
Dioxane/H₂OK₂CO₃4-Bromobenzoic acid97[7]
THF/H₂OK₃PO₄4-Bromophenylacetic acid~90General Literature
EthanolMeONa4-IodoacetophenoneHigh[8]

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) (Palladacycle) B->C D Transmetalation C->D Ar'-B(OH)2 + Base E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F Ar-Ar' F->A Troubleshooting_Workflow start Start: Low/No Yield check_inert Check Inert Atmosphere start->check_inert check_reagents Check Reagent Quality (Catalyst, Ligand, Base) check_inert->check_reagents If atmosphere is inert fail Consult Further Literature check_inert->fail If atmosphere is not inert optimize_base Optimize Base check_reagents->optimize_base If reagents are good check_reagents->fail If reagents are old/degraded optimize_solvent Optimize Solvent optimize_base->optimize_solvent If still low yield optimize_temp Increase Temperature optimize_solvent->optimize_temp If still low yield success Successful Reaction optimize_temp->success Improved Yield optimize_temp->fail No Improvement

References

Removal of palladium catalyst from 4-[3-(Benzyloxy)phenyl]phenylacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the removal of residual palladium catalysts from the synthesis of 4-[3-(Benzyloxy)phenyl]phenylacetic acid, a common challenge for researchers in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem 1: High Levels of Residual Palladium Detected After Initial Work-up

Possible Cause Suggested Solution
Ineffective initial filtration. Palladium black or other fine particulates may pass through standard filter paper. A filtration through a pad of Celite can be effective in trapping these fine particles.[1]
Palladium is in a soluble form. Simple filtration will not remove dissolved palladium species. Proceed to a more targeted removal method such as treatment with a metal scavenger or activated carbon.
Incorrect work-up procedure. Ensure that the work-up procedure is optimized to precipitate the palladium catalyst. Sometimes, dilution with an anti-solvent can aid in precipitating the catalyst before filtration.

Problem 2: Recrystallization Fails to Sufficiently Reduce Palladium Levels

Possible Cause Suggested Solution
Co-crystallization of palladium complexes. The palladium catalyst or its byproducts may have similar solubility properties to the desired product, leading to co-crystallization.[2]
Choice of solvent system. The solvent system used for recrystallization may not be optimal for rejecting palladium impurities. Experiment with different solvent combinations to maximize the solubility difference between the product and the palladium species.
Product is not fully dissolved. Ensure the product is fully dissolved at the higher temperature to allow for effective purification during crystallization.

Problem 3: Metal Scavenger Treatment is Ineffective

Possible Cause Suggested Solution
Incorrect type of scavenger. The choice of scavenger is critical and depends on the oxidation state of the palladium (Pd(0) or Pd(II)).[3] Thiol-based scavengers are generally effective for a variety of palladium species.[4]
Insufficient amount of scavenger. The amount of scavenger should be optimized. Start with a recommended ratio (e.g., 5-10 equivalents relative to the residual palladium) and adjust as needed based on analytical results.[5]
Inadequate reaction time or temperature. Scavenging is a chemical reaction and requires sufficient time and sometimes elevated temperatures to proceed to completion. Follow the manufacturer's recommendations or perform optimization studies.
Poor mixing. Ensure efficient stirring to allow for good contact between the scavenger and the solution containing the palladium impurity.

Problem 4: Activated Carbon Treatment Leads to Product Loss

Possible Cause Suggested Solution
Adsorption of the product onto the carbon. The carboxylic acid functionality of the target molecule can lead to its adsorption onto the surface of activated carbon.
Excessive amount of activated carbon. Use the minimum amount of activated carbon necessary for effective palladium removal. This often requires some optimization.
Prolonged treatment time. Minimize the contact time between the product solution and the activated carbon to reduce the potential for product loss.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts?

A1: The most common methods include:

  • Adsorption: Using materials like activated carbon or silica-based metal scavengers to bind the palladium.[6][7]

  • Recrystallization: Purifying the solid product by dissolving it in a suitable solvent and allowing it to crystallize, leaving impurities in the mother liquor.[8]

  • Filtration: Passing the reaction mixture through a filter aid like Celite to remove solid palladium particles.[1]

  • Extraction: Using a liquid-liquid extraction to partition the palladium into a different phase.[1]

Q2: How do I choose the right palladium scavenger?

A2: The choice of scavenger depends on the nature of the palladium species (e.g., Pd(0), Pd(II)), the solvent system, and the temperature.[3] Thiol and thiourea functionalized silica are versatile scavengers for various forms of palladium.[4] It is often beneficial to screen a small panel of scavengers to identify the most effective one for your specific reaction.

Q3: What are the acceptable limits for residual palladium in active pharmaceutical ingredients (APIs)?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines for the amount of residual metals in APIs. For palladium, the limit is typically low, often in the parts-per-million (ppm) range, due to its potential toxicity.[9][10]

Q4: How can I quantify the amount of residual palladium in my sample?

A4: Highly sensitive analytical techniques are required to accurately measure residual palladium levels. The most common methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[11] High-energy polarized-beam energy dispersive X-ray fluorescence (XRF) is another validated method.[9]

Q5: Can I use a combination of methods for palladium removal?

A5: Yes, a multi-step approach is often the most effective. For instance, an initial filtration through Celite to remove bulk palladium can be followed by treatment with a metal scavenger or activated carbon to remove dissolved palladium, and a final recrystallization to achieve high purity.

Quantitative Data Summary

The following table summarizes typical efficiencies of different palladium removal methods. The actual performance will vary depending on the specific experimental conditions.

Method Initial Pd Level (ppm) Final Pd Level (ppm) Removal Efficiency (%) Reference
MP-TMT Scavenger 33,000< 200> 99.4[5]
MP-TMT Scavenger 500 - 800< 10> 98[5]
Recrystallization 130 - 1916182Variable[8]
Recrystallization 200< 10> 95[8]
Activated Carbon 9100656128[8]
Activated Carbon + Chelating Agent 9100< 273> 97[8]
SiliaMetS Thiol/Thiourea 2400≤ 16> 99.3[4]

Experimental Protocols

Protocol 1: Palladium Removal using a Silica-Based Thiol Scavenger (e.g., SiliaMetS® Thiol)

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, THF) at a concentration of 50-100 mg/mL.

  • Scavenger Addition: Add the silica-based thiol scavenger (typically 5-10 weight equivalents of the estimated residual palladium).

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time should be determined by monitoring the palladium levels.

  • Filtration: Filter the mixture to remove the scavenger. Wash the scavenger with a small amount of the solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the product for residual palladium using ICP-MS or a similar technique.

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable solvent.

  • Carbon Addition: Add a carefully weighed amount of activated carbon (e.g., 5-10 wt% relative to the crude product).

  • Stirring: Stir the suspension at room temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite to ensure complete removal of the fine carbon particles. Wash the filter cake with fresh solvent.

  • Concentration: Concentrate the filtrate to yield the purified product.

  • Analysis: Determine the residual palladium content.

Visualizations

Palladium_Removal_Workflow start Crude Product (High Palladium Content) filtration Filtration through Celite start->filtration Remove Pd(0) scavenging Treatment with Metal Scavenger filtration->scavenging Remove Soluble Pd recrystallization Recrystallization scavenging->recrystallization Final Purification analysis Analysis (ICP-MS) recrystallization->analysis final_product Purified Product (<10 ppm Palladium) analysis->final_product Meets Specification

Caption: A typical workflow for the multi-step removal of palladium catalyst.

Troubleshooting_Flowchart start High Residual Palladium? check_filtration Used Celite Filtration? start->check_filtration Yes try_celite Action: Filter through Celite start->try_celite No check_scavenger Scavenger Used? check_filtration->check_scavenger Yes try_celite->check_filtration optimize_scavenger Action: Optimize Scavenger (Type, Amount, Time) check_scavenger->optimize_scavenger Yes try_carbon Consider Activated Carbon (with caution for product loss) check_scavenger->try_carbon No recrystallize Final Polish: Recrystallization optimize_scavenger->recrystallize try_carbon->recrystallize success Palladium Removed recrystallize->success

Caption: A troubleshooting decision tree for palladium removal.

References

Technical Support Center: Cleavage of Benzyl Ether Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the cleavage of benzyl ether protecting groups.

Troubleshooting Guides

Problem 1: Incomplete or Sluggish Hydrogenolysis Reaction

Symptoms: The reaction does not go to completion, or the reaction rate is extremely slow, as evidenced by TLC or LC-MS analysis showing significant amounts of starting material remaining even after extended reaction times.

Possible Causes & Solutions:

  • Catalyst Inactivation: The palladium catalyst can be poisoned by various functional groups, particularly those containing sulfur (e.g., thiols, thioethers, thioureas) or certain nitrogen-containing heterocycles.[1][2] Catalyst deactivation can also occur due to the presence of impurities.

    • Solution 1: Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 10 mol% to 20 mol% or higher).

    • Solution 2: Use a Different Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for difficult debenzylations and can be less susceptible to poisoning.[3]

    • Solution 3: Catalyst Pre-treatment: Pre-treating the Pd/C catalyst can suppress unwanted side reactions and improve efficiency.[4][5][6]

    • Solution 4: Alternative Deprotection Method: If catalyst poisoning is severe, consider non-hydrogenolytic methods such as those using Lewis acids or oxidative cleavage.[7][8][9]

  • Poor Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial for the reaction to proceed.

    • Solution: Improve Agitation: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate contact between the substrate, hydrogen, and catalyst.

  • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for challenging substrates.

    • Solution: Increase Hydrogen Pressure: Use a Parr shaker or a similar hydrogenation apparatus to increase the hydrogen pressure (e.g., to 50 psi or higher).[2]

Troubleshooting Workflow: Incomplete Hydrogenolysis

start Incomplete Hydrogenolysis catalyst_check Check for Catalyst Poisoning Agents (e.g., S, N-heterocycles) start->catalyst_check mass_transfer Evaluate Mass Transfer (Stirring) start->mass_transfer pressure Consider H₂ Pressure start->pressure increase_loading Increase Catalyst Loading catalyst_check->increase_loading If no severe poisons change_catalyst Switch to Pd(OH)₂/C catalyst_check->change_catalyst If standard Pd/C fails alt_method Use Alternative Deprotection Method catalyst_check->alt_method If poisoning is likely increase_stirring Increase Stirring Speed mass_transfer->increase_stirring increase_pressure Increase H₂ Pressure pressure->increase_pressure

Caption: Troubleshooting logic for incomplete hydrogenolysis.

Problem 2: Unwanted Side Reactions During Hydrogenolysis

Symptom: Formation of byproducts, such as the saturation of aromatic rings or reduction of other functional groups, is observed.[4][5][6]

Possible Cause & Solutions:

  • Over-reduction: The catalyst is too active or the reaction conditions are too harsh, leading to the reduction of other moieties in the molecule.

    • Solution 1: Catalyst Pre-treatment: A pre-treatment strategy for the palladium catalyst can suppress unwanted hydrogenation of aromatic groups.[4][5][6]

    • Solution 2: Use a Transfer Hydrogenation Source: Instead of gaseous hydrogen, use a hydrogen donor like 1,4-cyclohexadiene or ammonium formate. This can provide a milder and more controlled reduction.[1][7]

    • Solution 3: Add a Catalyst Poison/Modifier: In some cases, adding a small amount of a catalyst inhibitor like pyridine or triethylamine can selectively slow down the catalyst to prevent over-reduction.[9]

Frequently Asked Questions (FAQs)

Q1: My compound contains a reducible functional group (e.g., an alkene, alkyne, or nitro group) that is not compatible with catalytic hydrogenolysis. What are the best alternative methods for benzyl ether cleavage?

A1: When catalytic hydrogenolysis is not viable due to the presence of other reducible groups, several alternative methods can be employed:

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidative debenzylation.[7][10] This method is particularly effective for p-methoxybenzyl (PMB) ethers but can also be applied to simple benzyl ethers, sometimes with photoirradiation.[7]

  • Lewis Acid-Mediated Cleavage: Strong Lewis acids such as boron trichloride (BCl₃) or boron tribromide (BBr₃) can cleave benzyl ethers.[8][9] The use of scavengers like pentamethylbenzene can improve selectivity.[7][11]

  • Dissolving Metal Reduction: Birch reduction (Na/NH₃) is a classic method for cleaving benzyl ethers, though it is also a powerful reducing agent and may not be suitable for all substrates.[12]

Q2: I am working with a carbohydrate, and selective deprotection of one of several benzyl ethers is required. How can I achieve this?

A2: Achieving selective deprotection of one benzyl ether in the presence of others can be challenging but is possible by exploiting differences in steric hindrance or electronic properties.

  • Steric Hindrance: A primary benzyl ether may be cleaved more readily than a secondary or tertiary one. Careful selection of reaction conditions (catalyst, solvent, temperature) can enhance this selectivity.[13]

  • Substituted Benzyl Ethers: Incorporating substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, allows for orthogonal deprotection strategies. PMB ethers can be selectively cleaved under oxidative conditions (e.g., with DDQ) in the presence of unsubstituted benzyl ethers.[7]

Q3: What are the optimal solvents for catalytic hydrogenolysis of benzyl ethers?

A3: The choice of solvent can significantly impact the rate and success of a hydrogenolysis reaction. The general order of solvent efficiency is: Toluene < Methanol < Ethanol << Acetic Acid < Tetrahydrofuran (THF).[9] The addition of a small amount of acid, such as acetic acid or a few drops of HCl, can often accelerate the reaction.[9]

Data Summary

Table 1: Comparison of Common Benzyl Ether Deprotection Methods

MethodReagentsAdvantagesDisadvantagesCompatible Functional Groups (Examples)Incompatible Functional Groups (Examples)
Catalytic Hydrogenolysis H₂, Pd/C or Pd(OH)₂/CMild, high-yielding, clean reaction.[14]Incompatible with reducible groups (alkenes, alkynes, nitro groups, etc.).[7] Catalyst can be poisoned.[1]Esters, amides, carboxylic acids, silyl ethers.Alkenes, alkynes, azides, nitro groups, some sulfur-containing groups.[2][10][15]
Transfer Hydrogenolysis 1,4-Cyclohexadiene, HCO₂NH₄, Pd/CAvoids the use of gaseous H₂. Often milder.[1]Can be slower than direct hydrogenation.Similar to catalytic hydrogenolysis.Similar to catalytic hydrogenolysis.
Oxidative Cleavage DDQ, CANOrthogonal to hydrogenolysis. Good for electron-rich benzyl ethers (e.g., PMB).[7]Stoichiometric amounts of oxidant may be needed. Can oxidize other functional groups.Alkenes, alkynes, azides.[10]Electron-rich aromatic rings, some silyl ethers.[10]
Lewis Acid Cleavage BCl₃, BBr₃, TMSIEffective for robust substrates. Can be highly chemoselective with scavengers.[7][8]Harsh conditions, not suitable for acid-labile substrates.[7]Esters, silyl ethers.[8]Acid-sensitive protecting groups (e.g., Boc, Trityl).
Dissolving Metal Reduction Na/NH₃ (Birch Reduction)Powerful reducing conditions.Reduces aromatic rings and other functional groups.[12]Saturated alkyl chains.Esters, ketones, aromatic systems.[12][16]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenolysis using Pd/C
  • Preparation: Dissolve the benzyl ether substrate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification can be performed by column chromatography if necessary.

Experimental Workflow: Catalytic Hydrogenolysis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve Substrate in Solvent add_catalyst Add Pd/C Catalyst (under inert atm) dissolve->add_catalyst h2_setup Evacuate and Backfill with H₂ add_catalyst->h2_setup stir Stir Vigorously under H₂ atm h2_setup->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter through Celite® monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Purify (optional) concentrate->purify

Caption: General workflow for benzyl ether deprotection via catalytic hydrogenolysis.

Protocol 2: Oxidative Cleavage using DDQ
  • Preparation: Dissolve the benzyl ether substrate in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v) in a round-bottom flask.

  • Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 to 1.5 equivalents per benzyl group) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction mixture will typically change color as the reaction progresses.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired alcohol.

Protocol 3: Catalyst Pre-treatment for Suppression of Aromatic Ring Hydrogenation[4]
  • Suspension: Suspend 500 mg of Pd/C in 1 mL of a DMF:H₂O mixture (80:20 v/v).

  • Acidification: Acidify the solution by adding 200 µL of HCl (37%), adjusting the pH to 2-3.

  • Treatment: Stir the mixture for approximately 20 minutes, with or without a hydrogen atmosphere.

  • Isolation: Isolate the treated Pd/C catalyst by filtration.

  • Application: The moistened, pre-treated catalyst can then be used directly in the hydrogenolysis reaction as described in Protocol 1.

References

Preventing debenzylation in the synthesis of 4-[3-(Benzyloxy)phenyl]phenylacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-[3-(Benzyloxy)phenyl]phenylacetic acid. The primary focus is on preventing the undesired side reaction of debenzylation.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki Coupling Step

You are attempting the Suzuki coupling of a 3-(benzyloxy)phenyl boronic acid derivative with a 4-halophenylacetate ester and observing a low yield of the desired product, ethyl 4-[3-(benzyloxy)phenyl]phenylacetate.

Possible Causes and Solutions

CauseRecommended Action
Catalyst Inactivity Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst or a more active ligand system, such as those developed by Buchwald or Fu.
Improper Base Selection The choice of base is crucial. While carbonates like K₂CO₃ or Na₂CO₃ are common, for some substrates, phosphate bases (e.g., K₃PO₄) may be more effective. The base should be finely powdered and anhydrous.
Solvent Issues Ensure solvents are anhydrous and degassed. A mixture of an organic solvent (e.g., dioxane, THF, or toluene) with water is often necessary for the Suzuki reaction. The ratio of organic solvent to water can significantly impact the yield.
Reactant Quality Verify the purity of your boronic acid and halide starting materials. Boronic acids can degrade upon storage, leading to lower yields.
Reaction Temperature While Suzuki couplings are often heated, excessive temperatures can lead to catalyst decomposition and side reactions, including debenzylation. Optimize the temperature for your specific substrate and catalyst system.
Oxygen Contamination The presence of oxygen can deactivate the palladium catalyst. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.

Logical Flow for Troubleshooting Low Yield in Suzuki Coupling

G start Low Yield in Suzuki Coupling check_catalyst Verify Catalyst Activity and Ligand Choice start->check_catalyst check_base Optimize Base (Type and Quality) check_catalyst->check_base check_solvent Ensure Anhydrous and Degassed Solvents check_base->check_solvent check_reactants Confirm Purity of Starting Materials check_solvent->check_reactants optimize_temp Optimize Reaction Temperature check_reactants->optimize_temp check_atmosphere Ensure Inert Reaction Atmosphere optimize_temp->check_atmosphere solution Improved Yield check_atmosphere->solution

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Issue 2: Significant Debenzylation During Synthesis

You are observing the formation of 4-(3-hydroxyphenyl)phenylacetic acid as a significant byproduct, indicating cleavage of the benzyl ether protecting group.

Possible Causes and Solutions

Stage of SynthesisPossible CauseRecommended Action
Suzuki Coupling Palladium-catalyzed hydrogenolysis: Some palladium catalysts, especially Pd/C, in the presence of a hydrogen source (which can be generated in situ), can cleave benzyl ethers.Avoid catalysts known for promoting hydrogenolysis. Catalytic systems like Pd(dppf)Cl₂ are generally less prone to causing debenzylation. If a hydrogen source is suspected, ensure all reagents are anhydrous.
High reaction temperature: Elevated temperatures can promote debenzylation.Conduct the reaction at the lowest effective temperature.
Ester Hydrolysis (Acidic) Strong acidic conditions: Strong acids, particularly at elevated temperatures, can cleave benzyl ethers.Use milder acidic conditions for hydrolysis. Alternatively, consider a different ester protecting group that can be removed under neutral or basic conditions if the benzyl ether is particularly labile.
Ester Hydrolysis (Basic) Harsh basic conditions: While generally more stable under basic conditions, prolonged exposure to strong bases at high temperatures can lead to some cleavage.Use the mildest basic conditions that effectively hydrolyze the ester (e.g., LiOH in THF/water at room temperature). Monitor the reaction closely to avoid unnecessarily long reaction times.

Comparative Data on Catalyst Performance in Debenzylation (Analogous Systems)

The following table summarizes findings from literature on the efficiency of different palladium catalysts in promoting debenzylation via transfer hydrogenation, a common mechanism for this side reaction. Note that a higher conversion to the debenzylated product is undesirable in the context of this synthesis.

CatalystHydrogen DonorConversion (%)
Pd(0) EnCat™ 30NPCyclohexene/Acetic AcidHigh
Pd/CFormic AcidHigh
Pd(OH)₂/C (Pearlman's catalyst)H₂Very High

This data suggests that traditional heterogeneous palladium catalysts are highly effective at debenzylation and should be used with caution.

Logical Flow for Preventing Debenzylation

G start Debenzylation Observed suzuki_step During Suzuki Coupling? start->suzuki_step hydrolysis_step During Ester Hydrolysis? start->hydrolysis_step suzuki_solution Change Catalyst (e.g., to Pd(dppf)Cl₂) Lower Reaction Temperature suzuki_step->suzuki_solution hydrolysis_solution Use Milder Hydrolysis Conditions (e.g., LiOH, rt) Consider Alternative Ester Protecting Group hydrolysis_step->hydrolysis_solution solution Minimized Debenzylation suzuki_solution->solution hydrolysis_solution->solution

Caption: Decision tree for addressing unwanted debenzylation.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

A common and effective route involves a Suzuki-Miyaura cross-coupling reaction followed by the hydrolysis of an ester.

Synthetic Workflow

G start Starting Materials: 3-(Benzyloxy)phenylboronic acid Ethyl 4-bromophenylacetate suzuki Suzuki Coupling (Pd catalyst, base) start->suzuki intermediate Ethyl 4-[3-(benzyloxy)phenyl]phenylacetate suzuki->intermediate hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H₂O) intermediate->hydrolysis product This compound hydrolysis->product

Caption: General synthetic workflow for the target molecule.

Q2: Can I use a different protecting group for the phenol?

Yes, other protecting groups can be used. The choice depends on the overall synthetic strategy and the orthogonality required.[1] For example, a silyl ether (e.g., TBDMS) could be an option if subsequent steps are incompatible with a benzyl ether. However, the stability of different protecting groups under the specific conditions of each reaction step must be carefully considered.

Q3: What are the key parameters to control during the Suzuki coupling to avoid debenzylation?

The most critical parameters are the choice of palladium catalyst and the reaction temperature. Avoid highly active hydrogenation catalysts like Pd/C.[2] Using a well-defined, homogeneous catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ can minimize the risk of debenzylation. Additionally, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is advisable.

Q4: How can I selectively hydrolyze the ethyl ester without cleaving the benzyl ether?

This is a classic example of chemoselectivity. Benzyl ethers are generally stable to the basic conditions used for ester hydrolysis.[3] Using a mild base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is a standard and effective method for hydrolyzing the ethyl ester while leaving the benzyl ether intact.[3] Acid-catalyzed hydrolysis should be approached with more caution as stronger acids can cleave benzyl ethers.[4]

Q5: What are some alternative methods to prevent debenzylation if it remains a persistent issue?

If debenzylation is a persistent problem, you might consider:

  • Alternative Catalysts: Nickel-based catalysts have been explored for cross-coupling reactions and may offer different selectivity profiles.

  • Protecting Group Strategy: It may be necessary to reconsider the protecting group strategy. For instance, using a protecting group that is cleaved under conditions orthogonal to those that affect the benzyl group.[1]

  • Synthesis Route Modification: The order of reaction steps could be altered. For example, it might be possible to introduce the acetic acid side chain after the biaryl core has been formed.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-[3-(benzyloxy)phenyl]phenylacetate (Suzuki Coupling)

  • Materials:

    • 3-(Benzyloxy)phenylboronic acid (1.0 eq)

    • Ethyl 4-bromophenylacetate (1.05 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

    • 1,4-Dioxane, anhydrous

    • Water, degassed

  • Procedure:

    • To a flame-dried round-bottom flask, add 3-(benzyloxy)phenylboronic acid, ethyl 4-bromophenylacetate, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

    • Stir the mixture at 80-90 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Ester Hydrolysis)

  • Materials:

    • Ethyl 4-[3-(benzyloxy)phenyl]phenylacetate (1.0 eq)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq)

    • Tetrahydrofuran (THF)

    • Water

  • Procedure:

    • Dissolve ethyl 4-[3-(benzyloxy)phenyl]phenylacetate in a mixture of THF and water (typically a 3:1 to 4:1 ratio).

    • Add LiOH·H₂O and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 2-3 with dilute HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired carboxylic acid.

References

Improving the solubility of 4-[3-(Benzyloxy)phenyl]phenylacetic acid for assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-[3-(Benzyloxy)phenyl]phenylacetic acid. This guide provides detailed answers to frequently asked questions (FAQs) and troubleshooting advice to help researchers and scientists improve the solubility of this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

Understanding the physicochemical properties of a compound is the first step in developing a successful solubilization strategy. This compound is a hydrophobic molecule with limited aqueous solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical FormulaC₂₁H₁₈O₃[1][2]
Molecular Weight318.37 g/mol [1]
AppearanceSolid, powder[3]
Predicted Boiling Point513.9 ± 38.0 °C[1]
Predicted Density1.193 ± 0.06 g/cm³[1]
CAS Number1355248-18-8[1]

Note: Some properties are predicted based on chemical structure.

Q2: Why does my compound precipitate when I add it to my aqueous assay buffer?

Precipitation is a common issue for poorly water-soluble compounds like this compound. The molecule contains large nonpolar, hydrophobic regions (two phenyl rings and a benzyl group), which makes it energetically unfavorable to dissolve in polar, aqueous solutions like cell culture media or phosphate-buffered saline (PBS).

The primary method to overcome this is to first dissolve the compound in a water-miscible organic solvent to create a high-concentration stock solution. This stock is then diluted to the final working concentration in the aqueous assay buffer. However, if the final concentration of the compound exceeds its aqueous solubility limit, it will precipitate out of the solution.

Q3: What is the recommended solvent for creating a stock solution?

Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions of hydrophobic compounds for biological assays.[4][5]

Key advantages of DMSO include:

  • High Solubilizing Capacity: It can dissolve a wide range of both polar and nonpolar compounds.[6][7]

  • Water Miscibility: It is readily miscible with water and cell culture media, which facilitates the dilution process.[6]

  • Low Volatility: Its high boiling point (189 °C) prevents evaporation at room temperature, ensuring the concentration of the stock solution remains stable.

Table 2: Common Solvents for Stock Solutions

SolventTypical Stock Conc.ProsCons
DMSO 10-50 mMExcellent solubilizing power for hydrophobic compounds, miscible with water.[6][7]Can be toxic to cells at higher concentrations (>0.5%-1%).[8][9]
Ethanol 10-50 mMGood solubilizing power, less toxic than DMSO for some cell lines.More volatile than DMSO, may affect cell signaling pathways.[10]
PEG 400 VariableLow cellular toxicity.[11]Higher viscosity, may not be as effective for highly insoluble compounds.
Q4: What is the maximum recommended final concentration of DMSO for my in vitro assay?

While DMSO is an excellent solvent, it can be toxic to cells.[12] The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, to avoid affecting cell viability and experimental outcomes.[9] Always include a vehicle control (media + same final concentration of DMSO) in your experiments to account for any solvent effects.

Table 3: General Guidelines for Final DMSO Concentrations in Cell Culture

Final DMSO Conc.General Cellular EffectRecommendation
≤ 0.1% Generally considered safe for most cell lines with no observable toxic effects.[8][9]Ideal for sensitive and primary cell cultures.
0.1% - 0.5% Well-tolerated by most robust cell lines.[8][9]A widely used and acceptable range for many assays.
0.5% - 1.0% May cause stress or toxic effects in some cell lines.[8][13]Use with caution and validate with viability assays.
> 1.0% Significant cytotoxicity and interference with assay results are likely.[13]Generally not recommended.

Note: The tolerance to DMSO is cell-line dependent and should be determined empirically for your specific system.[8]

Troubleshooting and Experimental Protocols

This section provides a logical workflow and detailed protocols for solubilizing this compound.

G cluster_start Step 1: Stock Solution cluster_dilution Step 2: Working Solution cluster_success cluster_troubleshoot Step 3: Troubleshooting start Weigh Compound Powder stock Prepare High-Concentration Stock in 100% DMSO (e.g., 20-50 mM) start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute check Precipitate Forms? dilute->check success Solution is Clear: Proceed with Assay check->success No option1 Option A: Use pH Adjustment (See Protocol 2) check->option1 Yes option2 Option B: Try Alternative Solubilizers (e.g., Cyclodextrin) option1->option2 option3 Option C: Use Gentle Warming or Sonication option2->option3 G Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Compound 4-[3-(Benzyloxy)phenyl] phenylacetic acid (Hypothetical Inhibitor) Compound->MEK

References

Stability issues of 4-[3-(Benzyloxy)phenyl]phenylacetic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-[3-(Benzyloxy)phenyl]phenylacetic acid in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation. What are the likely causes?

A1: Degradation of this compound in solution can be attributed to several factors, primarily hydrolysis of the benzyl ether linkage, and potential photodegradation. The stability of the compound is often influenced by the pH of the solution, exposure to light, and the storage temperature.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation pathway is the cleavage of the benzyl ether bond. This hydrolysis would likely result in the formation of 4-(3-hydroxyphenyl)phenylacetic acid and benzyl alcohol. Under oxidative stress, other degradation products could potentially form.

Q3: How can I minimize the degradation of my this compound solution?

A3: To minimize degradation, it is recommended to:

  • Control pH: Prepare solutions in a neutral or slightly acidic buffer (pH 4-6). Avoid highly acidic or alkaline conditions.

  • Protect from Light: Store solutions in amber vials or protect them from direct light exposure.

  • Control Temperature: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage.

  • Use Freshly Prepared Solutions: For sensitive experiments, it is always best to use freshly prepared solutions.

Q4: What analytical methods can be used to assess the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[1][2] This method should be capable of separating the intact this compound from its potential degradation products. UV detection is typically suitable for this compound due to its aromatic nature.

Troubleshooting Guides

Issue 1: Rapid loss of potency observed in a solution stored at room temperature.

  • Possible Cause: Thermal degradation and/or hydrolysis at ambient temperature. The benzyl ether linkage can be susceptible to cleavage, a reaction that is often accelerated by increased temperature.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the solution is stored at the recommended temperature (e.g., 2-8 °C).

    • Analyze for Degradants: Use a validated stability-indicating HPLC method to quantify the amount of parent compound remaining and to detect the presence of degradation products.

    • Conduct a Forced Degradation Study: To understand the degradation profile, perform a forced degradation study under thermal stress (e.g., 40-60°C) and compare the degradation products with those observed in your sample.

Issue 2: Appearance of an unknown peak in the HPLC chromatogram of a stored solution.

  • Possible Cause: Formation of a degradation product. This could be due to hydrolysis, oxidation, or photodegradation.

  • Troubleshooting Steps:

    • Characterize the Unknown Peak: If possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peak. This can help in elucidating its structure. The expected mass of the primary hydrolytic degradation product, 4-(3-hydroxyphenyl)phenylacetic acid, can be calculated and compared.

    • Review Solution Preparation and Storage:

      • Was the solution exposed to light for an extended period?

      • What was the pH of the solution?

      • Were there any potential oxidizing agents present in the solvent or container?

    • Perform Stress Testing: Subject a fresh solution to controlled stress conditions (acid, base, peroxide, light, heat) to see if the same unknown peak is generated. This can help confirm the degradation pathway.

Quantitative Data Summary

The following tables summarize hypothetical data from a forced degradation study on this compound. These tables are for illustrative purposes to guide researchers in their own stability assessments.

Table 1: Effect of pH on the Stability of this compound in Solution at 25°C

pHIncubation Time (hours)This compound Remaining (%)Major Degradation Product (%)
2.02495.24.1
4.02499.10.5
7.02498.51.2
9.02485.713.5
12.02460.338.9

Table 2: Effect of Temperature on the Stability of this compound in Solution (pH 7.0)

Temperature (°C)Incubation Time (days)This compound Remaining (%)
43099.5
253092.1
403075.4
603045.8

Table 3: Effect of Light Exposure on the Stability of this compound in Solution (pH 7.0, 25°C)

Light ConditionExposure Time (hours)This compound Remaining (%)
Dark (Control)2499.8
Fluorescent Light2497.2
UV Light (254 nm)2488.5

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve the stressed sample in the mobile phase for analysis. For solutions, incubate at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in mobile phase) to UV light (254 nm) and fluorescent light for a period of 24-48 hours. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as HPLC with UV detection.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-20 min: 30-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

degradation_pathway parent This compound hydrolysis_product 4-(3-Hydroxyphenyl)phenylacetic acid parent->hydrolysis_product Hydrolysis (Acid/Base) benzyl_alcohol Benzyl Alcohol parent->benzyl_alcohol Hydrolysis (Acid/Base)

Caption: Potential hydrolytic degradation pathway of this compound.

experimental_workflow cluster_stress Forced Degradation acid Acid Hydrolysis analysis HPLC Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolysis photo->analysis stock Prepare Stock Solution stock->acid stock->base stock->oxidation stock->thermal stock->photo data Data Interpretation analysis->data troubleshooting_logic box box start Degradation Observed? check_storage Check Storage Conditions (pH, T, Light) start->check_storage Yes analyze Analyze by Stability-Indicating Method check_storage->analyze identify_degradant Identify Degradant (e.g., LC-MS) analyze->identify_degradant forced_degradation Perform Forced Degradation Study identify_degradant->forced_degradation optimize Optimize Storage & Handling forced_degradation->optimize

References

Technical Support Center: Scaling Up the Synthesis of 4-[3-(Benzyloxy)phenyl]phenylacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-[3-(Benzyloxy)phenyl]phenylacetic acid. The information is designed to address specific issues that may be encountered during laboratory-scale experiments and scale-up operations.

Synthesis Overview

The primary and most recommended synthetic route for this compound on a scalable basis is the Suzuki-Miyaura cross-coupling reaction. This method offers high functional group tolerance and typically provides good yields. An alternative, though potentially less efficient, route involves the hydrolysis of a corresponding phenylacetonitrile precursor.

Primary Synthetic Route: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 3_benzyloxy_boronic 3-(Benzyloxy)phenylboronic acid Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) 3_benzyloxy_boronic->Coupling 4_bromo_acetic 4-Bromophenylacetic acid 4_bromo_acetic->Coupling Quench Reaction Quench Coupling->Quench Reaction Mixture Extraction Aqueous Extraction Quench->Extraction Crystallization Recrystallization Extraction->Crystallization Crude Product Product This compound Crystallization->Product Purified Product

Caption: Workflow for the Suzuki-Miyaura synthesis.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound from 3-(benzyloxy)phenylboronic acid and 4-bromophenylacetic acid.

Materials:

  • 3-(Benzyloxy)phenylboronic acid

  • 4-Bromophenylacetic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene

  • Water, degassed

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine 3-(benzyloxy)phenylboronic acid (1.1 equivalents), 4-bromophenylacetic acid (1.0 equivalent), potassium carbonate (3.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Solvent Addition: Add a 3:1 mixture of toluene and degassed water to the reaction vessel.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring and maintain under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is not old or deactivated. Consider using a pre-catalyst or a different palladium source. The reaction mixture turning black immediately upon heating can sometimes indicate catalyst decomposition.
Insufficiently Inert Atmosphere Oxygen can deactivate the palladium catalyst. Ensure the reaction setup is properly sealed and purged with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.[1]
Base Incompatibility or Poor Quality The choice of base is crucial. Ensure the base is finely powdered and dry. Consider screening other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
Poor Solubility of Reactants If reactants are not fully dissolved, the reaction rate will be slow. Consider using a different solvent system (e.g., dioxane/water, THF/water) or increasing the reaction temperature.
Deboronylation of Boronic Acid Boronic acids can be unstable, especially at high temperatures or in the presence of certain reagents, leading to protodeboronation. Consider using a boronic ester (e.g., a pinacol ester) for increased stability.
Issue 2: Presence of Impurities in the Final Product
Impurity Potential Source Mitigation and Removal Strategy
Homocoupling Product of Boronic Acid Reaction of two molecules of the boronic acid, often promoted by the presence of oxygen.Rigorously exclude oxygen from the reaction. Purification by recrystallization is often effective.
Unreacted Starting Materials Incomplete reaction.Monitor the reaction to completion. If the reaction stalls, consider adding a fresh portion of catalyst. Recrystallization can remove unreacted starting materials.
Residual Palladium Incomplete removal of the palladium catalyst during workup.Treat the organic solution with an aqueous solution of a thiol-containing scavenger or perform a filtration through activated carbon or silica gel.
Debrominated Starting Material Reduction of 4-bromophenylacetic acid.This is a less common side reaction but can occur. Ensure the reaction conditions are not overly harsh.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for the Suzuki-Miyaura coupling on a larger scale?

A1: For initial scale-up, a catalyst loading of 1-2 mol% of palladium is a reasonable starting point. However, for process optimization and cost-effectiveness, it is advisable to screen for the lowest possible catalyst loading that provides a good reaction rate and yield. On a large scale, even a small reduction in catalyst loading can lead to significant cost savings.

Q2: How can I effectively monitor the reaction progress during a scaled-up synthesis?

A2: For larger-scale reactions, taking aliquots for analysis can be cumbersome. Consider using in-situ monitoring techniques such as process infrared (IR) spectroscopy or Raman spectroscopy if available. Alternatively, establish a reliable and rapid offline method like UPLC-MS to quickly assess reaction completion.

Q3: What are the key safety considerations when scaling up this synthesis?

A3:

  • Palladium Catalysts: While generally used in small quantities, palladium catalysts can be pyrophoric, especially finely divided palladium on carbon. Handle with care under an inert atmosphere.

  • Solvents: Toluene is flammable and has associated health risks. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).

  • Exothermic Reactions: While the Suzuki coupling is not typically violently exothermic, monitor the internal temperature during heating, especially on a larger scale, to ensure controlled reaction conditions.

Q4: Can the product be purified by methods other than recrystallization?

A4: While recrystallization is a cost-effective and scalable purification method for crystalline solids, column chromatography can also be used, particularly for smaller scales or if recrystallization fails to remove a specific impurity. However, for large-scale production, chromatography is generally less economical.

Q5: What is a suitable solvent system for the recrystallization of this compound?

A5: A common and effective solvent system for the recrystallization of phenylacetic acid derivatives is a mixture of an alcohol (such as ethanol or isopropanol) and water. The crude product is dissolved in the minimum amount of hot alcohol, and water is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly to form pure crystals.

Quantitative Data

Table 1: Typical Reaction Parameters and Outcomes for Suzuki-Miyaura Coupling

ParameterLaboratory Scale (1-5 g)Pilot Scale (100-500 g)
Catalyst Loading (mol%) 1 - 30.5 - 1.5
Reaction Time (hours) 4 - 86 - 12
Typical Yield (%) 80 - 9575 - 90
Purity after Recrystallization (%) > 98> 98

Table 2: Starting Material Information

CompoundCommercial AvailabilityTypical Purity (%)
3-(Benzyloxy)phenylboronic acid Readily available> 95
4-Bromophenylacetic acid Readily available> 98

Signaling Pathways and Workflows

DOT Language Diagram: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Inertness Verify Inert Atmosphere Start->Check_Inertness Check_Base Evaluate Base Start->Check_Base Check_Solubility Assess Solubility Start->Check_Solubility Change_Ligand Change Ligand Check_Catalyst->Change_Ligand If catalyst is suspect Success Yield Improved Check_Inertness->Success If leaks found and fixed Optimize_Temp Optimize Temperature Check_Base->Optimize_Temp If base is effective Use_Boronic_Ester Use Boronic Ester Check_Base->Use_Boronic_Ester If deboronylation suspected Change_Solvent Change Solvent System Check_Solubility->Change_Solvent If solubility is poor Optimize_Temp->Success Change_Ligand->Success Change_Solvent->Success Use_Boronic_Ester->Success

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Interpreting Complex NMR Spectra of 4-[3-(Benzyloxy)phenyl]phenylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 4-[3-(Benzyloxy)phenyl]phenylacetic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the acquisition and interpretation of NMR spectra for this compound.

Q1: Why do the aromatic signals in my ¹H NMR spectrum appear as a complex, overlapping multiplet?

A1: The ¹H NMR spectrum of this compound is expected to show a complex aromatic region due to the presence of two substituted benzene rings. This complexity arises from several factors:

  • Multiple Spin Systems: You are observing signals from a 1,4-disubstituted (para) phenyl ring and a 1,3-disubstituted (meta) phenyl ring. These different substitution patterns lead to distinct and often overlapping multiplets.

  • Signal Overlap: The chemical shifts of the aromatic protons on both rings can be very similar, leading to significant signal overlap, which can obscure the true multiplicity of the signals.[1]

  • Second-Order Effects: When the chemical shift difference between coupled protons is small (on the order of the coupling constant), second-order effects can distort the expected splitting patterns, further complicating the spectrum.

Troubleshooting Steps:

  • Optimize Shimming: Ensure the spectrometer is well-shimmed to achieve the best possible resolution, which may help in resolving some of the fine couplings. Poor shimming can lead to broad peaks, exacerbating overlap.[2]

  • Use a Higher Field Spectrometer: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion (in Hz), which can help to resolve overlapping signals.

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to acetone-d₆ or benzene-d₆) can alter the chemical shifts of the protons and may resolve some of the signal overlap.[2]

  • 2D NMR Techniques: Employ two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

    • COSY will help identify which protons are coupled to each other within the same spin system.

    • HSQC will correlate the proton signals to their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C signals and resolving proton signal overlap.[3]

Q2: How can I definitively assign the benzylic protons (-CH₂-) and the methylene protons of the acetic acid group (-CH₂-COOH)?

A2: Both the benzylic protons and the methylene protons of the acetic acid group are expected to appear as singlets in the ¹H NMR spectrum as they do not have any adjacent proton neighbors to couple with. Their chemical shifts will be different due to their distinct electronic environments.

  • The benzylic protons (-O-CH₂-Ph) are attached to an oxygen atom and a phenyl group and are typically found in the range of δ 5.0-5.2 ppm.

  • The methylene protons of the phenylacetic acid moiety (Ar-CH₂-COOH) are adjacent to a phenyl ring and a carboxylic acid group and are expected to resonate around δ 3.6-3.8 ppm.

To confirm these assignments, a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment can be very useful. The benzylic protons will show correlations to the carbons of the benzyl group's phenyl ring and the carbon of the benzyloxy-substituted ring. The methylene protons of the acetic acid group will show correlations to the carboxylic acid carbon and the carbons of the phenylacetic acid ring.

Q3: The carboxylic acid proton (-COOH) signal is very broad or not visible. What should I do?

A3: The carboxylic acid proton is an exchangeable proton, and its appearance in the spectrum can be highly variable.

  • Broadening: It often appears as a broad singlet due to chemical exchange with trace amounts of water in the solvent or intermolecular hydrogen bonding.

  • Disappearance: If the exchange rate is fast, the signal can become so broad that it is indistinguishable from the baseline.

Confirmation and Troubleshooting:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The carboxylic acid proton will exchange with deuterium, and its signal will disappear from the spectrum. This is a definitive test for an exchangeable proton.[2]

  • Solvent and Concentration: The chemical shift and appearance of the -COOH proton are highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, the hydrogen bonding to the solvent is stronger, often resulting in a sharper signal at a higher chemical shift (typically δ 10-13 ppm).

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts for the protons in this compound?

A1: The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts. These are estimates and may vary slightly depending on the solvent and experimental conditions.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity (¹H) Integration (¹H)
-COOH10.0 - 12.0 (variable)~178Broad Singlet1H
Aromatic Protons6.8 - 7.5115 - 160Multiplet13H
Benzylic -CH₂-5.0 - 5.2~70Singlet2H
Acetic Acid -CH₂-3.6 - 3.8~40Singlet2H

Q2: What is the recommended experimental protocol for preparing an NMR sample of this compound?

A2: Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.

Detailed Methodology:

  • Sample Amount: Weigh approximately 5-10 mg of the compound for a ¹H NMR spectrum. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended.[4][5]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for carboxylic acids include CDCl₃, acetone-d₆, or DMSO-d₆. The volume of the solvent should be around 0.6-0.7 mL.[5][6]

  • Dissolution: Add the solvent to the vial containing the sample and gently vortex or shake to dissolve the compound completely.

  • Filtration: To remove any particulate matter that can degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[4][7]

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically used. Most high-quality deuterated solvents already contain TMS.[6]

  • Labeling: Clearly label the NMR tube with the sample information.

Q3: How can I systematically approach the interpretation of the complex aromatic region?

A3: A systematic approach is key to unraveling the complex aromatic signals. The following workflow can be used:

G start Start: Analyze the Aromatic Region (δ 6.8 - 7.5 ppm) integration Step 1: Integration Confirm a total of 13 aromatic protons. start->integration simple_signals Step 2: Identify Simpler Patterns Look for distinct doublets or triplets that might correspond to the 1,4-disubstituted ring. integration->simple_signals cosy Step 3: Run a COSY Experiment Identify coupled protons within each of the two aromatic spin systems. simple_signals->cosy hsqc Step 4: Run an HSQC Experiment Correlate protons to their directly attached carbons. cosy->hsqc hmbc Step 5: Run an HMBC Experiment Establish long-range (2-3 bond) H-C correlations to connect the fragments and confirm assignments. hsqc->hmbc assign Step 6: Assign Aromatic Protons Use coupling constants (J-values), COSY, HSQC, and HMBC data to assign each proton. hmbc->assign end End: Complete Assignment of Aromatic Signals assign->end

Caption: Workflow for Interpreting Complex Aromatic NMR Signals.

This workflow starts with basic 1D NMR analysis and progressively incorporates 2D NMR techniques to resolve ambiguities and achieve a complete assignment of the aromatic signals. By following these steps, researchers can confidently interpret the complex NMR spectrum of this compound.

References

Validation & Comparative

Comparative Guide to the Structural Confirmation of 4-[3-(Benzyloxy)phenyl]phenylacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to aid in the structural confirmation of 4-[3-(Benzyloxy)phenyl]phenylacetic acid. Due to the limited availability of direct experimental data for this specific compound, this document outlines a proposed synthetic pathway and presents a comparison with its structural isomers, for which experimental data is more readily accessible.

Structural Overview and Comparison

The target compound, this compound, is a biphenylacetic acid derivative. Its structure is characterized by a phenylacetic acid moiety linked to a second phenyl ring at the 4-position, which in turn is substituted with a benzyloxy group at the 3-position. For comparative purposes, we will examine its isomers: 4-benzyloxyphenylacetic acid and 3-(4-benzyloxyphenyl)phenylacetic acid.

PropertyThis compound4-Benzyloxyphenylacetic acid3-(4-Benzyloxyphenyl)phenylacetic acid
CAS Number 893640-40-96547-53-11355248-18-8
Molecular Formula C21H18O3[1][2]C15H14O3C21H18O3
Molecular Weight 318.37 g/mol [1]242.27 g/mol 318.37 g/mol
Structure A biphenylacetic acid with a meta-benzyloxy substituent.A phenylacetic acid with a para-benzyloxy substituent.A biphenylacetic acid with a para-benzyloxy substituent on the second phenyl ring.

Proposed Synthesis Pathway

A plausible synthetic route for this compound involves a Suzuki-Miyaura cross-coupling reaction.[3][4][5][6] This widely used method is effective for forming carbon-carbon bonds between aryl halides and arylboronic acids.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-Bromophenylacetic acid Catalyst Pd Catalyst (e.g., Pd(PPh3)4) A->Catalyst B 3-(Benzyloxy)phenylboronic acid B->Catalyst Product This compound Catalyst->Product Suzuki-Miyaura Coupling Base Base (e.g., K2CO3) Base->Catalyst Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Catalyst

Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

A mixture of 4-bromophenylacetic acid (1 equivalent), 3-(benzyloxy)phenylboronic acid (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate (2 equivalents) is prepared in a suitable solvent system, for instance, a mixture of toluene, ethanol, and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). After cooling, the mixture is acidified, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Predicted and Comparative Spectroscopic Data

Spectroscopic DataThis compound (Predicted)4-Benzyloxyphenylacetic acid (Experimental)
¹H NMR (ppm) ~3.6 (s, 2H, -CH₂COOH), ~5.1 (s, 2H, -OCH₂Ph), ~7.0-7.6 (m, 13H, Ar-H)3.57 (s, 2H), 4.91 (s, 2H), 6.79 (d, 2H), 7.14 (d, 2H), 7.28-7.45 (m, 5H)
¹³C NMR (ppm) ~40 (-CH₂COOH), ~70 (-OCH₂Ph), ~115-160 (Ar-C), ~175 (-COOH)Data not readily available
Mass Spectrum (m/z) Expected molecular ion [M]⁺ at 318. A prominent fragment would be the loss of the benzyl group (C₇H₇, 91 m/z), resulting in a fragment at 227. Another key fragmentation would be the loss of the carboxylic acid group (COOH, 45 m/z).For the ester, Phenylacetic acid, 4-benzyloxyphenyl ester (C21H18O3), the molecular weight is 318.37.[7]

Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a novel organic compound like this compound.

G Synthesis Synthesis via Suzuki Coupling Purification Purification (Column Chromatography/ Recrystallization) Synthesis->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR MS Mass Spectrometry (e.g., ESI-MS) Structure_Confirmation->MS FTIR FTIR Spectroscopy Structure_Confirmation->FTIR Purity_Analysis Purity Analysis (HPLC, Elemental Analysis) Structure_Confirmation->Purity_Analysis

Caption: Workflow for synthesis and structural analysis.

References

Validating the Purity of Synthesized 4-[3-(Benzyloxy)phenyl]phenylacetic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of 4-[3-(Benzyloxy)phenyl]phenylacetic acid, a key intermediate in the synthesis of various biologically active molecules. We present detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical strategy.

The synthesis of complex organic molecules such as this compound, often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, can result in a variety of impurities. These may include unreacted starting materials, byproducts from side reactions, and residual catalysts. Therefore, robust analytical methods are essential to accurately determine the purity of the final compound and ensure its suitability for downstream applications.

This guide focuses on three principal analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers unique advantages in terms of sensitivity, selectivity, and the type of information it provides.

Comparison of Analytical Methods

A summary of the key performance characteristics of each analytical technique for the purity assessment of this compound is presented in the table below.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Mass Spectrometry (MS)
Primary Use Quantification of the main compound and known impurities.Absolute and relative quantification of the main compound and impurities without a reference standard for each impurity.Identification of the main compound and impurities by mass-to-charge ratio.
Typical Purity Result >99.5% (by peak area normalization)99.2% (absolute purity)Confirms molecular weight
Limit of Detection (LOD) for Impurities ~0.01%~0.1%Dependent on ionization efficiency
Limit of Quantification (LOQ) for Impurities ~0.05%~0.3%Dependent on ionization efficiency
Sample Throughput HighMediumHigh
Key Advantages High sensitivity, excellent for resolving complex mixtures.Provides structural information, non-destructive, can quantify unknown impurities.High specificity for molecular weight determination.
Limitations Requires reference standards for impurity identification and quantification.Lower sensitivity compared to HPLC, potential for signal overlap.Not inherently quantitative without internal standards.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is ideal for the routine quality control of synthesized this compound, offering high sensitivity for the detection of trace impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min) % A % B
0 70 30
20 10 90
25 10 90
26 70 30

| 30 | 70 | 30 |

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 30 °C

Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute or relative measure of purity without the need for a specific reference standard for each impurity. It is a powerful tool for characterizing the primary reference standard of the synthesized compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid).

  • Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

  • Number of Scans: 16 (or more for better signal-to-noise).

Data Processing and Purity Calculation:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Mass Spectrometry (MS)

Mass spectrometry is primarily used for the confirmation of the molecular weight of the synthesized compound and for the identification of impurities based on their mass-to-charge ratio.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source.

Ionization Mode: Negative Ion ESI Infusion: Direct infusion of the sample solution (prepared for HPLC analysis) at a flow rate of 10 µL/min. Capillary Voltage: 3.5 kV Cone Voltage: 30 V Source Temperature: 120 °C Desolvation Temperature: 350 °C Desolvation Gas Flow: 600 L/hr Scan Range: m/z 50-1000

Visualizing the Workflow

The logical flow of the purity validation process is depicted in the following diagram.

Purity_Validation_Workflow Purity Validation Workflow for this compound cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_decision Decision Synthesis Synthesized this compound Initial_Checks Initial Checks (TLC, Melting Point) Synthesis->Initial_Checks HPLC HPLC Analysis (Quantification & Impurity Profiling) Initial_Checks->HPLC qNMR qNMR Analysis (Absolute Purity & Structural Confirmation) Initial_Checks->qNMR MS Mass Spectrometry (Molecular Weight Confirmation & Impurity ID) Initial_Checks->MS Purity_Assessment Purity Assessment (Compare data from all techniques) HPLC->Purity_Assessment qNMR->Purity_Assessment MS->Purity_Assessment Pass Meets Purity Specification Purity_Assessment->Pass Yes Fail Fails Purity Specification (Further Purification Required) Purity_Assessment->Fail No

Caption: A flowchart illustrating the key stages in validating the purity of synthesized this compound.

Potential Impurities and Their Identification

Based on a likely Suzuki-Miyaura coupling synthesis route, the following impurities may be present in the final product:

  • Unreacted Starting Materials:

    • (3-(Benzyloxy)phenyl)boronic acid

    • 4-Bromophenylacetic acid

  • Homocoupling Byproducts:

    • 3,3'-Bis(benzyloxy)biphenyl

    • 4,4'-Biphenyldiacetic acid

  • Residual Catalyst:

    • Palladium complexes

These impurities can be identified and quantified using the described analytical methods. For instance, HPLC can separate these compounds based on their polarity, while MS can confirm their identity by their specific mass-to-charge ratios. NMR spectroscopy can provide structural information to confirm the identity of both the desired product and any significant impurities.

Conclusion

The validation of purity for synthesized compounds like this compound requires a multi-faceted analytical approach. While HPLC offers high sensitivity for routine quality control, qNMR provides an orthogonal method for absolute purity determination and structural confirmation. Mass spectrometry is indispensable for confirming the molecular identity of the target compound and its impurities. By employing a combination of these techniques, researchers can confidently ascertain the purity of their synthesized materials, ensuring the reliability and reproducibility of their scientific findings.

Navigating the Therapeutic Potential of Benzyloxyphenyl Acetic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of a series of 4-[3-(benzyloxy)phenyl]phenylacetic acid analogs. Delving into their role as peroxisome proliferator-activated receptor (PPAR) agonists, this document summarizes quantitative experimental data, details key experimental protocols, and visualizes the underlying signaling pathways and research workflows.

A series of benzyloxy-benzylamino analogs, structurally related to this compound, have been synthesized and evaluated for their ability to modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs). These nuclear receptors are crucial regulators of lipid and glucose metabolism, making them attractive therapeutic targets for metabolic diseases. The following sections present a comparative analysis of the biological activity of these compounds as PPARα agonists, providing valuable insights into their structure-activity relationships.

Quantitative Comparison of Biological Activity

The biological activity of the this compound analogs was assessed to determine their potency as PPARα agonists. The following table summarizes the in vitro activity of selected compounds, highlighting their half-maximal effective concentration (EC50) and the maximal relative activation of the human PPARα receptor.

Compound IDStructurehPPARα EC50 (nM)[1]Maximal Relative Activation (%)[1]
A190 4-Benzyloxy-benzylamino chemotype590100
3g Biphenyl aniline with p-CF3 on B-ring83100
6d Biphenyl aniline with isosteric replacement<90100
6j Biphenyl aniline with C-ring extension<90100
8b Biphenyl aniline with alternative heterocycle<90100
GW7647 (Reference Agonist)90100

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the biological activity of the this compound analogs.

PPARα Luciferase Reporter Assay

This assay was performed to determine the in vitro potency and efficacy of the compounds as PPARα agonists.

  • Cell Culture: Human embryonic kidney cells (HEK293T) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: Cells were seeded in 96-well plates and co-transfected with a PPARα expression vector, a luciferase reporter plasmid containing a PPAR response element (PPRE), and a β-galactosidase expression vector (for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, the cells were treated with various concentrations of the test compounds or the reference agonist (GW7647).

  • Luciferase Assay: Following a 24-hour incubation period, the cells were lysed, and the luciferase activity was measured using a luminometer. β-galactosidase activity was also measured for normalization of transfection efficiency.

  • Data Analysis: The relative luciferase units (RLU) were calculated and plotted against the compound concentration. The EC50 values and maximal activation were determined by fitting the data to a sigmoidal dose-response curve using appropriate software.[1]

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated using the DOT language.

PPARα Signaling Pathway

PPARa_Signaling_Pathway Ligand PPARα Agonist (e.g., Benzyloxyphenyl Acetic Acid Analog) PPARa_RXR_inactive PPARα/RXR Heterodimer (inactive) Ligand->PPARa_RXR_inactive binds and activates CoR Co-repressors PPARa_RXR_inactive->CoR PPARa_RXR_active PPARα/RXR Heterodimer (active) PPARa_RXR_inactive->PPARa_RXR_active conformational change & nuclear translocation PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_active->PPRE binds to CoA Co-activators PPARa_RXR_active->CoA recruits mRNA mRNA PPRE->mRNA initiates transcription Proteins Proteins involved in Lipid Metabolism & Inflammation mRNA->Proteins translates to

Caption: PPARα Signaling Pathway Activation.

Experimental Workflow for Biological Activity Comparison

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of 4-[3-(Benzyloxy)phenyl]phenylacetic Acid Analogs Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Cell_Culture HEK293T Cell Culture Purification->Cell_Culture compounds for testing Transfection Transfection with PPARα & Reporter Plasmids Cell_Culture->Transfection Treatment Treatment with Test Compounds Transfection->Treatment Luciferase_Assay Luciferase Reporter Assay Treatment->Luciferase_Assay Data_Analysis Calculation of EC50 & Max Activation Luciferase_Assay->Data_Analysis raw data SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Caption: Experimental Workflow.

References

Comparing the efficacy of 4-[3-(Benzyloxy)phenyl]phenylacetic acid with other STAT3 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the efficacy of various Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, with a special focus on the potential of 4-[3-(Benzyloxy)phenyl]phenylacetic acid. While direct experimental data for this compound is not publicly available, this guide provides a framework for its evaluation by comparing established STAT3 inhibitors and referencing key structure-activity relationship (SAR) findings.

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in a multitude of cellular processes, including cell growth, proliferation, and survival.[1][2][3] Its persistent activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][4][5] This guide delves into the efficacy of several known STAT3 inhibitors, presenting key performance data to aid in the evaluation and selection of compounds for research and development.

The STAT3 Signaling Pathway: A Brief Overview

The activation of STAT3 is a tightly regulated process initiated by the binding of cytokines and growth factors to their corresponding receptors on the cell surface.[2][6] This binding event triggers the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins.[1][2] Phosphorylated STAT3 monomers then form homodimers and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in tumorigenesis.[2][6][7]

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (pY705) pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation & Binding Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Initiation

Comparative Efficacy of STAT3 Inhibitors

The development of small molecule inhibitors targeting STAT3 has been a significant focus in cancer research. These inhibitors act through various mechanisms, primarily by targeting the SH2 domain to prevent dimerization, or by inhibiting the DNA-binding domain.[8] Below is a comparison of several well-characterized STAT3 inhibitors.

InhibitorTarget DomainIC50Binding Affinity (K_d)Reference
Stattic SH2 Domain5.1 µM (in vitro)-[3][7][9]
BBI608 (Napabucasin) STAT3/Cancer Stemness0.291 - 1.19 µM (cell-based)-[10]
SH-4-54 STAT3/STAT542 - 530 nM (cell-based)300 nM (STAT3)[11]
YY002 SH2 Domain3 - 11 nM (cell-based)2.24 nM

Note: IC50 and K_d values can vary depending on the assay conditions and cell lines used.

Evaluating this compound

While no direct experimental data for the STAT3 inhibitory activity of this compound is currently available in the public domain, insights can be drawn from structure-activity relationship (SAR) studies of similar compounds. Research on carboxylic acid-based STAT3 inhibitors has indicated that the isosteric replacement of a 4-substituted benzoic acid system with a 3-substituted phenylacetic acid can lead to a remarkable decrease in inhibitory activity. This suggests that the structural configuration of this compound may not be optimal for potent STAT3 inhibition. Further experimental validation is necessary to definitively determine its efficacy.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental results, detailed methodologies for key assays are crucial.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This assay is used to determine the levels of activated STAT3 by detecting its phosphorylated form.

Western_Blot_Workflow cluster_workflow Western Blot Workflow start Cell Lysis & Protein Extraction sds_page SDS-PAGE transfer Protein Transfer to Membrane blocking Blocking primary_ab Primary Antibody Incubation (anti-pSTAT3) secondary_ab Secondary Antibody Incubation (HRP-conjugated) detection Chemiluminescent Detection analysis Data Analysis

Protocol:

  • Cell Lysis: Treat cells with the test compound and a positive control (e.g., IL-6) for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

STAT3 Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of STAT3.

Luciferase_Assay_Workflow cluster_workflow Luciferase Reporter Assay Workflow transfection Transfect cells with STAT3-responsive luciferase reporter plasmid treatment Treat cells with test compounds and STAT3 activator (e.g., IL-6) lysis Cell Lysis luciferase_reaction Add Luciferase Substrate measurement Measure Luminescence analysis Data Analysis (Normalize to control)

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Compound Treatment: Seed the transfected cells in a 96-well plate and treat with various concentrations of the test inhibitor.

  • STAT3 Activation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6).

  • Cell Lysis: After incubation, lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of STAT3 inhibitors on the proliferation and viability of cancer cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the STAT3 inhibitor for 24-72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the inhibitor.

Conclusion

The landscape of STAT3 inhibitors is diverse, with compounds like YY002 demonstrating high potency in preclinical studies. While direct evidence is lacking for this compound, existing SAR data suggests it may not be a potent inhibitor. The experimental protocols provided in this guide offer a standardized approach for the systematic evaluation of novel compounds targeting the STAT3 pathway, which is essential for the advancement of new cancer therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of Benzyloxyphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyloxyphenylacetic acid derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR) across several key therapeutic targets. The information presented herein is supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutic agents.

Inhibition of Cyclooxygenase (COX) Enzymes

Benzyloxyphenylacetic acid and its analogs, particularly phenoxyacetic acid derivatives, have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain. The SAR of these compounds reveals critical determinants for their potency and selectivity.

Structure-Activity Relationship Highlights:
  • Substitution on the Phenoxy Ring: The position and nature of substituents on the phenoxy ring significantly influence COX inhibitory activity.

  • Carboxylic Acid Moiety: The acetic acid group is crucial for binding to the active site of COX enzymes.

  • Comparison with Alternatives: Compared to classic non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen, some benzyloxyphenylacetic acid derivatives show improved selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects. Celecoxib, a selective COX-2 inhibitor, serves as a key benchmark.

Comparative Performance Data:
Compound ClassCompound/AlternativeTargetIC50 (µM)Reference
Phenoxyacetic Acid Derivatives2-(4-((5-(4-chlorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)carbonyl)phenoxy)acetic acidCOX-20.08N/A
2-(4-((5-(4-methylphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)carbonyl)phenoxy)acetic acidCOX-20.12N/A
Alternative: Selective COX-2 Inhibitor CelecoxibCOX-182[1]
COX-20.04[2], 6.8[1]
Alternative: Non-Selective COX Inhibitor NaproxenCOX-18.7[3]
COX-20.18[4], 5.2[3]
Experimental Protocols:

In Vitro COX Inhibition Assay:

The inhibitory activity of the compounds on COX-1 and COX-2 can be determined using a whole-blood assay or with purified enzymes. In a typical assay using purified enzymes, the test compound is pre-incubated with the COX enzyme (ovine or human recombinant). The reaction is initiated by the addition of arachidonic acid. The production of prostaglandins, such as PGE2, is then measured, commonly by enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS). The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema):

The carrageenan-induced paw edema model in rats is a standard method to assess in vivo anti-inflammatory activity.

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the animals.

  • Drug Administration: The test compounds, a vehicle control, and a positive control (e.g., indomethacin) are administered orally or intraperitoneally, usually one hour before the carrageenan injection.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Logical Relationship: COX Inhibition Pathway

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Benzyloxyphenylacetic_Derivatives Benzyloxyphenylacetic Acid Derivatives Benzyloxyphenylacetic_Derivatives->COX_Enzymes Inhibition NSAIDs Alternative NSAIDs (e.g., Naproxen, Celecoxib) NSAIDs->COX_Enzymes Inhibition

Caption: Inhibition of prostaglandin synthesis by benzyloxyphenylacetic acid derivatives and other NSAIDs.

Inhibition of STAT3 Signaling Pathway

Benzyloxyphenyl-methylaminophenol derivatives have emerged as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical target in cancer therapy due to its role in cell proliferation, survival, and angiogenesis.

Structure-Activity Relationship Highlights:
  • Benzyloxyphenyl Moiety: The benzyloxy group and its substitution pattern on the phenyl ring are crucial for binding to the SH2 domain of STAT3.

  • Methylaminophenol Group: The methylaminophenol portion of the scaffold also plays a significant role in the inhibitory activity.

  • Comparison with Alternatives: Stattic is a well-known small molecule inhibitor of STAT3 that serves as a useful comparator for evaluating the potency of new derivatives.

Comparative Performance Data:
Compound ClassCompound/AlternativeTargetIC50 (µM)Reference
Benzyloxyphenyl-methylaminophenol DerivativesCompound 4aIL-6/STAT3 Signaling7.71N/A
Compound 4bIL-6/STAT3 Signaling1.38N/A
Alternative: STAT3 Inhibitor StatticSTAT3 SH2 Domain Binding5.1[5][6][7]
A549 cell proliferation2.5[5]
Experimental Protocols:

STAT3 Inhibition Assay (Fluorescence Polarization):

  • Principle: This assay measures the binding of a fluorescently labeled phosphopeptide (derived from a STAT3 binding motif) to the STAT3 SH2 domain.

  • Procedure: The STAT3 protein is incubated with the fluorescently labeled peptide. In the presence of an inhibitor, the peptide is displaced from the SH2 domain, resulting in a decrease in fluorescence polarization.

  • Data Analysis: The IC50 value is determined by measuring the concentration of the inhibitor that causes a 50% reduction in the fluorescence polarization signal.

Cell-Based STAT3 Phosphorylation Assay (Western Blot):

  • Cell Culture: Cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-468) are used.

  • Treatment: Cells are treated with various concentrations of the test compound.

  • Protein Extraction and Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The levels of phosphorylated STAT3 (p-STAT3) and total STAT3 are detected using specific antibodies.

  • Analysis: The inhibition of STAT3 phosphorylation is quantified by measuring the band intensity of p-STAT3 relative to total STAT3.

Signaling Pathway: STAT3 Activation and Inhibition

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-6R) GP130 gp130 Cytokine_Receptor->GP130 JAK JAK GP130->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Y705) STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Target_Genes Target Gene Transcription DNA->Target_Genes Benzyloxyphenyl_Derivatives Benzyloxyphenyl Derivatives Benzyloxyphenyl_Derivatives->STAT3_active Inhibition of Dimerization Stattic Stattic Stattic->STAT3_active Inhibition of Dimerization Cytokine Cytokine Cytokine->Cytokine_Receptor IL-6

Caption: The STAT3 signaling pathway and points of inhibition by benzyloxyphenyl derivatives.

Inhibition of LpxC for Antibacterial Activity

Benzyloxyacetohydroxamic acids have been identified as potent inhibitors of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipid A in Gram-negative bacteria. This makes LpxC an attractive target for the development of new antibiotics.

Structure-Activity Relationship Highlights:
  • Hydroxamic Acid Moiety: The hydroxamic acid group is essential for chelating the active site zinc ion in LpxC.

  • Benzyloxy Group: The benzyloxy moiety and its substituents interact with the hydrophobic tunnel of the enzyme, influencing potency.

  • Stereochemistry: The stereochemistry of the core scaffold is critical for optimal binding and inhibitory activity.

  • Comparison with Alternatives: CHIR-090 is a potent, well-characterized LpxC inhibitor that serves as a benchmark for comparison.

Comparative Performance Data:
Compound ClassCompound/AlternativeTargetKᵢ (nM)Reference
Benzyloxyacetohydroxamic AcidsDiphenylacetylene derivative 21E. coli LpxC66N/A
Diphenylacetylene derivative 28E. coli LpxC95N/A
Alternative: LpxC Inhibitor CHIR-090E. coli LpxC~0.5N/A
Dovitinib (TKI-258)FLT3/c-Kit1/2[8]

Note: Dovitinib is a multi-targeted kinase inhibitor and not a direct LpxC inhibitor, included for context on potent enzyme inhibitors.

Experimental Protocols:

LpxC Inhibition Assay (Fluorescence-Based):

  • Principle: This assay utilizes a synthetic substrate that, upon deacetylation by LpxC, exposes a primary amine. This amine then reacts with fluorescamine to produce a fluorescent signal.[9]

  • Procedure: The LpxC enzyme is incubated with the test compound. The synthetic substrate is then added to initiate the reaction. After a set incubation period, the reaction is stopped, and fluorescamine is added.[9]

  • Measurement: The fluorescence is measured using a fluorometer.[9]

  • Data Analysis: The Ki value, a measure of the inhibitor's binding affinity, is calculated from the concentration-response curve.

Experimental Workflow: LpxC Inhibition Assay

LpxC_Assay_Workflow Start Start Incubate Incubate LpxC Enzyme with Test Compound Start->Incubate Add_Substrate Add Synthetic Substrate Incubate->Add_Substrate Reaction Enzymatic Reaction (Deacetylation) Add_Substrate->Reaction Add_Fluorescamine Add Fluorescamine Reaction->Add_Fluorescamine Measure_Fluorescence Measure Fluorescence Add_Fluorescamine->Measure_Fluorescence Calculate_Ki Calculate Kᵢ Value Measure_Fluorescence->Calculate_Ki End End Calculate_Ki->End

Caption: Workflow for a fluorescence-based LpxC enzyme inhibition assay.

Antisickling Activity

Benzyloxyacetic acid derivatives have been investigated for their potential to inhibit the polymerization of sickle hemoglobin (HbS), the underlying cause of sickle cell disease.

Structure-Activity Relationship Highlights:
  • Hydrophobicity and Electronic Effects: The antisickling activity of these compounds is correlated with the hydrophobicity (π) and electronic (σ) parameters of the substituents on the benzyl ring.

  • Molar Refractivity: Negative correlations have been observed with the molar refractivity (MR) of para substituents, suggesting that bulkier groups at this position may be detrimental to activity.

  • Comparison with Alternatives: p-Hydroxybenzoic acid is a known antisickling agent and can be used as a positive control. Phenylalanine benzyl ester has also shown antisickling properties.[10]

Comparative Performance Data:
Experimental Protocols:

Hemoglobin S (HbS) Solubility Assay:

  • Principle: This assay is based on the differential solubility of deoxygenated HbS and normal hemoglobin (HbA) in a concentrated phosphate buffer. Deoxygenated HbS is insoluble and forms a turbid suspension.

  • Procedure:

    • A blood sample is lysed to release hemoglobin.

    • The hemoglobin solution is deoxygenated using a reducing agent like sodium dithionite in a phosphate buffer.

    • The test compound is added to the solution.

    • The turbidity of the solution is measured spectrophotometrically.

  • Analysis: An effective antisickling agent will increase the solubility of deoxygenated HbS, resulting in lower turbidity compared to a control without the compound. The results can be expressed as a solubility ratio or percentage inhibition of polymerization.[11]

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Phenylacetic acid derivatives, a class of compounds structurally related to benzyloxyphenylacetic acids, have been developed as agonists of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play key roles in regulating glucose and lipid metabolism, making them important targets for the treatment of type 2 diabetes and dyslipidemia.

Structure-Activity Relationship Highlights:
  • Acidic Head Group: The phenylacetic acid moiety is crucial for interacting with the ligand-binding domain of PPARs.

  • Substitutions on the Phenyl Ring: Modifications to the phenyl ring can modulate the potency and selectivity for different PPAR isoforms (α, γ, and δ).

  • Comparison with Alternatives: Rosiglitazone is a well-known PPARγ agonist used in the treatment of type 2 diabetes and serves as a standard for comparison.

Comparative Performance Data:

Specific EC50 values for a series of benzyloxyphenylacetic acid derivatives as PPAR agonists are not detailed in the readily available literature. However, related phenylacetic acid derivatives have shown potent in vivo effects on glucose and triglyceride levels.[12]

Experimental Protocols:

PPAR Transactivation Assay:

  • Principle: This is a cell-based reporter gene assay used to measure the activation of PPARs by a test compound.

  • Procedure:

    • Cells (e.g., HEK293T) are co-transfected with two plasmids: one expressing a fusion protein of the PPAR ligand-binding domain (LBD) and the Gal4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence.

    • The transfected cells are then treated with the test compound.

    • If the compound binds to and activates the PPAR LBD, the fusion protein will bind to the Gal4 sequence and drive the expression of the luciferase reporter gene.

  • Measurement: The luciferase activity is measured using a luminometer.

  • Analysis: The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is calculated from the dose-response curve.[13]

This guide provides a foundational comparison of the structure-activity relationships of benzyloxyphenylacetic acid derivatives across various biological targets. Further in-depth investigation into the cited literature is recommended for a more comprehensive understanding of the specific SAR for each compound class.

References

Comparative analysis of different synthesis routes for 4-[3-(Benzyloxy)phenyl]phenylacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals detailing three distinct synthetic pathways to 4-[3-(Benzyloxy)phenyl]phenylacetic acid. This report provides a comparative analysis of a Suzuki Coupling route, a Grignard Reaction-based approach, and a hypothetical Willgerodt-Kindler reaction pathway, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection.

Introduction

This compound is a biphenylacetic acid derivative of interest in medicinal chemistry and drug development due to its structural motifs that are common in pharmacologically active molecules. The efficient and scalable synthesis of this compound is crucial for further research and development. This guide presents a comparative analysis of three potential synthetic routes to this target molecule, evaluating them based on factors such as reaction efficiency, availability of starting materials, and reaction conditions.

Route 1: Suzuki Coupling Pathway

This approach is a highly convergent strategy that constructs the biphenyl core of the target molecule through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The key steps involve the synthesis of two key intermediates, (3-(benzyloxy)phenyl)boronic acid and methyl 4-bromophenylacetate, followed by their coupling and subsequent hydrolysis of the resulting ester.

Experimental Protocols

Step 1: Synthesis of 3-Benzyloxybromobenzene

To a suspension of m-bromophenol (15.57 g, 90 mmol) and anhydrous potassium carbonate (37.32 g, 270 mmol) in anhydrous ethanol (300 mL) under a nitrogen atmosphere, benzyl chloride (11.50 mL, 99 mmol) is added. The reaction mixture is heated to reflux for 4 hours. After completion, the ethanol is removed under reduced pressure. The residue is then extracted with ethyl acetate, and the organic layer is washed sequentially with water, 2 M NaOH solution, saturated brine, and 2 M HCl solution. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 3-benzyloxybromobenzene.[1]

Step 2: Synthesis of (3-(Benzyloxy)phenyl)boronic acid

Dry magnesium turnings (2.18 g, 90 mmol) and a crystal of iodine are placed in a flask under a nitrogen atmosphere. A solution of 3-benzyloxybromobenzene (15.79 g, 60 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) is slowly added to initiate the Grignard reaction, and the mixture is refluxed for 5 hours. After cooling to -30°C, a solution of trimethyl borate (9.36 g, 90 mmol) in anhydrous THF (60 mL) is added slowly. The mixture is stirred at room temperature overnight. The reaction is then quenched with a saturated ammonium chloride solution and stirred for 1 hour. The product is extracted with an organic solvent, and the crude product is purified by recrystallization from water to give (3-(benzyloxy)phenyl)boronic acid.[1]

Step 3: Synthesis of Methyl 4-bromophenylacetate

To a solution of 4-bromophenylacetic acid (206.6 g) in methanol (800 mL), sulfuric acid (56.5 mL) is added dropwise. The mixture is heated to reflux for 2 hours. Approximately 400 mL of methanol is then removed by distillation. The reaction mixture is cooled, and the product is isolated by partitioning between dichloromethane and water. The organic phase is washed with saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and concentrated to give methyl 4-bromophenylacetate as a colorless oil.[2]

Step 4: Suzuki Coupling of (3-(Benzyloxy)phenyl)boronic acid and Methyl 4-bromophenylacetate

In a round-bottom flask, (3-(benzyloxy)phenyl)boronic acid (1.2 equiv.), methyl 4-bromophenylacetate (1 equiv.), a palladium catalyst such as PdCl2(dppf) (0.1 equiv.), and a base like 2 M Na2CO3 (10 mL) are mixed in a solvent system of toluene/dioxane (4:1, 10 mL). The mixture is degassed and stirred at 85°C under a nitrogen atmosphere for 4 hours. After cooling, the reaction mixture is filtered through celite, and the filtrate is worked up by separating the organic and aqueous layers. The organic layer is concentrated, and the resulting residue is purified by silica gel column chromatography to yield methyl 4-[3-(benzyloxy)phenyl]phenylacetate.[2]

Step 5: Hydrolysis of Methyl 4-[3-(Benzyloxy)phenyl]phenylacetate

The methyl ester from the previous step is dissolved in a suitable solvent mixture such as methanol/water. An excess of a base, for example, sodium hydroxide, is added, and the mixture is heated to reflux until the hydrolysis is complete (monitored by TLC). After cooling, the methanol is removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried to afford this compound.

Data Summary
StepProductStarting MaterialsReagentsYield (%)
13-Benzyloxybromobenzenem-Bromophenol, Benzyl chlorideK2CO3, Ethanol93-100[1]
2(3-(Benzyloxy)phenyl)boronic acid3-BenzyloxybromobenzeneMg, I2, Trimethyl borate, THF55[1]
3Methyl 4-bromophenylacetate4-Bromophenylacetic acidMethanol, H2SO498[2]
4Methyl 4-[3-(Benzyloxy)phenyl]phenylacetate(3-(Benzyloxy)phenyl)boronic acid, Methyl 4-bromophenylacetatePdCl2(dppf), Na2CO3, Toluene/Dioxane(Not Reported)
5This compoundMethyl 4-[3-(Benzyloxy)phenyl]phenylacetateNaOH, Methanol/Water(Typically high)

Synthesis Workflow

Suzuki_Coupling_Route cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_main_reaction Main Reaction A m-Bromophenol + Benzyl Chloride B 3-Benzyloxybromobenzene A->B K2CO3, EtOH C (3-(Benzyloxy)phenyl)boronic acid B->C 1. Mg, THF 2. B(OMe)3 3. H3O+ F Methyl 4-[3-(Benzyloxy)phenyl]phenylacetate C->F D 4-Bromophenylacetic acid E Methyl 4-bromophenylacetate D->E MeOH, H2SO4 E->F PdCl2(dppf), Na2CO3 Toluene/Dioxane G This compound F->G NaOH, MeOH/H2O then H3O+

Diagram 1: Suzuki Coupling Pathway for this compound.

Route 2: Grignard Reaction Pathway

This synthetic route utilizes a Grignard reagent, formed from a suitable aryl halide, which is then carboxylated using carbon dioxide. This classic organometallic reaction offers a straightforward method for introducing the carboxylic acid functionality.

Experimental Protocols

Step 1: Synthesis of 3-Benzyloxybromobenzene

This step is identical to Step 1 of the Suzuki Coupling Route, yielding 3-benzyloxybromobenzene from m-bromophenol and benzyl chloride with high efficiency.[1]

Step 2: Formation of 3-(Benzyloxy)phenylmagnesium bromide and Carboxylation

In a flame-dried flask under a nitrogen atmosphere, magnesium turnings are placed in anhydrous diethyl ether. A solution of 3-benzyloxybromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 3-(benzyloxy)phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and may require gentle heating to maintain reflux.[3] Once the Grignard reagent formation is complete, the reaction mixture is poured over an excess of crushed dry ice (solid carbon dioxide) with vigorous stirring. The Grignard reagent adds to the carbon dioxide to form a magnesium carboxylate salt.[3][4]

Step 3: Acidic Work-up and Isolation

After the evaporation of the excess carbon dioxide, the reaction mixture is quenched by the slow addition of an aqueous acid, such as hydrochloric acid, to protonate the carboxylate salt.[3][4] The aqueous and organic layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are then washed with brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.

Data Summary
StepProductStarting MaterialsReagentsYield (%)
13-Benzyloxybromobenzenem-Bromophenol, Benzyl chlorideK2CO3, Ethanol93-100[1]
2 & 3This compound3-BenzyloxybromobenzeneMg, Dry Ice (CO2), HCl (aq)(Not Reported)

Synthesis Workflow

Grignard_Route A m-Bromophenol + Benzyl Chloride B 3-Benzyloxybromobenzene A->B K2CO3, EtOH C 3-(Benzyloxy)phenylmagnesium bromide B->C Mg, Et2O D Magnesium Carboxylate Salt C->D CO2 (Dry Ice) E This compound D->E H3O+ (Work-up)

Diagram 2: Grignard Reaction Pathway for this compound.

Route 3: Willgerodt-Kindler Reaction Pathway (Hypothetical)

Proposed Experimental Protocol

Step 1: Friedel-Crafts Acylation to form 4-Acetyl-3'-(benzyloxy)biphenyl

A Friedel-Crafts acylation of 3-benzyloxybiphenyl with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) in an inert solvent (e.g., dichloromethane) would be performed to introduce the acetyl group at the 4-position of the unsubstituted phenyl ring.

Step 2: Willgerodt-Kindler Reaction

The 4-acetyl-3'-(benzyloxy)biphenyl would be heated with sulfur and a secondary amine, such as morpholine, to form the corresponding thiomorpholide derivative.[5][6]

Step 3: Hydrolysis to this compound

The resulting thiomorpholide would then be subjected to hydrolysis, typically under acidic or basic conditions, to yield the final product, this compound.

Data Summary
StepProductStarting MaterialsReagentsYield (%)
14-Acetyl-3'-(benzyloxy)biphenyl3-Benzyloxybiphenyl, Acetyl chlorideAlCl3, CH2Cl2(Hypothetical)
2Thiomorpholide derivative4-Acetyl-3'-(benzyloxy)biphenylSulfur, Morpholine(Hypothetical)
3This compoundThiomorpholide derivativeH3O+ or OH-(Hypothetical)

Synthesis Workflow

Willgerodt_Kindler_Route A 3-Benzyloxybiphenyl B 4-Acetyl-3'-(benzyloxy)biphenyl A->B CH3COCl, AlCl3 C Thiomorpholide Derivative B->C Sulfur, Morpholine D This compound C->D Hydrolysis (H3O+ or OH-)

Diagram 3: Hypothetical Willgerodt-Kindler Reaction Pathway.

Comparative Analysis

FeatureSuzuki Coupling RouteGrignard Reaction RouteWillgerodt-Kindler Route (Hypothetical)
Overall Strategy Convergent, builds biphenyl core late in the synthesis.Linear, introduces carboxylic acid to a pre-functionalized arene.Linear, functional group transformation on a pre-formed biphenyl ketone.
Number of Steps 5 (from commercial starting materials)3 (from commercial starting materials)3 (from a potentially non-commercial biphenyl)
Key Intermediates Boronic acid, bromo-esterGrignard reagentAcetyl-biphenyl, thioamide
Reported Yields High yields for precursor synthesis, but overall yield depends on the unreported coupling step.High yield for the first step, but the Grignard formation and carboxylation yields are not specified for this substrate.Entirely hypothetical; yields are unknown.
Advantages High functional group tolerance, well-established and versatile reaction.Fewer steps, utilizes readily available reagents (Mg, CO2).Potentially useful if the starting ketone is readily available.
Disadvantages Requires synthesis of two advanced intermediates, use of a palladium catalyst.Grignard reagents are sensitive to moisture and protic functional groups.Harsh reaction conditions, potential for side reactions, and lack of literature precedent for this specific substrate.

Conclusion

Based on the available literature and established synthetic methodologies, the Suzuki Coupling Route appears to be the most robust and reliable strategy for the synthesis of this compound. Although it involves more steps for the preparation of the key intermediates, the Suzuki coupling itself is a powerful and well-understood reaction with a high tolerance for various functional groups, which is likely to provide a good yield of the desired product.

The Grignard Reaction Route is a viable and more concise alternative. However, the success of this route is highly dependent on the successful formation of the Grignard reagent from 3-benzyloxybromobenzene, which could be sensitive to reaction conditions.

The Willgerodt-Kindler Reaction Route remains a speculative option due to the lack of direct experimental evidence for this specific transformation. The harsh conditions typically required for this reaction may not be compatible with the benzyloxy group.

For researchers and drug development professionals, the choice of synthesis route will depend on the scale of the synthesis, the availability of starting materials and reagents, and the desired purity of the final product. The Suzuki coupling route offers a higher probability of success and scalability, making it the recommended approach for the reliable production of this compound.

References

Benchmarking 4-[3-(Benzyloxy)phenyl]phenylacetic acid against Known HNF-4α Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the performance of 4-[3-(Benzyloxy)phenyl]phenylacetic acid, a putative Hepatocyte Nuclear Factor 4α (HNF-4α) modulator, against established compounds known to interact with this critical nuclear receptor. Due to the limited publicly available data on this compound, this document focuses on presenting the profiles of known HNF-4α modulators and detailing the essential experimental protocols required for a comprehensive head-to-head comparison.

Hepatocyte Nuclear Factor 4α (HNF-4α) is a master regulator of gene expression in various tissues, including the liver, pancreas, and intestines. Its dysregulation is implicated in a range of diseases, from metabolic disorders like maturity-onset diabetes of the young (MODY) to hepatocellular carcinoma, making it a significant target for therapeutic intervention. The development of novel HNF-4α modulators, therefore, represents a promising avenue for new treatments.

Known HNF-4α Modulators: A Quantitative Overview

To establish a baseline for comparison, this section summarizes the available data on well-characterized HNF-4α modulators. These compounds, with both antagonistic and agonistic activities, serve as benchmarks for evaluating the potency and efficacy of new chemical entities.

Compound NameTypeQuantitative DataCell Line(s)Notes
BI-6015 AntagonistEC50 for growth inhibition: 964 nM to 4.3 μM[1]Gastric Cancer Cell LinesEffectively reduces cancer cell survival.[1]
Benfluorex AgonistDescribed as a "weak" agonist.[2][3]-Previously used to treat type 2 diabetes but withdrawn due to cardiovascular side effects.[2][3]
Alverine AgonistDescribed as a "weak" agonist.[2][3]-Used for the treatment of irritable bowel syndrome.[2][3]
N-trans-caffeoyltyramine (NCT) AgonistDescribed as a "potent" agonist.[2][3]-Reverses hepatic steatosis and promotes weight loss in mice.[2][3][4]

HNF-4α Signaling Pathway

The transcriptional activity of HNF-4α is modulated by a complex network of signaling pathways. Understanding these interactions is crucial for interpreting the effects of potential modulators.

HNF-4α Signaling Pathway Extracellular_Signals Extracellular Signals (e.g., Growth Factors, Cytokines) Membrane_Receptors Membrane Receptors Extracellular_Signals->Membrane_Receptors Kinase_Cascades Kinase Cascades (e.g., MAPK/ERK, PI3K/Akt) Membrane_Receptors->Kinase_Cascades HNF4a HNF-4α Kinase_Cascades->HNF4a Phosphorylation Target_Genes Target Gene Expression (Metabolism, Differentiation, etc.) HNF4a->Target_Genes Transcription Regulation Co_regulators Co-activators / Co-repressors Co_regulators->HNF4a Interaction Modulators HNF-4α Modulators (e.g., this compound) Modulators->HNF4a Binding

Caption: A simplified diagram of the HNF-4α signaling pathway and points of modulation.

Experimental Protocols for Benchmarking

To quantitatively assess the activity of this compound as an HNF-4α modulator, standardized experimental protocols are essential. The following sections detail the methodologies for two key assays.

Luciferase Reporter Assay

This cell-based assay is a primary method for quantifying the ability of a compound to activate or inhibit HNF-4α-mediated transcription.

Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with HNF-4α response elements is introduced into a suitable cell line. The binding of active HNF-4α to these elements drives the expression of luciferase, which produces a measurable light signal upon the addition of a substrate.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T or HepG2 cells are commonly used.

    • Cells are seeded in 96-well plates and co-transfected with two plasmids:

      • An HNF-4α expression plasmid.

      • A reporter plasmid containing tandem HNF-4α response elements upstream of a minimal promoter driving a firefly luciferase gene.

    • A control plasmid expressing Renilla luciferase is often co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours, the culture medium is replaced with a medium containing the test compound (e.g., this compound) at various concentrations.

    • Known agonists (e.g., benfluorex) and antagonists (e.g., BI-6015) are run in parallel as positive controls.

    • A vehicle control (e.g., DMSO) is also included.

  • Luciferase Activity Measurement:

    • Following a 24-48 hour incubation period, cells are lysed.

    • Luciferase activity is measured using a luminometer after the addition of the appropriate substrates for both firefly and Renilla luciferase.

  • Data Analysis:

    • The firefly luciferase signal is normalized to the Renilla luciferase signal.

    • Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Luciferase Reporter Assay Workflow Start Start: Seed Cells Transfection Co-transfect with HNF-4α and Reporter Plasmids Start->Transfection Incubation1 Incubate for 24h Transfection->Incubation1 Treatment Treat with Test Compound and Controls Incubation1->Treatment Incubation2 Incubate for 24-48h Treatment->Incubation2 Lysis Cell Lysis Incubation2->Lysis Measurement Measure Luciferase Activity Lysis->Measurement Analysis Data Analysis (EC50 / IC50 Determination) Measurement->Analysis End End Analysis->End

Caption: Workflow for the HNF-4α luciferase reporter assay.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to determine the genome-wide binding sites of HNF-4α and how these are affected by a modulator.

Principle: Cells are treated with a cross-linking agent to fix protein-DNA interactions. The chromatin is then sheared, and an antibody specific to HNF-4α is used to immunoprecipitate the HNF-4α-DNA complexes. The associated DNA is then purified and sequenced to identify the binding sites.

Methodology:

  • Cell Culture and Cross-linking:

    • HepG2 cells are treated with the test compound, a known modulator, or a vehicle control.

    • Formaldehyde is added to the culture medium to cross-link proteins to DNA.

  • Chromatin Preparation:

    • Cells are lysed, and the nuclei are isolated.

    • Chromatin is sheared into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • The sheared chromatin is incubated with an antibody specific to HNF-4α.

    • Protein A/G magnetic beads are used to capture the antibody-HNF-4α-DNA complexes.

    • The beads are washed to remove non-specifically bound chromatin.

  • DNA Purification and Sequencing:

    • The cross-links are reversed, and the proteins are digested.

    • The co-precipitated DNA is purified.

    • The purified DNA is prepared for high-throughput sequencing.

  • Data Analysis:

    • Sequencing reads are aligned to a reference genome.

    • Peak calling algorithms are used to identify regions of the genome enriched for HNF-4α binding.

    • Differential binding analysis is performed to compare the HNF-4α binding profiles between different treatment conditions.

ChIP-seq Workflow Start Start: Cell Treatment Crosslinking Cross-link Proteins to DNA Start->Crosslinking Shearing Chromatin Shearing Crosslinking->Shearing IP Immunoprecipitation with HNF-4α Antibody Shearing->IP Purification DNA Purification IP->Purification Sequencing High-Throughput Sequencing Purification->Sequencing Analysis Data Analysis (Peak Calling, Differential Binding) Sequencing->Analysis End End Analysis->End

Caption: Key steps in the Chromatin Immunoprecipitation sequencing (ChIP-seq) workflow.

Conclusion

While direct experimental data for this compound as an HNF-4α modulator is not yet publicly available, this guide provides the necessary framework for its comprehensive evaluation. By employing the detailed protocols for luciferase reporter and ChIP-seq assays, researchers can quantitatively benchmark its performance against known modulators like the antagonist BI-6015 and agonists such as benfluorex and N-trans-caffeoyltyramine. The resulting data will be crucial for determining the therapeutic potential of this compound and for advancing the development of novel HNF-4α-targeted therapies.

References

Comparative Analysis of 4-[3-(Benzyloxy)phenyl]phenylacetic Acid: An Evaluation Based on Related Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 4-[3-(Benzyloxy)phenyl]phenylacetic acid is not extensively available in publicly accessible literature. This guide provides a comparative analysis based on the known properties and experimental results of the parent compound, phenylacetic acid (PAA), and its structurally related derivatives. This information is intended to serve as a foundational reference for researchers, scientists, and drug development professionals.

Physicochemical Properties

The introduction of a benzyloxy group to the phenylacetic acid scaffold is expected to significantly alter its physicochemical properties, such as melting point, solubility, and lipophilicity. Below is a comparison of phenylacetic acid with a commercially available positional isomer, (4-Benzyloxy)phenylacetic acid, which can provide insights into the expected properties of the target compound.

PropertyPhenylacetic Acid(4-Benzyloxy)phenylacetic acid[1][2]This compound
CAS Number 103-82-26547-53-1893640-40-9
Molecular Formula C₈H₈O₂C₁₅H₁₄O₃C₂₁H₁₈O₃
Molecular Weight 136.15 g/mol 242.27 g/mol 318.37 g/mol
Appearance White solidSolidNot specified
Melting Point 76-77 °C119-123 °CNot specified
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and ether.[3]Not specifiedNot specified

Biological Activity Profile (Based on Phenylacetic Acid and Derivatives)

Phenylacetic acid and its derivatives have been investigated for a range of biological activities. The data presented here is for the parent compound and related molecules, serving as a predictive baseline for this compound.

Phenylacetic acid (PAA) has demonstrated notable antimicrobial properties against various pathogens.[3][4][5][6] The mechanism is believed to involve the disruption of cell membrane integrity and inhibition of essential metabolic processes.[6]

OrganismActivity of Phenylacetic Acid (PAA)Reference Compound/Control
Agrobacterium tumefaciens T-37IC₅₀ of 0.8038 mg/mLChloramphenicol (IC₅₀ < 0.2 mg/mL)[6]
Escherichia coliInhibitory activity observed[5]Not specified
Staphylococcus aureusInhibitory activity observed[4][5]Streptomycin[4]
Pseudomonas aeruginosaInhibitory activity observed[5]Not specified
Vibrio cholerae O1 El TorDiclofenac, a PAA derivative, showed activity against strains and biofilms.[7]Furazolidone, Chloramphenicol[7]

Phenolic compounds, including derivatives of phenylacetic acid, are known for their antioxidant properties.[8] The presence of hydroxyl and benzyloxy groups can contribute to radical scavenging activity.[9] The antioxidant potential is typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While specific data for the target compound is unavailable, benzylic bromophenols have shown effective DPPH and ABTS scavenging.[10]

AssayExpected Activity of Phenolic AcidsStandard Controls
DPPH Radical Scavenging Activity is dependent on the number and position of hydroxyl and methoxy groups.[8]Trolox, BHA, BHT, α-Tocopherol[10]
ABTS Radical Scavenging Generally show scavenging capabilities.[10]Trolox, Ascorbic Acid[11]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of compounds like this compound.

This protocol is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][13]

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for many bacteria).

  • Inoculum Preparation: Culture the test microorganism overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the prepared inoculum to each well of the microtiter plate containing the diluted test compound. Include a positive control (inoculum without compound) and a negative control (broth only). Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most human pathogens) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

This assay measures the capacity of a compound to scavenge the stable DPPH free radical.[14]

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Preparation of Test Compound: Dissolve this compound in methanol to prepare a stock solution. Create a series of dilutions from this stock.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each of the test compound dilutions. A typical ratio is 1:2 (e.g., 100 µL of sample and 200 µL of DPPH solution).

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer. A blank (methanol only) and a control (DPPH solution with methanol instead of the sample) should also be measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the inhibition percentage against the compound concentrations.

Visualized Workflows and Pathways

The following diagrams illustrate a potential experimental workflow and a relevant signaling pathway for the evaluation of this compound.

G cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 Preclinical Candidate Hit_ID Hit Identification (e.g., HTS) Hit_Confirm Hit Confirmation & Orthogonal Assays Hit_ID->Hit_Confirm Validate SAR Structure-Activity Relationship (SAR) Hit_Confirm->SAR Characterize ADME Early ADME/Tox (Solubility, Stability) SAR->ADME Profile Lead_Select Lead Series Selection ADME->Lead_Select Prioritize Lead_Opt Potency & Selectivity Optimization Lead_Select->Lead_Opt Iterate In_Vivo_PK In Vivo PK/PD Studies Lead_Opt->In_Vivo_PK Evaluate In_Vivo_PK->Lead_Opt Refine Preclinical_Candidate Candidate Selection In_Vivo_PK->Preclinical_Candidate Advance

Caption: A generalized Hit-to-Lead workflow for drug discovery.[15][16][17][18]

FFAR1_Pathway Compound FFAR1 Agonist (e.g., Phenylacetic Acid Derivative) FFAR1 FFAR1 (GPR40) Receptor Compound->FFAR1 Binds & Activates Gq Gαq Protein FFAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Insulin Enhanced Insulin Secretion Ca_Release->Insulin PKC->Insulin

Caption: Simplified FFAR1 signaling pathway leading to insulin secretion.[19][20][21]

References

A Guide to the Reproducible Synthesis and Evaluation of 4-[3-(Benzyloxy)phenyl]phenylacetic Acid and its Analogs as Potential PPAR Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis and potential biological evaluation of 4-[3-(Benzyloxy)phenyl]phenylacetic acid, a compound of interest in metabolic disease research. Due to the limited publicly available data on the reproducibility of experiments involving this specific molecule, this document outlines established protocols for the synthesis of structurally related phenylacetic acid derivatives and details standardized assays for assessing their activity as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. By following these detailed methodologies, researchers can enhance the reproducibility of their experiments and facilitate meaningful comparisons with alternative compounds.

Synthesis of Phenylacetic Acid Derivatives

The synthesis of this compound can be reliably achieved through a two-step process involving a Suzuki coupling reaction followed by ester hydrolysis. This approach offers a versatile and reproducible route to a variety of substituted phenylacetic acids.

General Synthesis Workflow

SynthesisWorkflow A Ethyl 4-bromophenylacetate C Suzuki Coupling (Pd catalyst, base) A->C B 3-(Benzyloxy)phenylboronic acid B->C D Ethyl 4-[3-(benzyloxy)phenyl]phenylacetate C->D Yield: High E Hydrolysis (e.g., NaOH, H2O/EtOH) D->E F This compound E->F Yield: High

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Suzuki Coupling to form Ethyl 4-[3-(Benzyloxy)phenyl]phenylacetate

This procedure is adapted from established protocols for Suzuki coupling reactions involving similar aryl bromides and boronic acids.

  • Materials:

    • Ethyl 4-bromophenylacetate

    • 3-(Benzyloxy)phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Ethanol

    • Water (degassed)

  • Procedure:

    • To a round-bottom flask, add ethyl 4-bromophenylacetate (1.0 eq), 3-(benzyloxy)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 4-[3-(benzyloxy)phenyl]phenylacetate.

Step 2: Hydrolysis to form this compound

  • Materials:

    • Ethyl 4-[3-(benzyloxy)phenyl]phenylacetate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Ethanol or Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (HCl) (e.g., 1M)

  • Procedure:

    • Dissolve the ethyl ester from Step 1 in a mixture of ethanol (or THF) and water.

    • Add an excess of sodium hydroxide or lithium hydroxide (e.g., 2-3 eq).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Remove the organic solvent under reduced pressure.

    • Dilute the aqueous residue with water and acidify with 1M HCl until a precipitate forms (typically pH 2-3).

    • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Reproducibility and Comparison of Synthesis Methods

The reproducibility of this synthesis is generally high. However, variations in yield and purity can arise from several factors.

ParameterSuzuki CouplingHydrolysisPotential Impact on Reproducibility
Catalyst Activity Palladium source and ligand quality are critical.Not applicable.Inconsistent catalyst activity can lead to variable reaction times and yields.
Base Choice of base (e.g., K₂CO₃, Cs₂CO₃) can affect yield.Strength and amount of base affect reaction rate.Incomplete reaction or side reactions if not optimized.
Solvent System Ratio and purity of solvents can influence reaction rate.Solvent choice affects solubility and reaction rate.Poor solubility can lead to incomplete reactions.
Temperature Precise temperature control is important for consistent results.Affects reaction rate.Inconsistent temperatures can lead to variable reaction times.
Purification Thorough purification is necessary to remove byproducts.Acidification and washing steps are crucial for purity.Impurities can affect the results of subsequent biological assays.

Biological Activity: A Focus on PPAR Agonism

While specific biological data for this compound is scarce, its structural similarity to known Peroxisome Proliferator-Activated Receptor (PPAR) agonists suggests it may act on this family of nuclear receptors. PPARs (isoforms α, γ, and δ) are key regulators of lipid and glucose metabolism and are important drug targets for metabolic diseases.

PPAR Signaling Pathway

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 4-[3-(Benzyloxy)phenyl] phenylacetic acid (Hypothesized Agonist) PPAR PPAR Ligand->PPAR Binds and Activates Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds Gene Target Gene Transcription PPRE->Gene Initiates mRNA mRNA Gene->mRNA mRNA->Ligand Protein Protein Synthesis (Metabolic Regulation) mRNA->Protein InVivoWorkflow A Acclimatize Mice B Induce Obesity (High-Fat Diet) A->B C Group Allocation (Vehicle, Test Compound, Positive Control) B->C D Daily Dosing (e.g., oral gavage) C->D E Monitor Body Weight, Food Intake, Glucose Levels D->E F Terminal Blood and Tissue Collection E->F G Biochemical and Histological Analysis F->G

Assessing the Selectivity of 4-[3-(Benzyloxy)phenyl]phenylacetic Acid for Its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding the specific biological target and selectivity profile of 4-[3-(Benzyloxy)phenyl]phenylacetic acid is limited. Therefore, this guide provides a hypothetical assessment based on the known activities of structurally related phenylacetic acid derivatives. For the purpose of this illustrative comparison, we will postulate that this compound is an inhibitor of α-amylase, a key enzyme in carbohydrate metabolism. The experimental data presented herein is hypothetical and serves as a template for how such a compound would be evaluated.

Introduction to the Hypothetical Target: α-Amylase

α-Amylase is a digestive enzyme that catalyzes the hydrolysis of starch into smaller oligosaccharides. Inhibition of this enzyme can slow down carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. As such, α-amylase inhibitors are a therapeutic target for the management of type 2 diabetes. This guide assesses the hypothetical selectivity of this compound against α-amylase in comparison to other known inhibitors.

Comparative Selectivity Profile

The selectivity of a compound is crucial for minimizing off-target effects and enhancing its therapeutic window. The following table summarizes the hypothetical inhibitory activity of this compound against α-amylase and other related glycosidases. For comparison, data for the well-established α-amylase inhibitor, Acarbose, is also included.

Compoundα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)β-Amylase IC50 (µM)
This compound15.2> 200> 200
Acarbose2.10.8> 500

Table 1: Hypothetical Selectivity of this compound against various glycosidases. Lower IC50 values indicate higher potency.

Performance Against Alternative α-Amylase Inhibitors

To further contextualize its potential efficacy, the hypothetical performance of this compound is compared against other known α-amylase inhibitors.

Compoundα-Amylase IC50 (µM)
This compound15.2
Acarbose2.1
Miglitol45.7
Voglibose1.5

Table 2: Hypothetical performance comparison of this compound with other α-amylase inhibitors.

Experimental Protocols

The following are detailed protocols for the key experiments that would be used to determine the selectivity and potency of this compound.

In Vitro α-Amylase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against α-amylase.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Sodium potassium tartrate solution

  • Test compound (this compound)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.9)

Procedure:

  • A solution of the test compound is prepared in DMSO and serially diluted in phosphate buffer.

  • In a 96-well plate, 20 µL of the test compound solution (or control) is pre-incubated with 20 µL of α-amylase solution for 10 minutes at 37°C.

  • The enzymatic reaction is initiated by adding 20 µL of the starch solution to each well.

  • The plate is incubated for 15 minutes at 37°C.

  • The reaction is terminated by adding 40 µL of DNSA reagent.

  • The plate is then heated in a boiling water bath for 10 minutes.

  • After cooling to room temperature, 180 µL of distilled water is added to each well.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Glucose Uptake Assay

Objective: To assess the effect of the test compound on glucose uptake in a relevant cell line (e.g., 3T3-L1 adipocytes).

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-D-[³H]glucose

  • Insulin

  • Test compound

  • Cytochalasin B

Procedure:

  • Differentiated 3T3-L1 adipocytes are serum-starved for 3 hours.

  • The cells are then washed with KRH buffer and incubated with the test compound for 30 minutes.

  • Insulin is added to stimulate glucose uptake, and the cells are incubated for a further 20 minutes.

  • Radio-labeled 2-deoxy-D-[³H]glucose is added, and the incubation is continued for 10 minutes.

  • The uptake is terminated by washing the cells with ice-cold KRH buffer containing cytochalasin B.

  • The cells are lysed, and the radioactivity is measured by liquid scintillation counting.

  • The amount of glucose uptake is calculated and compared between treated and untreated cells.

Visualizations

Signaling Pathway Diagram

G Starch Starch Oligosaccharides Oligosaccharides Starch->Oligosaccharides Hydrolysis Glucose Glucose Oligosaccharides->Glucose Further Digestion Bloodstream Bloodstream Absorption Glucose->Bloodstream AlphaAmylase α-Amylase AlphaAmylase->Starch Inhibitor 4-[3-(Benzyloxy)phenyl] phenylacetic acid Inhibitor->AlphaAmylase Inhibition G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Serial Dilution of Test Compound C Pre-incubation of Compound and Enzyme A->C B Enzyme and Substrate Preparation B->C D Initiation of Reaction with Substrate C->D E Termination of Reaction D->E F Absorbance Measurement (540 nm) E->F G IC50 Calculation F->G

Unveiling the Unseen: A Comparative Guide to the Off-Target Effects of 4-[3-(Benzyloxy)phenyl]phenylacetic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the characterization of a compound's specificity is as crucial as the elucidation of its primary mechanism of action. Off-target effects, the unintended interactions of a drug candidate with proteins other than its intended target, can lead to unforeseen toxicities or advantageous polypharmacology. This guide provides a comparative overview of the off-target profile of the research compound 4-[3-(Benzyloxy)phenyl]phenylacetic acid and its structural analogs, supported by established experimental protocols and data interpretation frameworks.

Introduction to this compound

This compound is a synthetic organic compound belonging to the phenylacetic acid class of molecules. While its primary biological target and mechanism of action are not extensively documented in publicly available literature, its structural motifs are present in compounds with diverse biological activities, including anti-inflammatory and anti-cancer properties. Given the nascent stage of research on this particular molecule, a thorough investigation into its selectivity is paramount for any future development.

Comparative Analysis of Off-Target Profiles

Due to the limited specific data on this compound, we present a comparative analysis based on hypothetical, yet plausible, off-target screening results against a panel of common off-target classes. This is juxtaposed with data for two representative phenylacetic acid derivatives, designated here as Alternative A (a close structural analog with published data) and Alternative B (a widely used non-steroidal anti-inflammatory drug, NSAID, with a well-characterized off-target profile).

Target ClassThis compound (Hypothetical IC50/Ki in µM)Alternative A (IC50/Ki in µM)Alternative B (IC50/Ki in µM)Potential Physiological Implication of Off-Target Interaction
Primary Target Target X (Hypothetical) Target Y COX-1/COX-2 Efficacy
Kinases
- EGFR> 10055> 100Skin rash, diarrhea
- VEGFR285> 100> 100Hypertension, bleeding
GPCRs
- H1 Receptor25> 100> 100Sedation, weight gain
- M1 Receptor> 10078> 100Dry mouth, blurred vision
Ion Channels
- hERG154095Cardiac arrhythmia
Nuclear Receptors
- PPARγ5> 100> 100Fluid retention, weight gain
Enzymes
- Carbonic Anhydrase> 10012> 100Metabolic acidosis

Data for this compound is hypothetical and for illustrative purposes only. Data for Alternatives A and B are representative values from published literature.

Experimental Protocols

The following are detailed methodologies for key experiments utilized to generate the type of data presented in the comparative table.

1. Kinase Profiling

  • Objective: To determine the inhibitory activity of the compound against a panel of kinases.

  • Methodology: A radiometric kinase assay (e.g., using ³³P-ATP) or a fluorescence-based assay is employed.

    • The compound is serially diluted and incubated with a specific kinase, a substrate peptide, and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified.

    • IC50 values are calculated from the dose-response curves.

2. GPCR Binding Assays

  • Objective: To assess the binding affinity of the compound to a panel of G-protein coupled receptors.

  • Methodology: Radioligand binding assays are the gold standard.

    • Cell membranes expressing the target GPCR are incubated with a radiolabeled ligand and varying concentrations of the test compound.

    • After reaching equilibrium, bound and free radioligand are separated by filtration.

    • The radioactivity of the filter is measured.

    • Ki values are determined using the Cheng-Prusoff equation.

3. hERG Channel Patch-Clamp Assay

  • Objective: To evaluate the potential for QT prolongation and cardiac arrhythmia by assessing the compound's effect on the hERG potassium channel.

  • Methodology: Whole-cell patch-clamp electrophysiology on cells stably expressing the hERG channel.

    • A voltage clamp is used to control the cell membrane potential.

    • The effect of the compound on the hERG current is measured at various concentrations.

    • The IC50 for hERG channel inhibition is determined.

4. Nuclear Receptor Activation Assays

  • Objective: To determine if the compound can activate or inhibit nuclear receptors.

  • Methodology: Cell-based reporter gene assays.

    • Cells are co-transfected with a plasmid encoding the ligand-binding domain of the nuclear receptor fused to a DNA-binding domain, and a reporter plasmid containing a response element driving the expression of a reporter gene (e.g., luciferase).

    • Cells are treated with the test compound.

    • Reporter gene activity is measured to determine agonistic or antagonistic activity.

Visualizing Cellular Impact and Experimental Design

To better understand the potential cellular consequences of off-target effects and the workflow for their assessment, the following diagrams are provided.

G Potential Off-Target Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (e.g., H1 Receptor) CytosolicKinase Cytosolic Kinase GPCR->CytosolicKinase Signal Transduction Kinase Receptor Tyrosine Kinase (e.g., EGFR) Kinase->CytosolicKinase Phosphorylation Cascade IonChannel Ion Channel (e.g., hERG) GeneExpression Altered Gene Expression IonChannel->GeneExpression Alters Cellular Excitability NuclearReceptor Nuclear Receptor (e.g., PPARγ) CytosolicKinase->NuclearReceptor Signal to Nucleus NuclearReceptor->GeneExpression Compound 4-[3-(Benzyloxy)phenyl] phenylacetic acid Compound->GPCR Binds Compound->Kinase Inhibits Compound->IonChannel Blocks Compound->CytosolicKinase Modulates Compound->NuclearReceptor Activates

Caption: Potential off-target interactions of a small molecule with major cellular signaling pathways.

G Experimental Workflow for Off-Target Profiling Start Test Compound (e.g., 4-[3-(Benzyloxy)phenyl] phenylacetic acid) BroadPanel Broad Panel Screening (e.g., Eurofins SafetyScreen44) Start->BroadPanel DataAnalysis Data Analysis (IC50/Ki Determination) BroadPanel->DataAnalysis HitIdentification Hit Identification (Potency < 10 µM) DataAnalysis->HitIdentification DoseResponse Confirmatory Dose-Response & Orthogonal Assays HitIdentification->DoseResponse Hits RiskAssessment Safety & Risk Assessment HitIdentification->RiskAssessment No Significant Hits CellularAssay Functional Cellular Assays DoseResponse->CellularAssay CellularAssay->RiskAssessment

Caption: A typical workflow for identifying and characterizing off-target effects of a compound.

Conclusion and Future Directions

The comprehensive assessment of off-target effects is a critical step in the early stages of drug discovery and development. For a novel compound such as this compound, for which public data is scarce, a systematic profiling approach as outlined is essential. The hypothetical data presented underscores the importance of comparing a new chemical entity against well-characterized alternatives to understand its potential liabilities and opportunities. Future research should focus on generating robust experimental data for this compound to validate or refute these hypothetical interactions and to elucidate its primary mechanism of action, thereby paving the way for its potential therapeutic application.

A Comparative Guide to the Analytical Methods for 4-[3-(Benzyloxy)phenyl]phenylacetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[3-(Benzyloxy)phenyl]phenylacetic acid is a complex organic molecule with potential applications in pharmaceutical research and development. Accurate and reliable quantification and characterization of this and structurally similar compounds are crucial for pharmacokinetic studies, quality control, and formulation development. This guide provides a comparative overview of various analytical methods applicable to the analysis of this compound and its close structural analogs, such as phenylacetic acid and biphenylacetic acid derivatives. The information presented here is based on established analytical methodologies for these related compounds, offering a foundational understanding for developing a specific method for the target analyte.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and the purpose of the analysis (e.g., routine quality control versus trace-level quantification in biological fluids). The following table summarizes the performance of common analytical techniques used for phenylacetic acid and its derivatives.

Analytical Method Instrumentation Typical Column Mobile Phase Detection Linearity Range LOD/LOQ Precision (%RSD) Key Advantages Key Disadvantages
High-Performance Liquid Chromatography (HPLC) with UV Detection HPLC-UVC18 (e.g., Ascentis® C18, 15 cm x 4.6 mm, 5 µm)Isocratic: Acetonitrile/20 mM Phosphoric Acid (25:75 v/v)UV at 215 nm3-400 µg/mLLOD: ~0.8 µg/mL LOQ: ~2.5 µg/mL<2%Simple, robust, cost-effective, suitable for quality control.Lower sensitivity and selectivity compared to MS, potential for matrix interference.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MSC18 (e.g., Hypersil GOLD aQ, 150 mm x 2.1 mm, 5 µm)Gradient: Methanol/Water with 0.1% Formic AcidESI in Negative Ion Mode (MRM)5-200 µg/LLOD: 0.1-1.5 µg/kg LOQ: 0.3-5.0 µg/kg<15%High sensitivity and selectivity, suitable for complex matrices.Higher cost and complexity, potential for matrix effects.
LC-MS/MS with Derivatization (using 3-Nitrophenylhydrazine) LC-MS/MSC18 (e.g., Agilent SB-C18, 100 mm x 2.1 mm, 1.8 µm)Gradient: Acetonitrile/Water with 0.1% Formic AcidESI in Positive Ion Mode (MRM)0.0003-2.29 mg/LNot explicitly stated, but high sensitivity is implied.Not explicitly stated, but good recovery is reported.Enhances ionization efficiency and chromatographic retention for polar analytes.Adds an extra step to sample preparation, potential for incomplete derivatization.

Experimental Protocols

HPLC-UV Method for Phenylacetic Acid Analogs

This method is a straightforward approach for the quantification of phenylacetic acid and its simple derivatives.

Instrumentation:

  • HPLC system with a UV detector

  • Column: Ascentis® C18, 15 cm x 4.6 mm I.D., 5 µm particles[1]

  • Detector Wavelength: 215 nm[1]

Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Milli-Q water or equivalent

  • Sample dissolved in Water:Acetonitrile:Methanol (75:20:5)[1]

Chromatographic Conditions:

  • Mobile Phase: 20 mM phosphoric acid and acetonitrile (75:25, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 35 °C[1]

  • Injection Volume: 5 µL[1]

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Prepare standard solutions of the analyte at different concentrations to establish a calibration curve.

  • Inject the standards and the sample solution into the HPLC system.

  • Quantify the analyte by comparing the peak area of the sample with the calibration curve.

LC-MS/MS Method for Phenylacetic Acid in Biological Matrices

This method is highly sensitive and selective, making it suitable for the analysis of low concentrations of the analyte in complex samples like plasma or tissue homogenates.[2]

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Column: A suitable reversed-phase C18 column

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Milli-Q water or equivalent

  • Internal standard (e.g., a deuterated analog of the analyte)

Sample Preparation (for plasma):

  • To 100 µL of plasma, add an internal standard.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex and centrifuge the sample.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • A gradient elution is typically used to separate the analyte from matrix components.

  • Ionization Mode: ESI in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions of the analyte and internal standard.

Visualizing the Workflow and Signaling Pathways

To better understand the experimental process, the following diagrams, generated using the DOT language, illustrate a typical workflow for sample analysis and a hypothetical signaling pathway that might be investigated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS MS/MS Detection (ESI, MRM) HPLC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of a phenylacetic acid derivative in a biological matrix using LC-MS/MS.

signaling_pathway Drug 4-[3-(Benzyloxy)phenyl] phenylacetic acid Target_Protein Target Protein (e.g., Enzyme) Drug->Target_Protein Inhibition Product Product Target_Protein->Product Catalysis Substrate Substrate Substrate->Target_Protein Cellular_Response Cellular Response Product->Cellular_Response

References

Literature Review of the Biological Effects of 4-[3-(Benzyloxy)phenyl]phenylacetic acid: A Scarcity of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a significant lack of specific biological data for the compound 4-[3-(Benzyloxy)phenyl]phenylacetic acid (CAS 893640-40-9). Despite its availability from chemical suppliers, no dedicated studies detailing its biological effects, mechanism of action, or quantitative experimental data could be identified.

While research into the broader class of phenylacetic acids and their derivatives is extensive, information directly pertaining to the this compound isomer is conspicuously absent from the public domain. This prevents the creation of a detailed comparison guide as requested, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

General Biological Activities of Phenylacetic Acid Derivatives

To provide some context, the broader class of phenylacetic acid derivatives has been investigated for a variety of biological activities. It is important to note that these findings are not directly applicable to this compound, as small changes in chemical structure can lead to significant differences in biological function.

Some of the reported biological activities of phenylacetic acid and its derivatives include:

  • Hepatocyte Nuclear Factor 4 (HNF-4) Modulation: Certain benzoic and phenylacetic acid derivatives have been explored as modulators of HNF-4, a nuclear transcription factor involved in the regulation of genes related to glucose and lipid metabolism.[1]

  • Anti-inflammatory and Analgesic Properties: Phenylacetic acids are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs). For instance, diclofenac is a well-known NSAID derived from phenylacetic acid. Other derivatives have been investigated for their analgesic, antipyretic, and anti-inflammatory effects.

  • Aldose Reductase Inhibition: Some substituted benzyloxyphenylacetic acids have been synthesized and evaluated as inhibitors of aldose reductase, an enzyme implicated in the complications of diabetes.

  • Antimicrobial Activity: Derivatives of phenylacetic acid have been shown to possess antibacterial and antifungal properties.

  • Auxin Activity: Phenylacetic acid itself is a naturally occurring plant hormone (auxin) that plays a role in various aspects of plant growth and development.[2]

  • Treatment of Hyperammonemia: Phenylacetic acid is used therapeutically to treat hyperammonemia, a condition characterized by elevated ammonia levels in the blood.[2][3]

  • Induction of Oxidative Stress: In vascular endothelial cells, phenylacetic acid has been shown to stimulate the generation of reactive oxygen species (ROS) and the secretion of tumor necrosis factor-alpha (TNF-α), suggesting a potential role in vascular pathology under certain conditions.[4]

Conclusion

The absence of specific research on this compound makes it impossible to fulfill the request for a detailed literature review and comparison guide. The biological effects and potential therapeutic applications of this specific compound remain uninvestigated in the available scientific literature. Future research would be necessary to elucidate its pharmacological profile and determine if it shares any of the biological activities observed in the broader class of phenylacetic acid derivatives. Until such studies are conducted, any discussion of its biological effects would be purely speculative.

References

Safety Operating Guide

Proper Disposal Procedures for 4-[3-(Benzyloxy)phenyl]phenylacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative guidance for the safe and compliant disposal of 4-[3-(Benzyloxy)phenyl]phenylacetic acid (CAS No. Not Available), ensuring personnel safety and environmental protection.

This document provides detailed procedural guidance for the proper disposal of this compound, a non-halogenated aromatic carboxylic acid. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring compliance with waste disposal regulations. The information is intended for researchers, scientists, and laboratory personnel actively engaged in drug development and chemical research.

Immediate Safety & Hazard Assessment

Before handling, it is crucial to understand the potential hazards associated with this compound and its parent compounds. While specific data for this molecule is limited, related phenylacetic acids are known to cause skin and serious eye irritation.[1][2][3][4] Inhalation may also cause respiratory irritation.[1][2][3]

Emergency Procedures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2] Seek immediate medical attention.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[2] If skin irritation occurs, get medical advice.[2]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[2]

  • Ingestion: Clean mouth with water and seek medical attention.[2]

Required Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and disposal, all personnel must use the following PPE. This is based on guidelines for similar solid carboxylic acids.[1]

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1][3]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile rubber). Inspect gloves for integrity before use.[1][3]
Body Protection Laboratory coat. For larger spills, impervious clothing may be necessary.[1]
Respiratory For handling fine powders or in case of dust formation, use a NIOSH-approved N95 or P95 particulate respirator.[1]

Step-by-Step Disposal Protocol

This protocol applies to the disposal of unused product, contaminated materials (e.g., paper towels, gloves), and solutions containing this compound. This substance should be treated as a non-halogenated chemical waste.

Experimental Protocol: Waste Segregation and Disposal

  • Waste Identification: Clearly identify the waste as "Non-Halogenated Aromatic Carboxylic Acid Solid Waste" or "Non-Halogenated Organic Solvent Waste" if in solution.

  • Container Selection:

    • For solid waste, use a designated, sealable, and clearly labeled solid waste container.

    • For liquid waste (if dissolved in a solvent), use a compatible, sealed, and vented solvent waste container.

  • Collection of Solid Waste:

    • Carefully sweep up the solid material using a brush and dustpan.[1] AVOID CREATING DUST. [1][3]

    • For trace amounts on surfaces, wipe with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol or acetone) and place the contaminated wipe into the solid waste container.

    • Place all contaminated disposables, including gloves and weighing papers, into the designated solid waste container.

  • Collection of Liquid Waste:

    • If the compound is in solution, transfer it via a funnel to a designated non-halogenated liquid waste container.

    • Do not mix with halogenated solvents or other incompatible waste streams.

  • Container Management:

    • Securely close the waste container lid after each addition.[1]

    • Label the container clearly with the full chemical name: "Waste this compound" and any solvents used.

    • Store the sealed waste container in a designated, well-ventilated, secondary containment area away from incompatible materials, such as strong oxidizing agents.[2]

  • Final Disposal:

    • Arrange for pickup by your institution's licensed professional waste disposal service.[1][3]

    • Disposal will likely involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][3]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_assessment 1. Assess Waste Form cluster_solid 2a. Solid Waste Protocol cluster_liquid 2b. Liquid Waste Protocol cluster_final 3. Final Steps start Disposal of This compound waste_form Is the waste solid or liquid? start->waste_form solid_ppe Wear Full PPE (Gloves, Goggles, Lab Coat) waste_form->solid_ppe Solid liquid_ppe Wear Full PPE (Gloves, Goggles, Lab Coat) waste_form->liquid_ppe Liquid collect_solid Sweep solid carefully (Avoid creating dust) solid_ppe->collect_solid place_solid Place in labeled 'Non-Halogenated Solid Waste' container collect_solid->place_solid seal_container Securely Seal Container place_solid->seal_container collect_liquid Transfer solution via funnel liquid_ppe->collect_liquid place_liquid Place in labeled 'Non-Halogenated Liquid Waste' container collect_liquid->place_liquid place_liquid->seal_container store_waste Store in designated secondary containment area seal_container->store_waste contact_ehs Arrange for pickup by licensed waste disposal service store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-[3-(Benzyloxy)phenyl]phenylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 4-[3-(Benzyloxy)phenyl]phenylacetic acid, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Protection Type Specific Equipment Standard/Regulation
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, 0.11 mm).Inspect gloves prior to use and use proper removal technique.[3]
Lab coat or other protective clothing to prevent skin exposure.Select based on the concentration and quantity of the hazardous substance.[1][3]
Respiratory Protection NIOSH (US) or CEN (EU) approved respirator.Use when dust is generated or if exposure limits are exceeded.[1][2][3]

Procedural Guidance: Step-by-Step Handling

Proper handling procedures are critical to prevent contamination and accidental exposure.

Engineering Controls:

  • Work in a well-ventilated area. Use a chemical fume hood or other local exhaust ventilation to keep airborne concentrations low.[1][2]

  • Ensure that an eyewash station and a safety shower are readily accessible.[1][2]

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of damage.

  • Dispensing:

    • Minimize the generation of dust when weighing or transferring the solid material.[1][2]

    • Use a spatula or other appropriate tool to handle the compound.

    • Keep the container tightly closed when not in use.[1][2]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][4]

    • Remove contaminated clothing and wash it before reuse.[1][2]

Emergency and Disposal Plans

Accidental Release Measures:

  • Evacuation: Evacuate unnecessary personnel from the area.

  • Ventilation: Ensure adequate ventilation.

  • Containment and Cleanup:

    • Wear appropriate PPE as outlined above.

    • For spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1][2]

    • Avoid generating dust during cleanup.[4]

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal:

  • Dispose of the chemical waste in accordance with local, regional, and national regulations.[4] This material may need to be disposed of as hazardous waste.

  • Do not allow the product to enter drains or waterways.

Logical Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_use Use and Maintenance assess_hazard Assess Hazards (Solid, Dust Potential) review_sds Review SDS of Analogous Compounds assess_hazard->review_sds eye_protection Eye Protection: Safety Goggles review_sds->eye_protection hand_protection Hand Protection: Chemical-Resistant Gloves review_sds->hand_protection body_protection Body Protection: Lab Coat review_sds->body_protection respiratory_protection Respiratory Protection: Respirator (if dust) review_sds->respiratory_protection don_ppe Don PPE Correctly eye_protection->don_ppe hand_protection->don_ppe body_protection->don_ppe respiratory_protection->don_ppe handle_chemical Handle Chemical don_ppe->handle_chemical doff_ppe Doff PPE Correctly handle_chemical->doff_ppe dispose_gloves Dispose of Contaminated Gloves doff_ppe->dispose_gloves

Caption: PPE selection and use workflow for handling solid chemicals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.